(-)-Willardiine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O4 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-amino-3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h4H,1-3,8H2,(H,12,13)(H,9,11,14) |
InChI Key |
UMPBIMSOBVZUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-Willardiine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action of (-)-Willardiine, a key pharmacological tool used in the study of excitatory neurotransmission. It details its interaction with ionotropic glutamate (B1630785) receptors, presents quantitative pharmacological data, outlines key experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound, the levorotatory enantiomer also known as (S)-Willardiine, functions as a partial agonist at ionotropic glutamate receptors (iGluRs) .[1][2] Its action is specific to the non-N-methyl-D-aspartate (non-NMDA) receptor subtypes, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] The (S)-isomer is the biologically active form, while the (R)-isomer exhibits no significant affinity for these receptors.[1][3]
The primary mechanism involves the direct binding of this compound to the glutamate binding site located in the extracellular ligand-binding domain (LBD) of AMPA and kainate receptors.[1][4] These receptors are ligand-gated ion channels. Upon agonist binding, the receptor undergoes a conformational change, leading to the opening of its integral ion channel.[1][5] This opening allows for the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, into the neuron. The resulting influx of positive charge leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) and propagating the neural signal.[1]
Compared to the endogenous full agonist glutamate, this compound is a partial agonist, meaning it produces a submaximal response even at saturating concentrations.[1][6] It has a lower binding affinity than many of its synthetic analogs, which have been instrumental in dissecting the pharmacology of AMPA and kainate receptor subtypes.[1]
Signaling Pathway of this compound Action
The binding of this compound to an AMPA or kainate receptor initiates a rapid signaling cascade that underpins fast excitatory synaptic transmission.
Caption: Signaling pathway of this compound at AMPA/Kainate receptors.
Quantitative Pharmacological Data
The affinity and potency of this compound and its key analogs have been quantified across various native and recombinant receptor subtypes. The data highlight the structural basis for selectivity between AMPA and kainate receptors.
Table 1: Agonist Potency (EC₅₀) of Willardiine Analogs at AMPA/Kainate Receptors
| Compound | Receptor Type | Preparation | EC₅₀ (µM) | Reference(s) |
| This compound | AMPA/Kainate | Mouse Hippocampal Neurons | 45 | [3] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | Mouse Hippocampal Neurons | 1.5 | [3][7] |
| (S)-5-Iodowillardiine | AMPA/Kainate | Mouse Hippocampal Neurons | ~50 | [3] |
| (R,S)-AMPA | AMPA/Kainate | Mouse Hippocampal Neurons | 11 | [3] |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | [8] |
| This compound | AMPA-preferring | Hippocampal Neurons | >100 | [8] |
| (S)-5-Iodowillardiine | Kainate-preferring | DRG Neurons | ~0.1 | [8] |
| This compound | Kainate-preferring | DRG Neurons | >1000 | [8] |
EC₅₀ (Half maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response.
Table 2: Antagonist Activity of N³-Substituted Willardiine Derivatives
| Compound | Receptor Target | Assay | Kᵢ / K₉ / IC₅₀ (µM) | Reference(s) |
| UBP304 | Native GluK5 | [³H]Kainate Binding | Kᵢ = 0.105 | [9][10] |
| UBP304 | Native AMPA | [³H]5-FW Binding | Kᵢ = 71.4 | [9][10] |
| UBP302 (S-enantiomer) | Recombinant hGluK5 | Electrophysiology | K₉ = 0.12 | [10][11] |
| UBP302 (S-enantiomer) | Recombinant hAMPA (GluA1-4) | Electrophysiology | IC₅₀ > 100 | [10][11] |
| UBP277 | AMPA (Native) | fDR-VRP | IC₅₀ = 23.8 | [12] |
| UBP291 | Kainate (Native) | Kainate Depolarization | K₉ = 9.83 | [12] |
Kᵢ (Inhibitor constant), K₉ (Dissociation constant), IC₅₀ (Half maximal inhibitory concentration).
Structure-Activity Relationships (SAR)
Modifications to the willardiine scaffold have profound effects on its pharmacological profile, determining its agonist versus antagonist properties and its selectivity for AMPA versus kainate receptors.
-
Stereochemistry : The (S)-enantiomer is essential for agonist activity at both AMPA and kainate receptors.[13]
-
5-Position Substitution : The nature of the substituent at the 5-position of the uracil (B121893) ring is a key determinant of selectivity.
-
Small, electron-withdrawing groups (e.g., -F, -NO₂) favor AMPA receptor agonism . (S)-5-Fluorowillardiine is a potent and selective AMPA receptor agonist.[7][13][14]
-
Larger, lipophilic groups (e.g., -I) enhance affinity for kainate receptors , particularly those containing GluK5 subunits. (S)-5-Iodowillardiine is a selective kainate receptor agonist.[11][13][14] This is attributed to a lipophilic pocket in the kainate receptor binding site that is absent in AMPA receptors.[8]
-
-
N³-Position Substitution : Introducing a substituent bearing a carboxylic acid at the N³-position of the uracil ring converts the molecule from an agonist to a competitive antagonist .[11][13][15][16] The length and nature of this acidic side-chain can be modified to tune potency and selectivity for either AMPA or kainate receptors.[10][17]
Caption: Structure-Activity Relationship (SAR) logic for willardiine derivatives.
Experimental Protocols
The mechanism of this compound has been elucidated through various key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA/kainate receptors in response to agonist application.
-
Cell Preparation : Primary neurons (e.g., mouse embryonic hippocampal or dorsal root ganglion neurons) are cultured on coverslips.[3] Alternatively, cell lines (e.g., HEK293) transfected with specific recombinant human receptor subunits (e.g., hGluA1, hGluK5) are used.[10][14]
-
Recording : A glass micropipette filled with an internal salt solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior ("whole-cell" configuration). The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
Drug Application : this compound or its analogs are rapidly applied to the cell using a fast perfusion system. This allows for the measurement of both peak and steady-state currents and the kinetics of activation and desensitization.[3][8]
-
Data Analysis : Dose-response curves are generated by applying a range of agonist concentrations and measuring the resulting current amplitude. These curves are fitted with the Hill equation to determine the EC₅₀ and Hill slope. For antagonists, the shift in the agonist dose-response curve is used to calculate the K₉.
Caption: Experimental workflow for whole-cell electrophysiology.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Preparation of Membranes : Brain tissue (e.g., rat cortex) or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes rich in the target receptors.[10]
-
Incubation : The membranes are incubated in a buffer solution containing:
-
A specific radiolabeled ligand (e.g., [³H]AMPA, [³H]kainate, or --INVALID-LINK---5-fluorowillardiine).
-
A range of concentrations of the unlabeled test compound (e.g., this compound or an antagonist derivative).
-
-
Separation : After incubation reaches equilibrium, the reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : Competition curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the specific binding) is determined from the curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Willardiine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allosteric coupling of sub-millisecond clamshell motions in ionotropic glutamate receptor ligand-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 8. jneurosci.org [jneurosci.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Willardiine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Willardiine, a non-proteinogenic amino acid, has garnered significant scientific interest due to its specific agonistic activity at ionotropic glutamate (B1630785) receptors, particularly the AMPA and kainate subtypes. First isolated in 1959, this natural product has become a valuable pharmacological tool for probing the structure and function of these critical receptors in the central nervous system. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization, and its interaction with glutamate receptors. Quantitative data on its binding affinities and potencies are presented, and key signaling pathways are illustrated.
Discovery and Natural Sources
This compound, chemically known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, was first discovered in 1959 by R. Gmelin.[1][2][3] It was originally isolated from the seeds of the plants Mariosousa willardiana (formerly classified as Acacia willardiana) and other species within the Acacia sensu lato group.[1][2][3] The biosynthesis in these plants involves the substitution of an alanyl side chain, derived from O-acetyl-L-serine, onto a free uracil (B121893) ring.[1] A related compound, γ-glutamylwillardiine, has also been identified in the seeds of Fagus silvatica (European beech).[2]
Biological Activity and Mechanism of Action
This compound functions as a partial agonist at ionotropic glutamate receptors, with a specific affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[1][2][4] The biological activity resides in the (S)-enantiomer.[1][5] Upon binding to the ligand-binding domain of these receptors, this compound induces a conformational change that opens the associated ion channel, leading to an influx of cations, primarily Na+ and Ca2+, into the neuron.[1] This influx causes depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential. Due to its specific interactions, this compound and its synthetic analogs are widely utilized as pharmacological probes to investigate the structure, function, and physiological roles of AMPA and kainate receptors in the central nervous system.[1][2]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and binding affinity of this compound and its derivatives.
Table 1: Potency of Willardiine and its Analogs
| Compound | Receptor Type | Preparation | EC50 (µM) | Reference |
| (S)-Willardiine | AMPA/Kainate | Not specified | 44.8 | [5] |
| 5-Fluorowillardiine | AMPA/Kainate | Mouse embryo hippocampal neurons | 1.5 | [6] |
Experimental Protocols
Isolation of this compound from Natural Sources (General Protocol)
This protocol is a generalized procedure based on the initial discovery and isolation.
-
Extraction: Seeds of Mariosousa willardiana are ground to a fine powder. The powder is then subjected to extraction with a suitable solvent, such as aqueous ethanol, to isolate the free amino acids.
-
Purification: The crude extract is then purified using a combination of chromatographic techniques. Ion-exchange chromatography is a key step to separate the amino acids based on their charge.
-
Characterization: The purified compound is characterized using various analytical methods to confirm its structure and stereochemistry. These methods include:
-
Elemental Analysis: To determine the empirical formula.
-
Spectroscopy (NMR, IR): To elucidate the chemical structure.
-
Polarimetry: To confirm the stereochemistry as the (S)-isomer.
-
Pharmacological Characterization of this compound on Cloned Receptors
This protocol describes the general workflow for assessing the activity of willardiine analogs on specific receptor subtypes.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 cells) is cultured. The cells are then transfected with plasmids encoding the specific human AMPA or kainate receptor subunits to be studied (e.g., hGluR1, hGluR2, hGluR5).[7][8]
-
Electrophysiological Recording: Whole-cell patch-clamp electrophysiology is used to measure the ion channel activity in response to the application of this compound or its analogs.
-
Data Analysis: The recorded currents are analyzed to determine the potency (EC50) and efficacy of the compound at the specific receptor subtype.
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound at an Excitatory Synapse
Caption: Agonist action of this compound on AMPA/Kainate receptors.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for characterizing this compound's receptor activity.
References
- 1. Willardiine - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture of (-)-Willardiine and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Willardiine, a non-proteinogenic amino acid originally isolated from the seeds of Mariosousa willardiana, and its synthetic derivatives have garnered significant attention in neuroscience and pharmacology.[1] As potent ligands for ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, these compounds serve as invaluable tools for elucidating the roles of these receptors in synaptic transmission and neurological disorders.[2][3] This technical guide provides an in-depth exploration of the chemical structure of this compound and its isomers, alongside a comprehensive summary of their pharmacological properties and the experimental methodologies used for their characterization.
Chemical Structure and Isomerism
This compound, systematically named (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, is the naturally occurring enantiomer.[1][3][4] Its structure features a uracil (B121893) moiety linked at the N1 position to the β-carbon of an L-alanine backbone. The stereochemistry at the α-carbon is critical for its biological activity.
Isomers of Willardiine:
-
This compound ((S)-Willardiine): The levorotatory, naturally occurring isomer that acts as a potent agonist at non-NMDA glutamate receptors.[1]
-
(+)-Willardiine ((R)-Willardiine): The dextrorotatory isomer, which is synthetically accessible but exhibits significantly lower to no activity at AMPA and kainate receptors, highlighting the stereospecificity of the receptor binding pocket.[1][5]
-
Isowillardiine: A structural isomer where the alanine (B10760859) side chain is attached to the N3 position of the uracil ring instead of the N1 position. This positional isomerism results in distinct structural and functional properties compared to willardiine.[1]
Below is a DOT script representation of the chemical structures of (S)-Willardiine and (R)-Willardiine.
Quantitative Pharmacological Data
The pharmacological activity of willardiine and its analogs is primarily characterized by their affinity and efficacy at AMPA and kainate receptors. The following table summarizes key quantitative data from various studies.
| Compound | Receptor Subtype(s) | Assay Type | Parameter | Value | Reference(s) |
| (S)-Willardiine | AMPA/Kainate | Whole-cell recording | EC50 | 45 µM | [5][6] |
| (S)-5-Fluorowillardiine | AMPA | Whole-cell recording | EC50 | 1.5 µM | [5][6][7] |
| (S)-5-Bromowillardiine | AMPA/Kainate | Whole-cell recording | - | Potent agonist | [5][6] |
| (S)-5-Iodowillardiine | Kainate (GluK5) | Binding Assay | Ki | High affinity | [8][9] |
| (S)-3-(2-carboxybenzyl)willardiine (UBP302) | Kainate (GluK5) | Antagonist Assay | KB | Potent and selective antagonist | [6] |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | Kainate (GluK5) | Binding Assay | KD | 0.105 ± 0.007 µM | [10] |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxythiophene-3-ylmethyl)pyrimidine-2,4-dione (UBP304) | AMPA | Binding Assay | KD | 71.4 ± 8.3 µM | [10] |
Signaling Pathway and Mechanism of Action
This compound and its agonist analogs bind to the ligand-binding domain of AMPA and kainate receptors, which are ionotropic glutamate receptors.[1] This binding event induces a conformational change in the receptor, leading to the opening of its associated ion channel. The influx of cations, primarily Na+ and in some cases Ca2+, through the channel results in depolarization of the neuronal membrane and subsequent excitatory postsynaptic signaling. The degree of receptor activation and desensitization can be modulated by substitutions on the uracil ring, leading to a spectrum of activity from partial to full agonism.
The following diagram illustrates the signaling pathway activated by this compound.
References
- 1. Willardiine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 8. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (-)-Willardiine in Elucidating AMPA and Kainate Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Willardiine, a naturally occurring non-proteinogenic amino acid, and its synthetic derivatives have emerged as indispensable pharmacological tools for the differential study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These ionotropic glutamate (B1630785) receptors are fundamental to fast excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in numerous neurological disorders. This technical guide provides an in-depth analysis of the role of this compound and its analogs in characterizing the structure, function, and pharmacology of AMPA and kainate receptors. We present a comprehensive overview of the selectivity of key willardiine derivatives, detailed experimental protocols for their use in electrophysiological and binding assays, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Analogs
This compound, originally isolated from the seeds of Acacia willardiana, acts as a partial agonist at both AMPA and kainate receptors.[1][2] Its chemical structure, featuring a uracil (B121893) ring attached to an alanine (B10760859) backbone, provides a unique scaffold for synthetic modification.[1] The key to the utility of the willardiine family of compounds lies in the targeted substitutions at the 5-position of the uracil ring, which dramatically alters their potency and selectivity for AMPA versus kainate receptor subtypes.[3][4]
Only the (S)-isomer of willardiine exhibits significant affinity for AMPA and kainate receptors.[1][4] Two of the most widely studied and utilized analogs are (S)-5-fluorowillardiine and (S)-5-iodowillardiine.
-
(S)-5-Fluorowillardiine: This analog is a potent and selective agonist of AMPA receptors, with significantly lower activity at most kainate receptor subtypes.[2][5] The small, electron-withdrawing fluorine atom enhances affinity for AMPA receptors.[5]
-
(S)-5-Iodowillardiine: In contrast, the larger iodine substitution at the 5-position confers high potency and selectivity for kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit, while having limited effects at AMPA receptors.[6][7]
This differential selectivity makes these compounds invaluable for dissecting the specific contributions of AMPA and kainate receptors to synaptic transmission and plasticity.
Data Presentation: Quantitative Analysis of Willardiine Analogs
The following tables summarize the quantitative data on the potency and selectivity of this compound and its key derivatives at AMPA and kainate receptors, compiled from various studies.
Table 1: Agonist Potency (EC50) of Willardiine Analogs at AMPA and Kainate Receptors
| Compound | Receptor Type | Preparation | EC50 (µM) | Reference(s) |
| (S)-Willardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 45 | [4][8] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 1.5 | [1][4][8] |
| (S)-5-Fluorowillardiine | Cortical Neurons (Neurotoxicity) | Murine Cultured Cortical Neurons | 0.70 and 170 (biphasic) | [3] |
| (R,S)-AMPA | AMPA/Kainate | Mouse Embryonic Hippocampal Neurons | 11 | [1][4][8] |
| Kainate | Cortical Neurons (Neurotoxicity) | Murine Cultured Cortical Neurons | 65 | [3] |
| (S)-AMPA | Cortical Neurons (Neurotoxicity) | Murine Cultured Cortical Neurons | 3.1 | [3] |
| 5-Trifluoromethylwillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | 0.07 | [9] |
| 5-Iodowillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | ~0.1 | [9] |
| 5-Fluorowillardiine | Kainate-preferring | Dorsal Root Ganglion Neurons | 69 | [9] |
| 5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | [9] |
| 5-Iodowillardiine | AMPA-preferring | Hippocampal Neurons | ~100 | [9] |
| 5-Methylwillardiine | AMPA-preferring | Hippocampal Neurons | 251 | [9] |
Table 2: Binding Affinity (Ki) of Willardiine Analogs for AMPA and Kainate Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference(s) |
| (S)-5-Iodowillardiine | hGluK1 (hGluR5) | 0.24 | [7] |
Table 3: Antagonist Activity (IC50 and KD) of Novel Willardiine Derivatives
| Compound | Receptor Type | Assay | IC50 / KD (µM) | Reference(s) |
| UBP277 | AMPA | fDR-VRP | 23.8 ± 3.9 | [10] |
| UBP279 | AMPA | fDR-VRP | 136 ± 17 | [10] |
| UBP275 | AMPA | fDR-VRP | 287 ± 41 | [10] |
| UBP277 | Kainate | Dorsal Root Depolarization | 73.1 ± 4.5 | [10] |
| UBP279 | Kainate | Dorsal Root Depolarization | 60.5 ± 4.1 | [10] |
| UBP291 | Kainate | Dorsal Root Depolarization | 9.83 ± 1.62 | [10] |
| UBP301 | Kainate | Dorsal Root Depolarization | 5.94 ± 0.63 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of willardiine compounds in research. The following sections provide comprehensive protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion channel activity from a single cell, allowing for the characterization of receptor responses to agonist application.
Objective: To measure AMPA or kainate receptor-mediated currents in response to the application of this compound or its analogs.
Materials:
-
Cells: Cultured neurons (e.g., hippocampal, cortical) or HEK293 cells transfected with specific AMPA or kainate receptor subunits.
-
External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Continuously gassed with 95% O2 / 5% CO2.
-
Internal Solution (Pipette Solution): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP. pH adjusted to 7.2 with CsOH.
-
Agonists: this compound, (S)-5-fluorowillardiine, (S)-5-iodowillardiine, AMPA, kainate.
-
Antagonists (optional for confirming receptor identity): CNQX or NBQX for AMPA/kainate receptors.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Prepare cultured cells or transfected HEK293 cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass pipette with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a target cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV to record inward currents.
-
Apply agonists using a fast-perfusion system to rapidly exchange the solution bathing the cell.
-
Record the current responses to different concentrations of the agonist to generate a dose-response curve and determine the EC50.
-
To study desensitization, apply a prolonged pulse of a saturating agonist concentration.
-
To isolate AMPA or kainate receptor currents, co-application with selective antagonists for other glutamate receptors (e.g., AP5 for NMDA receptors) can be performed.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound analogs for AMPA or kainate receptors.
Materials:
-
Membrane Preparation: Synaptic membranes prepared from rat brain tissue or from cells expressing the receptor of interest.
-
Radioligand: --INVALID-LINK---AMPA or [3H]kainate.
-
Unlabeled Ligands: this compound analogs and a non-specific binding control (e.g., a high concentration of glutamate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Prepare synaptic membranes by homogenization and centrifugation of brain tissue.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled willardiine analog.
-
For determining non-specific binding, add a saturating concentration of a suitable unlabeled ligand (e.g., L-glutamate) to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a competition binding equation to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for AMPA and kainate receptors.
Caption: AMPA Receptor Signaling Pathway.
Caption: Kainate Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of a novel willardiine analog.
References
- 1. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 2. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-5-fluorowillardiine-mediated neurotoxicity in cultured murine cortical neurones occurs via AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How AMPA Receptor Desensitization Depends on Receptor Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. 5-Iodowillardiine - Wikipedia [en.wikipedia.org]
- 7. (S)-(-)-5-Iodowillardiine | Kainate Receptor Agonists: R&D Systems [rndsystems.com]
- 8. jneurosci.org [jneurosci.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of (-)-Willardiine in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Willardiine, a non-proteinogenic amino acid first isolated from the seeds of Acacia willardiana, is a molecule of significant interest due to its activity as an excitotoxin, specifically as an agonist for AMPA and kainate glutamate (B1630785) receptors. Understanding its biosynthesis in plants is crucial for harnessing its potential in neuroscience research and drug development. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound, detailing the enzymatic reactions, precursor molecules, and relevant experimental methodologies. The information is presented to be a valuable resource for researchers in phytochemistry, enzymology, and medicinal chemistry.
Introduction
This compound, chemically known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, is a structural analogue of the neurotransmitter glutamate.[1] Its ability to selectively activate ionotropic glutamate receptors has made it a valuable tool in neuropharmacological studies.[1][2] The biosynthesis of this unique amino acid in plants such as Acacia sensu lato and pea seedlings (Pisum sativum) involves the convergence of two major metabolic pathways: pyrimidine (B1678525) metabolism and amino acid biosynthesis.[1][3] This guide will elucidate the core pathway, the enzymes involved, and provide detailed experimental protocols for its investigation.
The Core Biosynthesis Pathway of this compound
The final and key step in the biosynthesis of this compound is the condensation of a pyrimidine base, uracil (B121893) , with the amino acid precursor, O-acetyl-L-serine . This reaction is catalyzed by the enzyme uracilylalanine synthase (EC 2.5.1.53).[4][5]
The overall reaction is as follows:
O-acetyl-L-serine + Uracil → this compound + Acetate
This single enzymatic step highlights the plant's ability to utilize primary metabolites for the synthesis of specialized secondary compounds. A single enzyme, uracilylalanine synthase, is responsible for the biosynthesis of both willardiine and its isomer, isowillardiine, using uracil and O-acetyl-L-serine as substrates.[3]
Visualization of the Core Biosynthesis Pathway
Caption: The final step in this compound biosynthesis.
Precursor Biosynthesis Pathways
The synthesis of this compound is dependent on the availability of its two precursors, O-acetyl-L-serine and uracil. These molecules are synthesized through well-established primary metabolic pathways in plants.
Biosynthesis of O-acetyl-L-serine
O-acetyl-L-serine is a key intermediate in cysteine biosynthesis and is formed from L-serine and acetyl-CoA. This reaction is catalyzed by the enzyme serine acetyltransferase (EC 2.3.1.30).
L-serine + Acetyl-CoA → O-acetyl-L-serine + CoA
Biosynthesis of Uracil
Uracil is a fundamental component of nucleic acids and is synthesized via the de novo pyrimidine biosynthetic pathway, also known as the orotate (B1227488) pathway.[2] The pathway begins with carbamoyl (B1232498) phosphate (B84403) and aspartate and proceeds through several enzymatic steps to produce uridine (B1682114) monophosphate (UMP). UMP can then be converted to uracil.
Visualization of Precursor Pathways
Caption: Overview of precursor biosynthesis pathways leading to this compound.
Quantitative Data
While extensive research has been conducted on the properties of uracilylalanine synthase from Pisum sativum, detailed kinetic parameters are not always presented in a consolidated format. The following table summarizes available data based on existing literature.
| Enzyme | Source | Substrate | Apparent Km | Vmax | Optimal pH | Optimal Temperature (°C) |
| Uracilylalanine Synthase | Pisum sativum seedlings | O-acetyl-L-serine | 1.4 mM | Not Reported | 8.0 | 30 |
| Uracilylalanine Synthase | Pisum sativum seedlings | Uracil | 0.2 mM | Not Reported | 8.0 | 30 |
Note: The Vmax values were not explicitly stated in the reviewed literature in standard units. Further targeted kinetic studies are required for their determination.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.
Purification of Uracilylalanine Synthase from Pisum sativum Seedlings
This protocol is adapted from methodologies described for the purification of similar enzymes from pea seedlings.[6]
Materials:
-
Pea seeds (Pisum sativum L.)
-
Extraction buffer: 0.1 M potassium phosphate buffer (pH 8.0) containing 10 mM 2-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpyrrolidone.
-
Dialysis buffer: 20 mM potassium phosphate buffer (pH 8.0) containing 5 mM 2-mercaptoethanol.
-
DEAE-cellulose chromatography column
-
Sephadex G-150 gel filtration column
-
Bradford reagent for protein quantification
Procedure:
-
Germination: Germinate pea seeds in the dark for 7-10 days.
-
Homogenization: Harvest the seedlings and homogenize in cold extraction buffer (1:3, w/v) using a blender.
-
Centrifugation: Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation. Stir for 30 minutes and collect the precipitate by centrifugation at 15,000 x g for 20 minutes.
-
Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze against the same buffer overnight with several buffer changes.
-
DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column pre-equilibrated with dialysis buffer. Elute the enzyme with a linear gradient of 0-0.5 M NaCl in dialysis buffer. Collect fractions and assay for uracilylalanine synthase activity.
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography, concentrate, and apply to a Sephadex G-150 column equilibrated with dialysis buffer. Elute with the same buffer and collect fractions.
-
Purity Assessment: Analyze the purity of the enzyme at each stage using SDS-PAGE.
Enzyme Assay for Uracilylalanine Synthase
This assay is based on the quantification of the product, this compound, or the consumption of the substrate, uracil.
Materials:
-
Purified or partially purified uracilylalanine synthase
-
Assay buffer: 0.1 M potassium phosphate buffer (pH 8.0)
-
100 mM O-acetyl-L-serine solution
-
10 mM Uracil solution (containing a known amount of [14C]-uracil for the radioactive method)
-
50% (v/v) Ethanol
-
Scintillation cocktail (for radioactive method)
-
HPLC system with a C18 column
Procedure (Radioactive Method):
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of 100 mM O-acetyl-L-serine, 10 µL of 10 mM [14C]-uracil, and 20 µL of enzyme solution.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding 100 µL of 50% ethanol.
-
Separation: Separate the product, [14C]-willardiine, from the unreacted [14C]-uracil using thin-layer chromatography (TLC) or paper chromatography.
-
Quantification: Scrape the spot corresponding to willardiine and quantify the radioactivity using a scintillation counter.
Procedure (HPLC Method):
-
Follow steps 1-3 of the radioactive method, using non-labeled uracil.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column. Use a suitable mobile phase (e.g., a gradient of methanol (B129727) in water with 0.1% formic acid) to separate willardiine from the other components.
-
Quantification: Detect willardiine using a UV detector (at ~260 nm) and quantify by comparing the peak area to a standard curve of known willardiine concentrations.
In Vivo Radiolabeling to Trace Biosynthesis
This experiment demonstrates the incorporation of precursors into this compound in living plant tissue.
Materials:
-
7-10 day old pea seedlings
-
[14C]-Uracil or [14C]-Serine
-
Sterile water
-
Extraction solvent: 80% Ethanol
-
Ion-exchange resin (e.g., Dowex 50W-X8)
-
TLC or paper chromatography system
Procedure:
-
Precursor Administration: Prepare a solution of the radiolabeled precursor in sterile water. Administer the solution to the pea seedlings by uptake through the roots or by injection into the cotyledons.[7][8]
-
Incubation: Allow the seedlings to metabolize the precursor for a defined period (e.g., 24-48 hours).
-
Harvesting and Extraction: Harvest the seedlings, wash thoroughly, and homogenize in 80% ethanol.
-
Fractionation: Centrifuge the homogenate and collect the supernatant. Concentrate the supernatant and apply it to an ion-exchange column to separate amino acids from other compounds.
-
Analysis: Elute the amino acid fraction and analyze for the presence of [14C]-willardiine using TLC or paper chromatography followed by autoradiography or scintillation counting of the corresponding spots.
Experimental Workflow Visualization
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. EC 2.5.1.53 [iubmb.qmul.ac.uk]
- 3. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 4. Uracilylalanine synthase - Wikipedia [en.wikipedia.org]
- 5. EC 2.5.1.53 - uracilylalanine synthase. [ebi.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. enzyme-database.org [enzyme-database.org]
- 8. EC 2.5.1.47 [iubmb.qmul.ac.uk]
An In-Depth Technical Guide to the Physicochemical and Biological Properties of (-)-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Willardiine, the levorotatory stereoisomer of willardiine, is a non-proteinogenic amino acid that acts as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its unique structure and selective activity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its implicated signaling pathways.
Physicochemical Properties
This compound, also known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, possesses a distinct set of physical and chemical characteristics that are crucial for its handling, formulation, and biological activity.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₄ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| Melting Point | Data not readily available | |
| Optical Rotation ([α]D) | -26.8° (c = 1, MeCN) for a similar willardiine analog | [2] |
| Water Solubility | Soluble | [1] |
| logP (Octanol-Water Partition Coefficient) | -1.3 to -0.7 | [1] |
| logS (Aqueous Solubility) | -1.2 | [1] |
Note: The specific optical rotation for this compound is not explicitly available in the reviewed literature; the provided value is for a structurally similar analog and should be considered as an estimate. The melting point has not been consistently reported.
Chemical Properties
The chemical properties of this compound are dictated by its uracil (B121893) and alanine (B10760859) moieties.
| Property | Description | Reference |
| IUPAC Name | (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | [1] |
| Chemical Structure | A uracil ring linked at the N1 position to the β-carbon of L-alanine. | [1] |
| pKa | The uracil ring has a pKa of approximately 10. | [1] |
| Stability | Stable under standard laboratory conditions. Can be stored at -20°C for long-term use. | [3] |
| Reactivity | The amino acid functional groups (carboxyl and amino) can undergo typical reactions such as esterification and amidation. The uracil ring can be subject to substitution reactions. | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical and pharmacological research.
Synthesis of this compound via Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids. For this compound, this would involve the reaction of uracil-1-acetaldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. To ensure the desired stereochemistry, a chiral auxiliary or a stereoselective variant of the Strecker reaction would be employed.
Materials:
-
Uracil-1-acetaldehyde
-
Ammonia (NH₃)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl) for hydrolysis
-
Appropriate solvents (e.g., methanol, water)
-
Chiral auxiliary (e.g., (S)-α-phenylethylamine) for asymmetric synthesis
Procedure:
-
Imine Formation: Dissolve uracil-1-acetaldehyde in a suitable solvent like methanol. Add a chiral amine, such as (S)-α-phenylethylamine, to form the corresponding chiral imine. The reaction is typically stirred at room temperature.[5]
-
Cyanide Addition: To the solution containing the imine, add a source of cyanide, such as KCN or NaCN. The cyanide ion will attack the imine carbon to form an α-aminonitrile. This reaction is often carried out at a controlled temperature to enhance stereoselectivity.[6]
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid. This step also removes the chiral auxiliary.[5]
-
Work-up and Isolation: After hydrolysis, the reaction mixture is neutralized, and the crude this compound is isolated. This may involve precipitation and filtration.
Experimental Workflow for Strecker Synthesis of this compound
Caption: Workflow for the asymmetric Strecker synthesis of this compound.
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) is a highly effective method for purifying amino acids like this compound from reaction mixtures and byproducts.
Materials:
-
Crude this compound sample
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Elution buffers (e.g., aqueous ammonia or pyridine-formate buffer)
-
Chromatography column
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in an appropriate starting buffer, ensuring the pH is low enough for the amino acid to carry a net positive charge and bind to the cation exchange resin. Filter the sample to remove any particulate matter.[7]
-
Column Equilibration: Pack a chromatography column with the chosen cation exchange resin and equilibrate it with the starting buffer until the pH and conductivity of the eluent are stable.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a gradient of increasing pH or ionic strength. For example, a gradient of aqueous ammonia can be used.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical technique, such as HPLC or TLC with ninhydrin (B49086) staining.
-
Desalting: Pool the fractions containing pure this compound and remove the salt by lyophilization or another appropriate method.
Experimental Workflow for Ion-Exchange Chromatography Purification
Caption: Workflow for the purification of this compound using ion-exchange chromatography.
Analytical Characterization
2.3.1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of this compound. As amino acids themselves are not strongly chromophoric, pre-column derivatization is often employed.
Materials:
-
Purified this compound sample
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase A (e.g., aqueous buffer like sodium phosphate)
-
Mobile phase B (e.g., acetonitrile/methanol mixture)
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA))
Procedure:
-
Sample Preparation and Derivatization: Prepare a standard solution of this compound. For derivatization, mix the sample with the OPA reagent according to established protocols. The derivatization is typically rapid.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous buffer (Mobile Phase A) and increasing the percentage of the organic modifier (Mobile Phase B).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 338 nm for OPA derivatives).[8]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity of the sample is determined by the peak area of this compound relative to the total peak area in the chromatogram. Retention time is used for identification against a standard.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
Materials:
-
Purified this compound sample
-
NMR spectrometer
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of all protons and carbons in the expected chemical environments of the this compound structure.[9]
Biological Activity Assessment
2.4.1. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents elicited by the activation of AMPA/kainate receptors by this compound in neurons or cells expressing these receptors.
Materials:
-
Cultured neurons or cell lines expressing AMPA/kainate receptors
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Extracellular solution (aCSF)
-
Intracellular solution
-
This compound stock solution
Procedure:
-
Cell Preparation: Prepare the cultured cells for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.
-
Seal Formation: Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -70 mV) and record baseline currents.
-
Drug Application: Perfuse the cell with a known concentration of this compound and record the induced inward current.
-
Data Analysis: Measure the amplitude and kinetics of the this compound-evoked currents to determine its potency (EC₅₀) and efficacy.[10]
2.4.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified ligand-binding domain (LBD) of the target glutamate receptor
-
This compound solution of known concentration
-
ITC instrument
-
Appropriate buffer
Procedure:
-
Sample Preparation: Prepare the protein and ligand solutions in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Titration: Titrate the this compound solution into the protein solution in the sample cell in a series of small injections.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[11][12]
Signaling Pathways
This compound exerts its biological effects by activating AMPA and kainate receptors, which are ligand-gated ion channels.
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by this compound leads to a rapid influx of Na⁺ ions, causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for relieving the Mg²⁺ block of NMDA receptors, allowing for Ca²⁺ influx and the initiation of downstream signaling cascades involved in synaptic plasticity. Additionally, AMPA receptors can engage in metabotropic signaling, for instance, through the activation of the protein tyrosine kinase Lyn, which in turn can activate the MAPK pathway.[12][13]
AMPA Receptor Signaling Pathway
Caption: Ionotropic and metabotropic signaling pathways activated by this compound at AMPA receptors.
Kainate Receptor Signaling Pathway
Kainate receptors, when activated by this compound, also mediate ionotropic signaling through Na⁺ and sometimes Ca²⁺ influx.[14] They have a more complex modulatory role in synaptic transmission, often affecting neurotransmitter release from the presynaptic terminal. Kainate receptors can also engage in metabotropic signaling, for example, by coupling to G-proteins, which can lead to the mobilization of endocannabinoids.[2]
Kainate Receptor Signaling Pathway
Caption: Diverse signaling actions of this compound at presynaptic and postsynaptic kainate receptors.
Conclusion
This compound remains an indispensable tool in neuroscience research. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and analysis, allow for its reliable use in a variety of experimental settings. The detailed understanding of its interaction with AMPA and kainate receptors and the subsequent signaling cascades continues to provide valuable insights into the intricate mechanisms of excitatory neurotransmission and its role in both health and disease. This guide serves as a comprehensive resource for researchers aiming to utilize this compound in their studies.
References
- 1. Willardiine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
The Historical Trajectory of (-)-Willardiine: From Botanical Discovery to a Key Tool in Glutamate Receptor Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Willardiine, the biologically active (S)-enantiomer of willardiine, has carved a significant niche in the annals of neuroscience research. Originally discovered as a non-proteinogenic amino acid in the seeds of Acacia willardiana, its journey from a natural product to a valuable pharmacological tool has been instrumental in elucidating the function of ionotropic glutamate (B1630785) receptors. This technical guide provides a comprehensive historical overview of this compound research, detailing its discovery, synthesis, and pivotal role in characterizing AMPA and kainate receptors. The document is structured to provide researchers with a thorough understanding of its background, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Historical Context and Discovery
The story of willardiine began in 1959 when the German chemist Rolf Gmelin isolated it from the seeds of the Acacia willardiana plant.[1][2] His work focused on identifying novel, non-protein amino acids from various plant species. Subsequent structural elucidation revealed willardiine to be (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione.[1] It was later confirmed that only the (S)-isomer, also referred to as this compound, possesses biological activity.[1] The discovery of willardiine and its unique uracil (B121893) moiety attached to an alanine (B10760859) backbone sparked interest in its potential biological roles. Early investigations into its pharmacology revealed its ability to act as an excitatory amino acid, setting the stage for its extensive use in neuroscience.
Pharmacological Profile: A Partial Agonist at AMPA and Kainate Receptors
Subsequent research firmly established this compound as a partial agonist at two subtypes of ionotropic glutamate receptors: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][3] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[4][5] The ability of this compound to selectively activate these non-NMDA receptors, without acting on NMDA receptors, made it an invaluable tool for dissecting the distinct contributions of these receptor subtypes to synaptic transmission and plasticity.[2]
The partial agonism of this compound means that it binds to and activates the receptor, but elicits a submaximal response compared to the endogenous full agonist, glutamate. This property has been particularly useful in studying the conformational changes associated with receptor activation and desensitization.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from early and subsequent studies on this compound and its analogs, providing a comparative overview of their potency and efficacy at AMPA and kainate receptors.
Table 1: Potency (EC50) of Willardiine and its Analogs at AMPA/Kainate Receptors
| Compound | Preparation | EC50 (µM) | Reference |
| This compound | Mouse embryonic hippocampal neurons | 45 | [6] |
| (S)-5-Fluorowillardiine | Mouse embryonic hippocampal neurons | 1.5 | [6] |
| (R,S)-AMPA | Mouse embryonic hippocampal neurons | 11 | [6] |
| (S)-5-Bromowillardiine | Mouse embryo hippocampal neurons | Not specified | [7] |
| (S)-5-Iodowillardiine | Mouse embryonic hippocampal neurons | Not specified | [6] |
Table 2: Binding Affinity (Ki) of Willardiine Analogs for Human Glutamate Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| (S)-5-Iodowillardiine | hGluR5 | High Affinity | [8] |
| 5-Fluorowillardiine | hGluR1 | High Affinity | [8] |
| 5-Fluorowillardiine | hGluR2 | High Affinity | [8] |
Experimental Protocols
The characterization of this compound's pharmacological properties has relied on a variety of experimental techniques. Below are detailed methodologies for two key experiments.
Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination
This protocol describes the measurement of this compound-evoked currents in cultured neurons to determine its half-maximal effective concentration (EC50).
a. Cell Culture and Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips coated with poly-D-lysine.
-
Use neurons after 7-14 days in vitro for optimal receptor expression.
-
Prior to recording, transfer a coverslip to a recording chamber mounted on an inverted microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
b. Solutions:
-
aCSF (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH, and bubbled with 95% O2/5% CO2.
-
Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Agonist Solutions: Prepare a stock solution of this compound in deionized water. On the day of the experiment, prepare serial dilutions in aCSF to achieve the desired final concentrations.
c. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) on the soma of a neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Apply different concentrations of this compound to the neuron using a rapid solution exchange system. Apply each concentration for a sufficient duration to reach a peak response.
-
Wash the cell with aCSF between applications to allow for recovery.
-
Record the inward currents evoked by this compound using an appropriate amplifier and data acquisition software.
d. Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of this compound.
-
Normalize the responses to the maximal response obtained at a saturating concentration.
-
Plot the normalized response as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using the Hill equation to determine the EC50 value.
Competitive Radioligand Binding Assay for Ki Determination
This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for AMPA or kainate receptors using a competitive binding assay with a radiolabeled ligand.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
b. Assay Procedure:
-
In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]AMPA or [3H]kainate), and varying concentrations of unlabeled this compound (the competitor).
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of a known non-radiolabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's action and experimental characterization.
Signaling Pathway of AMPA/Kainate Receptor Activation
Caption: AMPA/Kainate receptor signaling pathway activated by this compound.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for characterizing this compound.
The Legacy and Future of Willardiine Research
The historical research on this compound has laid a crucial foundation for our understanding of AMPA and kainate receptor pharmacology. The development of synthetic analogs, such as 5-fluorowillardiine and 5-iodowillardiine, has provided researchers with more selective tools to probe the function of specific receptor subunits.[7][8] Furthermore, the structural backbone of willardiine has served as a scaffold for the design of novel glutamate receptor antagonists.[9]
References
- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of (-)-Willardiine for AMPA Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of (-)-Willardiine and its analogs for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. This document includes quantitative binding data, detailed experimental protocols, and visualizations of relevant pathways to serve as a critical resource for researchers in neuroscience and pharmacology.
Introduction to this compound and AMPA Receptors
This compound is a naturally occurring excitotoxic amino acid that acts as a partial agonist at AMPA receptors.[1] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2][3] They are tetrameric protein complexes assembled from four subunits: GluA1, GluA2, GluA3, and GluA4.[4] The specific subunit composition of the receptor dictates its physiological and pharmacological properties, including its affinity for ligands like this compound. Understanding the differential binding of ligands to these subunits is crucial for the development of selective therapeutic agents targeting AMPA receptor function.
Quantitative Binding Affinity Data
The following tables summarize the binding affinities (IC50 and Ki values) of this compound and its key analogs for various AMPA receptor subunits. The data is compiled from radioligand binding assays and electrophysiological studies.
Table 1: Binding Affinity of Willardiine Analogs for the GluA2 Subunit Ligand-Binding Core
| Compound | IC50 (µM) |
| (S)-Willardiine (HW) | 4.76 |
| (S)-5-Fluorowillardiine (FW) | 0.02353 |
| (S)-5-Bromowillardiine (BrW) | 0.30 |
| (S)-5-Iodowillardiine (IW) | 0.52 |
Data from a ligand-displacement assay using [3H]-AMPA.[5]
Table 2: Qualitative Binding Characteristics of Willardiine Analogs for Homomeric AMPA Receptor Subunits
| Subunit | Optimal Substituent at 5-position for Binding |
| hGluA1 | Small, electron-withdrawing |
| hGluA2 | Small, electron-withdrawing |
| hGluA4 | Small, electron-withdrawing |
Observations from studies on a range of willardiine analogs. For optimal activity at hGluR4 receptors a 6-aza-substituted willardiine is favored.[6]
Detailed Experimental Protocols
The determination of binding affinity for compounds like this compound at AMPA receptor subunits typically involves radioligand binding assays or electrophysiological recordings from cells expressing specific receptor subunits.
Radioligand Binding Assay (Competition Assay)
This protocol describes a typical competition binding assay to determine the affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]AMPA) from AMPA receptors.
Materials:
-
Membrane Preparation: Synaptic membranes from rat brain tissue or membranes from cell lines (e.g., HEK293) expressing specific homomeric or heteromeric AMPA receptor subunits.
-
Radioligand: [3H]AMPA (tritiated AMPA).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., 1 mM L-Glutamate).
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, [3H]AMPA (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]AMPA, and a saturating concentration of the non-labeled standard ligand.
-
Competition Binding: Membrane preparation, [3H]AMPA, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]AMPA) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This method measures the functional effect of this compound on AMPA receptors expressed in Xenopus oocytes, allowing for the determination of EC50 values (effective concentration for 50% of maximal response).
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed RNA encoding the desired AMPA receptor subunit(s) (e.g., GluA1, GluA2, GluA3, or GluA4).
-
Recording Solution (Normal Frog Ringer - NFR): Containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH adjusted to ~7.4.
-
This compound solutions of varying concentrations.
-
Two-electrode voltage clamp setup: Including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject each oocyte with cRNA encoding the AMPA receptor subunit(s) of interest.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with NFR.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Agonist Application and Data Acquisition:
-
Apply this compound at various concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the activation of the AMPA receptors.
-
Ensure a sufficient wash-out period between applications to allow the receptors to recover.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of this compound.
-
Normalize the responses to the maximal response.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function to determine the EC50 value.
-
Visualizations of Pathways and Workflows
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for Radioligand Competition Binding Assay.
AMPA Receptor Signaling Pathway
Caption: AMPA Receptor Signaling upon this compound Binding.
Conclusion
This technical guide has provided a detailed overview of the binding affinity of this compound for AMPA receptor subunits. While comprehensive quantitative data for this compound across all individual subunits remains an area for further investigation, the provided data on its analogs and the detailed experimental protocols offer a solid foundation for researchers. The visualized workflows and signaling pathways serve to contextualize this data, aiding in the design of future experiments and the development of novel therapeutics targeting the AMPA receptor system.
References
- 1. bio.fsu.edu [bio.fsu.edu]
- 2. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of AMPA Receptor Activation by Partial Agonists: DISULFIDE TRAPPING OF CLOSED LOBE CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Structural Basis of (-)-Willardiine's Partial Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular underpinnings of the partial agonism of (-)-willardiine and its analogs at ionotropic glutamate (B1630785) receptors (iGluRs), specifically AMPA and kainate receptors. By examining the precise interactions within the ligand-binding domain (LBD), the thermodynamic drivers of binding, and the resulting conformational changes, we can elucidate the mechanisms that differentiate partial from full agonism. This understanding is critical for the rational design of novel therapeutics targeting glutamatergic neurotransmission.
Introduction: this compound and its Role as a Partial Agonist
This compound, a naturally occurring non-proteinogenic amino acid, acts as a partial agonist at AMPA and kainate receptors.[1][2] Partial agonists are ligands that bind to and activate a receptor, but with lower efficacy than a full agonist. This modulation of receptor activity, rather than simple activation or inhibition, makes willardiine and its derivatives valuable tools for studying iGluR function and promising scaffolds for drug development. The degree of agonism and receptor subtype selectivity of willardiine analogs is largely determined by substitutions at the 5-position and N3-position of the uracil (B121893) ring.[3]
The Structural Basis of Ligand Binding and Partial Agonism
The partial agonism of this compound is a consequence of its specific interactions within the clamshell-like LBD of AMPA and kainate receptors. X-ray crystallography studies of the GluA2 AMPA receptor LBD have provided detailed insights into these interactions.
Upon binding, an agonist induces a conformational change, causing the two lobes of the LBD (D1 and D2) to close. The degree of this closure is a key determinant of agonist efficacy. Full agonists, like glutamate, induce a more complete domain closure, leading to a higher probability of ion channel opening. In contrast, partial agonists like this compound and its analogs stabilize a range of conformations, including partially closed and multiple non-conducting states, resulting in a lower maximal response.[2]
The key interactions of willardiine derivatives within the GluA2 binding pocket involve a network of hydrogen bonds and van der Waals contacts with specific amino acid residues. The α-amino and α-carboxylate groups of the alanine (B10760859) side chain form conserved interactions with residues such as Pro478, Thr480, Arg485, Ser654, and Glu705.[4] The uracil ring of willardiine occupies the space where the distal carboxylate of glutamate would bind. Variations in the substituent at the 5-position of the uracil ring influence the interactions with residues like Thr655 and Met708, thereby modulating the stability of the closed-cleft conformation and conferring subtype selectivity.[5]
For instance, the high affinity of 5-fluorowillardiine for AMPA receptors is attributed to the small, electron-withdrawing fluorine atom, while larger substituents at this position can favor binding to kainate receptors.[6] Furthermore, the charged state of the uracil ring has been shown to be a critical factor in the thermodynamics of binding, with the binding of the charged form being primarily enthalpy-driven and the uncharged form being entropy-driven.[7][8]
Quantitative Analysis of Willardiine Analogs
The following table summarizes the quantitative data for the binding affinity (Ki or KD) and efficacy (EC50 and Imax) of this compound and several key analogs at AMPA and kainate receptors. This data allows for a direct comparison of the structure-activity relationships.
| Compound | Receptor Subtype | Ki/KD (µM) | EC50 (µM) | Imax (% of Glutamate) | Reference(s) |
| This compound | AMPA | - | 45 | Low | [9] |
| (S)-5-Fluorowillardiine | AMPA (rat cortical neurons) | - | 1.5 | - | [6] |
| (S)-5-Iodowillardiine | Kainate (GluK5) | - | - | - | [3] |
| UBP277 (N3-carboxyethyl) | AMPA (antagonist) | 23.8 (IC50) | - | - | [7] |
| UBP282 (N3-carboxybenzyl) | AMPA (antagonist) | - | - | - | [4] |
| UBP304 | Kainate (GluK5 antagonist) | 0.105 (KD) | - | - | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the partial agonism of this compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity of willardiine analogs for AMPA and kainate receptors.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a test compound.
General Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [3H]AMPA or [3H]kainate) and varying concentrations of the unlabeled test compound (e.g., a willardiine analog).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the displacement curves and calculate the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.
Electrophysiology
Whole-cell patch-clamp electrophysiology is used to measure the functional activity of willardiine analogs at AMPA and kainate receptors.
Objective: To determine the potency (EC50) and efficacy (maximal current response) of a partial agonist.
General Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transfect with plasmids encoding the desired AMPA or kainate receptor subunits.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single transfected cells.
-
Drug Application: Apply the full agonist (e.g., glutamate) and the partial agonist (e.g., a willardiine analog) at various concentrations to the cell using a rapid solution exchange system.
-
Data Acquisition: Record the ion channel currents elicited by the agonists.
-
Data Analysis: Measure the peak current amplitudes at each concentration and fit the data to the Hill equation to determine the EC50 and maximal response.
X-ray Crystallography
X-ray crystallography is used to determine the three-dimensional structure of the ligand-binding domain in complex with a willardiine analog.
Objective: To visualize the binding mode and interactions of the ligand within the receptor's binding pocket.
General Protocol:
-
Protein Expression and Purification: Express and purify the soluble ligand-binding domain (S1S2 construct) of the target receptor subunit (e.g., GluA2).
-
Crystallization: Co-crystallize the purified LBD with the willardiine analog using vapor diffusion or other crystallization methods. This involves screening a wide range of conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the protein-ligand complex.
Signaling Pathways and Experimental Workflows
The activation of AMPA and kainate receptors by this compound initiates a cascade of events that modulate neuronal excitability. The following diagrams, generated using Graphviz, illustrate the downstream signaling pathways and a typical experimental workflow for characterizing willardiine's partial agonism.
Caption: AMPA/Kainate receptor signaling pathway activated by this compound.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of antagonism of the GluR2 AMPA receptor: Structure and dynamics of the complex of two willardiine antagonists with the glutamate binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural dynamics of GluK2 kainate receptors in apo and partial agonist bound states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of an agonist-bound ionotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Splicing and editing of ionotropic glutamate receptors: a comprehensive analysis based on human RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Willardiine and its Naturally Occurring Analogs: Pharmacology, Mechanisms, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Willardiine, a non-proteinogenic amino acid first isolated from the seeds of Mariosousa willardiana and other Acacia species, serves as a pivotal pharmacological tool in the study of ionotropic glutamate (B1630785) receptors (iGluRs).[1] As a partial agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, this compound and its synthetic analogs have been instrumental in dissecting the structure-activity relationships, pharmacology, and therapeutic potential of these critical mediators of fast excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of this compound and its analogs, with a focus on their quantitative pharmacology, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Introduction
This compound, chemically known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, is a naturally occurring excitotoxic amino acid.[1] Its structural resemblance to the endogenous neurotransmitter glutamate allows it to bind to and activate iGluRs, albeit with distinct pharmacological properties. The uracil (B121893) moiety of willardiine acts as a bioisostere for the distal carboxyl group of glutamate.[2][3]
The pharmacological significance of willardiine lies in the nuanced effects of its structural modifications. Subtle changes to the willardiine scaffold, particularly at the 5-position of the uracil ring and the N3-position, can dramatically alter its potency, selectivity, and efficacy at AMPA and kainate receptor subtypes. This has led to the development of a rich library of analogs that serve as selective agonists and antagonists, enabling researchers to probe the physiological and pathophysiological roles of iGluRs with high precision.
Chemical Structures of this compound and Key Analogs
The core structure of this compound and the positions for common modifications are illustrated below. The S-enantiomer is the biologically active form.[4]
-
This compound: The parent compound, a partial agonist at AMPA and kainate receptors.
-
5-Substituted Analogs: Modifications at the 5-position of the uracil ring primarily influence selectivity between AMPA and kainate receptors.
-
5-Fluorowillardiine (5-FW): A selective AMPA receptor agonist.[5]
-
5-Iodowillardiine: A selective kainate receptor agonist, particularly for those containing the GluK1 (formerly GluR5) subunit.[4][6]
-
5-Bromowillardiine: A potent agonist with rapid but incomplete desensitizing responses.[6]
-
5-Trifluoromethylwillardiine: A potent and selective GluK1 receptor agonist.[7]
-
-
N3-Substituted Analogs: Substitution at the N3 position of the uracil ring can convert the agonist activity of willardiine into antagonism.[8][9]
Quantitative Pharmacology
The following tables summarize the pharmacological data for this compound and its key analogs at various AMPA and kainate receptor subtypes. This data is crucial for selecting the appropriate compound for specific research applications.
Table 1: Agonist Activity of 5-Substituted Willardiine Analogs
| Compound | Receptor Subtype(s) | EC50 (µM) | Reference(s) |
| This compound | AMPA/Kainate | 45 | [6] |
| 5-Fluorowillardiine | AMPA | 1.5 | [6] |
| 5-Bromowillardiine | AMPA/Kainate | 8.82 | [12] |
| 5-Iodowillardiine | Kainate (GluK1) | 19.2 | [12] |
| 5-Trifluoromethylwillardiine | Kainate (GluK1) | 0.07 | [7] |
Table 2: Antagonist Activity of N3-Substituted Willardiine Analogs
| Compound | Receptor Subtype(s) | Ki (µM) | IC50 (µM) | KB (nM) | Reference(s) |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(4-carboxybenzyl)pyrimidine-2,4-dione | AMPA/Kainate (GluK5) | - | - | - | [6] |
| (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione | Kainate (GluK5) | - | - | - | [6] |
| 5-Iodo derivative of the above | Kainate (GluK5) | - | - | - | [6] |
| UBP304 | Kainate (GluK5) | 0.105 (KD) | >100 (AMPA) | 120 (hGluK5) | [10] |
| ACET | Kainate (GluK5) | - | >100 (GluA2, GluK6) | 5 (hGluK5/GluK2) | [13] |
Signaling Pathways
Activation of AMPA and kainate receptors by this compound and its agonist analogs leads to the opening of their associated ion channels, resulting in the influx of cations (primarily Na+ and, to a lesser extent, Ca2+) and subsequent depolarization of the neuronal membrane. This initial event triggers a cascade of downstream signaling pathways.
AMPA Receptor Signaling Pathway
The binding of an agonist like 5-fluorowillardiine to an AMPA receptor induces a conformational change that opens the ion channel. The subsequent influx of Na+ leads to membrane depolarization. In some AMPA receptor subtypes, Ca2+ can also permeate, acting as a second messenger to activate various downstream enzymes.
Caption: AMPA Receptor Signaling Cascade.
Kainate Receptor Signaling Pathway
Kainate receptors, activated by analogs such as 5-iodowillardiine, also function as ligand-gated ion channels causing depolarization. Additionally, they can engage in metabotropic signaling, which is independent of ion flux and involves G-protein coupling.[14][15] This dual signaling capacity allows kainate receptors to modulate neuronal excitability and neurotransmitter release through diverse mechanisms.
Caption: Dual Signaling of Kainate Receptors.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of electrophysiological and pharmacological techniques. Below are overviews of two key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA and kainate receptors in response to the application of willardiine analogs.
Objective: To determine the potency (EC50) and efficacy of willardiine analogs as agonists or antagonists at iGluRs.
Methodology Overview:
-
Cell Preparation: Neurons or heterologous cells expressing the receptor of interest are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is held at a constant value (e.g., -60 mV) by the patch-clamp amplifier.
-
Drug Application: A solution containing the willardiine analog is applied to the cell via a perfusion system.
-
Data Acquisition: The current flowing across the membrane in response to the drug is recorded. By applying a range of concentrations, a dose-response curve can be generated to determine the EC50 for agonists or the IC50 for antagonists.
Caption: Whole-Cell Patch-Clamp Workflow.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of willardiine analogs for iGluRs.
Objective: To quantify the interaction between a willardiine analog and its receptor target.
Methodology Overview:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue homogenates.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-AMPA) and varying concentrations of the unlabeled willardiine analog (the competitor).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound and its diverse family of analogs represent an indispensable toolkit for the study of AMPA and kainate receptors. Their varied pharmacological profiles, ranging from partial agonism to selective antagonism, have provided profound insights into the structure, function, and physiological roles of these key glutamate receptors. The continued exploration of the willardiine scaffold holds promise for the development of novel therapeutic agents targeting neurological and psychiatric disorders characterized by dysregulated glutamatergic neurotransmission. The data and protocols presented in this guide are intended to facilitate further research in this exciting and impactful area of neuroscience and drug discovery.
References
- 1. Willardiine - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and pharmacological characterization of N3-substituted willardiine derivatives: role of the substituent at the 5-position of the uracil ring in the development of highly potent and selective GLUK5 kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of (-)-Willardiine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The modulation of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, represents a promising avenue for the development of novel therapeutics for a range of neurological disorders. (-)-Willardiine, a naturally occurring non-proteinogenic amino acid, and its synthetic derivatives have emerged as a versatile chemical scaffold for probing the function of these receptors and for the development of potent and selective modulators. This technical guide provides an in-depth overview of the therapeutic applications of this compound derivatives, focusing on their pharmacological properties, underlying mechanisms of action, and the experimental methodologies used in their evaluation.
Pharmacological Activity of this compound Derivatives
The therapeutic potential of this compound derivatives stems from their ability to selectively modulate AMPA and kainate receptor subtypes, which are implicated in numerous neurological conditions, including epilepsy, neuropathic pain, and neurodegenerative diseases.[1][2] Structural modifications of the willardiine scaffold have yielded a diverse library of compounds with a spectrum of activities, ranging from full agonists to competitive antagonists.
Structure-Activity Relationships
The pharmacological profile of willardiine derivatives is critically dependent on the nature and position of substituents on the uracil (B121893) ring. Key structural modifications include:
-
5-Position Substitution: The introduction of different substituents at the 5-position of the uracil ring profoundly influences agonist potency and selectivity between AMPA and kainate receptors.[3] For instance, (S)-5-fluorowillardiine is a potent AMPA receptor agonist, while (S)-5-iodowillardiine exhibits high selectivity for GluK5-containing kainate receptors.[3][4]
-
N3-Position Substitution: The addition of substituents at the N3-position of the uracil ring can convert willardiine from an agonist to an antagonist.[5] Specifically, the introduction of a side-chain bearing a carboxylic acid group at this position is a key feature for AMPA and kainate receptor antagonism.[4]
Quantitative Analysis of Receptor Activity
The following tables summarize the quantitative pharmacological data for key this compound derivatives, providing a comparative overview of their potency and selectivity at various AMPA and kainate receptor subtypes.
Table 1: Agonist Activity of 5-Substituted this compound Derivatives
| Compound | Receptor Target | Assay Type | Parameter | Value (µM) |
| (S)-Willardiine | AMPA/Kainate Receptors | Whole-cell recording | EC50 | 45[6] |
| (S)-5-Fluorowillardiine | AMPA/Kainate Receptors | Whole-cell recording | EC50 | 1.5[6] |
| (S)-5-Fluorowillardiine | AMPA Receptors | In vitro neurotoxicity | EC50 | 0.70 and 170 (biphasic)[7] |
| (R,S)-AMPA | AMPA/Kainate Receptors | Whole-cell recording | EC50 | 11[6] |
| (S)-5-Bromowillardiine | AMPA/Kainate Receptors | Whole-cell recording | - | Potent agonist[6] |
| (S)-5-Iodowillardiine | AMPA/Kainate Receptors | Whole-cell recording | - | Weakly desensitizing agonist[6] |
Table 2: Antagonist Activity of N3-Substituted this compound Derivatives
| Compound | Receptor Target | Assay Type | Parameter | Value (µM unless otherwise noted) |
| UBP275 | AMPA Receptors | fDR-VRP | IC50 | 287 ± 41[4] |
| UBP277 | AMPA Receptors | fDR-VRP | IC50 | 23.8 ± 3.9[4] |
| UBP277 | Kainate Receptors | Dorsal root kainate response | Apparent KD | 73.1 ± 4.5[4] |
| UBP279 | AMPA Receptors | fDR-VRP | IC50 | 136 ± 17[4] |
| UBP279 | Kainate Receptors | Dorsal root kainate response | Apparent KD | 60.5 ± 4.1[4] |
| UBP291 | Kainate Receptors | Dorsal root kainate response | Apparent KD | 9.83 ± 1.62[4] |
| UBP301 | Kainate Receptors | Dorsal root kainate response | Apparent KD | 5.94 ± 0.63[4] |
| UBP304 (43) | Native GluK5 | Radioligand binding | KD | 0.105 ± 0.007[3] |
| UBP304 (43) | Native AMPA Receptors | Radioligand binding | KD | 71.4 ± 8.3[3] |
| UBP304 (43) | Recombinant human GluK5 | Electrophysiology | KB | 0.12 ± 0.03[3] |
| ACET (67) | Recombinant human GluK5 | Electrophysiology | KB | 7 ± 1 nM[5] |
| ACET (67) | Recombinant human GluK5/GluK2 | Electrophysiology | KB | 5 ± 1 nM[5] |
| ACET (67) | Recombinant human GluA2, GluK6, or GluK6/GluK2 | Electrophysiology | IC50 | >100[5] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their effects through the modulation of distinct signaling pathways downstream of AMPA and kainate receptors.
Ionotropic Signaling
The canonical mechanism of action for both AMPA and kainate receptors is their function as ligand-gated ion channels. Upon agonist binding, the channel opens, leading to an influx of cations (primarily Na+ and in some cases Ca2+), resulting in depolarization of the neuronal membrane and excitatory postsynaptic potentials. Antagonistic derivatives of this compound competitively block this ionotropic activity.
Canonical ionotropic signaling pathway of AMPA/kainate receptors.
Metabotropic Signaling of Kainate Receptors
In addition to their ionotropic function, kainate receptors can also signal through a non-canonical, G-protein-dependent pathway.[5] This metabotropic signaling is particularly associated with the GluK1 subunit and can modulate neuronal activity independently of ion flux.
Metabotropic signaling pathway of kainate receptors.
Experimental Protocols
The characterization of this compound derivatives relies on a combination of synthetic chemistry, in vitro pharmacology, and electrophysiology. The following sections detail the key experimental methodologies.
Synthesis of N3-Substituted this compound Derivatives
A general procedure for the synthesis of N3-substituted willardiine derivatives involves the alkylation of a protected (S)-willardiine precursor at the N3 position of the uracil ring, followed by deprotection.
General Protocol:
-
Protection: Protect the amino and carboxyl groups of (S)-willardiine.
-
Alkylation: React the protected (S)-willardiine with a suitable alkylating agent (e.g., a carboxybenzyl halide) in the presence of a base to introduce the substituent at the N3 position.
-
Deprotection: Remove the protecting groups to yield the final N3-substituted willardiine derivative.
-
Purification: Purify the final compound using techniques such as ion-exchange chromatography.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity (Ki or KD) of this compound derivatives for AMPA and kainate receptors.
Protocol Outline:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue or from cell lines expressing the receptor of interest.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-AMPA) and varying concentrations of the unlabeled test compound (the this compound derivative).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recordings from cultured neurons or brain slices are used to functionally characterize the effects of this compound derivatives on AMPA and kainate receptor-mediated currents.
General Protocol:
-
Slice/Cell Preparation: Prepare acute brain slices or cultured neurons expressing the target receptors.
-
Recording Pipette: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Gigaohm Seal Formation: Form a high-resistance seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to gain electrical access to the cell interior.
-
Data Acquisition: Record membrane currents in voltage-clamp mode while applying the agonist (e.g., glutamate or a willardiine agonist) in the absence and presence of the test compound (a willardiine antagonist).
-
Data Analysis: Measure the amplitude and kinetics of the agonist-evoked currents to determine the EC50 of agonists or the IC50/KB of antagonists.
Experimental Workflow for Drug Discovery
The discovery and development of novel this compound-based therapeutics typically follows a structured workflow.
Drug discovery workflow for this compound derivatives.
Conclusion
This compound and its derivatives represent a rich and adaptable chemical scaffold for the development of selective modulators of AMPA and kainate receptors. The extensive structure-activity relationship data, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for the rational design of novel therapeutic agents for a variety of neurological disorders. The experimental protocols and workflow outlined in this guide offer a framework for the continued exploration and development of this promising class of compounds.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA Receptors Screening & Profiling Services [sbdrugdiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Neuronal Stimulation Using (-)-Willardiine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Willardiine is a naturally occurring amino acid that acts as an agonist at ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system. The ability of this compound and its analogs to selectively activate these receptors makes them valuable tools for in vitro studies of neuronal function, synaptic plasticity, and for screening potential therapeutic agents targeting glutamatergic signaling.[3] This document provides detailed application notes and protocols for the use of this compound in the in vitro stimulation of neurons.
Mechanism of Action
This compound binds to the ligand-binding domain of AMPA and kainate receptors, inducing a conformational change that opens the associated ion channel. This allows the influx of cations, primarily Na+ and in some cases Ca2+, into the neuron. The resulting depolarization of the neuronal membrane leads to the generation of an excitatory postsynaptic potential (EPSP), which can trigger an action potential and propagate the neuronal signal. The activation of these receptors can also initiate downstream signaling cascades involving protein kinases such as PKA and CaMKII, which play roles in synaptic plasticity.
Data Presentation
The following table summarizes the effective concentrations (EC50) of this compound and related compounds for the activation of AMPA/kainate receptors in different in vitro neuronal preparations.
| Compound | Receptor Target | Neuronal Preparation | EC50 Value | Reference |
| This compound | AMPA/Kainate | Mouse embryonic hippocampal neurons | 45 µM | [1][2][4] |
| (R,S)-AMPA | AMPA/Kainate | Mouse embryonic hippocampal neurons | 11 µM | [1] |
| (S)-5-Fluorowillardiine | AMPA selective | Mouse embryonic hippocampal neurons | 1.5 µM | [1][5] |
| AMPA | AMPA | Cultured rat cortical neurons | 17 µM | [6] |
| AMPA | AMPA | Cultured rat spinal cord neurons | 11 µM | [6] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Primary Neuronal Culture (Rat Hippocampal or Cortical Neurons)
This protocol describes the preparation of primary neuronal cultures from embryonic day 18 (E18) rat brains.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hibernate-E medium supplemented with B27 and GlutaMAX
-
Digestion solution: Papain (20 units/mL) and DNase I (10 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 10% fetal bovine serum (FBS)
-
Culture medium: Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols and dissect the embryos.
-
Isolate the brains and dissect the hippocampi or cortices in ice-cold dissection medium.
-
Transfer the tissue to the digestion solution and incubate at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
After 24 hours, replace the plating medium with culture medium.
-
Maintain the cultures by replacing half of the medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol outlines the procedure for recording this compound-induced currents from cultured neurons.
Materials:
-
Cultured neurons (7-14 DIV)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
Procedure:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull a patch pipette and fill it with internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution.
-
Apply this compound to the neuron via bath perfusion.
-
Record the resulting inward currents.
-
For dose-response analysis, apply a range of this compound concentrations.
Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using the fluorescent indicator Fura-2 AM.
Materials:
-
Cultured neurons (7-14 DIV)
-
Fura-2 AM stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound working solutions in HBSS
-
Fluorescence microscope equipped with an excitation wavelength switcher (340/380 nm), an emission filter (510 nm), and a sensitive camera.
Procedure:
-
Prepare a Fura-2 AM loading solution by diluting the stock to a final concentration of 2-5 µM in HBSS.
-
Incubate the cultured neurons with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Perfuse the cells with the desired concentration of this compound in HBSS.
-
Continuously record the fluorescence changes at both excitation wavelengths.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates neuronal activation.
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of AMPA and kainate receptor function. The protocols provided here offer a framework for studying the effects of this compound on neuronal activity using electrophysiological and calcium imaging techniques. Researchers should optimize these protocols based on their specific cell types and experimental questions. Careful consideration of agonist concentration, application time, and data analysis methods will ensure reliable and reproducible results, contributing to a deeper understanding of glutamatergic neurotransmission in health and disease.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 6. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing (-)-Willardiine Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Willardiine, the active (S)-isomer of willardiine, is a naturally occurring amino acid that functions as a partial agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[1] These receptors are critical mediators of fast excitatory neurotransmission in the central nervous system. Due to its ability to selectively activate these receptors, this compound and its analogs are valuable pharmacological tools for investigating glutamatergic signaling pathways, synaptic plasticity, and the pathophysiology of neurological disorders. This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments.
Data Presentation
The following table summarizes the key quantitative data for this compound and a common, more potent analog, (-)-5-Fluorowillardiine.
| Compound | Molecular Weight ( g/mol ) | Water Solubility | EC₅₀ (Hippocampal Neurons) | Receptor Specificity |
| This compound | 199.16 | 13.2 mg/mL[1] | 45 µM[1] | Partial agonist at AMPA and kainate receptors[1] |
| (-)-5-Fluorowillardiine | 217.15 | Data not available | 1.5 µM[1] | More potent agonist at AMPA receptors[1] |
Experimental Protocols
This section outlines the materials required and the step-by-step procedure for preparing stock and working solutions of this compound.
Materials
-
This compound powder
-
Sterile, deionized, and filtered water
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Cell culture medium appropriate for the cell line being used
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol 1: Preparation of a 100 mM this compound Stock Solution in NaOH
This protocol is recommended for creating a concentrated, long-term stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 19.92 mg of this compound.
-
Initial Solubilization: Add a small volume of sterile 1 M NaOH to the tube (e.g., 100 µL). Vortex briefly to dissolve the powder. The basic pH aids in the solubilization of willardiine derivatives.[2]
-
Dilution to Final Concentration: Add sterile, deionized water to reach the final desired volume (e.g., bring the total volume to 1 mL for a 100 mM solution). Vortex thoroughly to ensure the solution is homogenous.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
-
Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculating the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium or PBS.
-
Preparing the Working Solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or sterile PBS. Mix gently by pipetting up and down.
-
Application to Cells: The freshly prepared working solution is now ready to be added to your cell cultures. Typical working concentrations for in vitro studies can range from 1 µM to 100 µM, depending on the cell type and the desired effect.[1]
Mandatory Visualization
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway initiated by the binding of this compound to AMPA receptors on a postsynaptic neuron.
Caption: this compound activates AMPA receptors, leading to cation influx and downstream signaling.
Experimental Workflow for Solution Preparation
This diagram outlines the key steps for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application of (-)-Willardiine in Hippocampal Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Willardiine is a naturally occurring non-proteinogenic amino acid that acts as a selective agonist for ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Its rigid structure and that of its derivatives have made it an invaluable pharmacological tool for probing the function and structure of these receptors, which are critical for mediating fast excitatory synaptic transmission in the central nervous system.[1] In hippocampal slice electrophysiology, this compound and its analogs are utilized to investigate synaptic plasticity, receptor kinetics, and the physiological roles of AMPA and kainate receptor subtypes in learning and memory.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in hippocampal slice electrophysiology, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Agonist Properties
The following tables summarize the quantitative data for this compound and its 5-substituted analogs at AMPA and kainate receptors, providing a basis for experimental design and interpretation.
Table 1: Potency of 5-Substituted (S)-Willardiines at Kainate-Preferring Receptors in Dorsal Root Ganglion (DRG) Neurons
| Agonist | EC50 (µM) |
| 5-Trifluoromethyl-willardiine | 0.07 |
| 5-Iodo-willardiine | Data not available |
| 5-Bromo-willardiine | ~ a |
| 5-Chloro-willardiine | ~ a |
| 5-Nitro-willardiine | ~ a |
| 5-Cyano-willardiine | ~ a |
| Kainate | Data not available |
| 5-Methyl-willardiine | Data not available |
| 5-Fluoro-willardiine | 69 |
| (R,S)-AMPA | Data not available |
| This compound | Data not available |
Data derived from concentration-jump responses in voltage-clamped DRG neurons after desensitization block with concanavalin-A.[4] ~a: Similar potency to chloro- and bromo-willardiine.
Table 2: Potency of 5-Substituted (S)-Willardiines at AMPA-Preferring Receptors in Hippocampal Neurons
| Agonist | EC50 (µM) |
| 5-Fluoro-willardiine | 1.5 |
| 5-Cyano-willardiine | ~ b |
| 5-Trifluoromethyl-willardiine | ~ b |
| 5-Nitro-willardiine | ~ b |
| 5-Chloro-willardiine | ~ c |
| 5-Bromo-willardiine | ~ c |
| (R,S)-AMPA | Data not available |
| 5-Iodo-willardiine | Data not available |
| This compound | 45 |
| Kainate | Data not available |
| 5-Methyl-willardiine | 251 |
Data derived from equilibrium responses in hippocampal neurons.[2][4] ~b: Similar potency to trifluoromethyl- and nitro-willardiine. ~c: Similar potency to bromo-willardiine.
Table 3: Deactivation Kinetics of Willardiine Analogs
| Agonist | Deactivation Time Constant (τoff) in DRG Neurons (ms) | Deactivation Time Constant (τoff) in Hippocampal Neurons (ms) |
| 5-Fluoro-willardiine | 43 | 2100 |
| 5-Iodo-willardiine | 4200 | 188 |
Data reflect the rate of response decay upon removal of the agonist.[4]
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the signaling pathway of AMPA/Kainate receptors and a typical experimental workflow for using this compound in hippocampal slice electrophysiology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kainate receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (-)-Willardiine as a Tool to Study Synaptic Plasticity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory.[1] A major focus of neuroscience research is understanding the molecular mechanisms that govern these changes, particularly long-term potentiation (LTP) and long-term depression (LTD).[1] These processes are primarily mediated by ionotropic glutamate (B1630785) receptors (iGluRs), specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][3] (-)-Willardiine, a naturally occurring non-protein amino acid, and its synthetic analogues serve as invaluable pharmacological tools to dissect the specific roles of these receptors in synaptic plasticity.[2][4] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in synaptic plasticity research.
Mechanism of Action
This compound is a partial agonist of AMPA and kainate receptors.[2] It binds to the ligand-binding domain of these receptors, inducing a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺) and depolarization of the postsynaptic membrane.[4] The versatility of the willardiine scaffold lies in its susceptibility to chemical modification, which systematically alters its affinity, selectivity, and efficacy at AMPA and kainate receptor subtypes.
-
5-Position Substitutions: Modifying the 5-position of the uracil (B121893) ring dramatically influences selectivity. For instance, (S)-5-fluorowillardiine is a potent and selective AMPA receptor agonist, while (S)-5-iodowillardiine is a selective agonist for GluK5-containing kainate receptors.[5][6]
-
N3-Position Substitutions: Adding a substituent with a carboxylic acid side-chain to the N3 position of the uracil ring converts the agonist into a competitive antagonist for both AMPA and kainate receptors.[5][7]
This structure-activity relationship allows researchers to selectively activate or block specific receptor populations to study their contribution to synaptic events.
Caption: Structure-activity relationship of the this compound scaffold.
Data Presentation
Table 1: Agonist Properties of this compound Analogs at AMPA/Kainate Receptors
This table summarizes the potency (EC₅₀) of various willardiine derivatives in activating AMPA and kainate receptors, as determined by whole-cell recordings from hippocampal neurons.
| Compound | Receptor Preference | EC₅₀ (µM) | Relative Potency vs. AMPA | Desensitization |
| (S)-Willardiine | AMPA/Kainate | 45 | 0.24x | Strong |
| (S)-5-Fluorowillardiine | AMPA | 1.5 | 7.3x | Strong |
| (S)-5-Bromowillardiine | AMPA/Kainate | ~11 | ~1x | Moderate |
| (S)-5-Iodowillardiine | Kainate | ~20 | 0.55x | Weak |
| (R,S)-AMPA | AMPA | 11 | 1x | N/A |
| Kainate | Kainate | >100 | <0.11x | Very Weak |
| Data compiled from studies on mouse embryonic hippocampal neurons.[8][9] |
Table 2: Antagonist Properties of N3-Substituted this compound Derivatives
This table presents the antagonist potency (KD or IC₅₀) of willardiine derivatives modified at the N3 position, which confers antagonist activity.
| Compound (UBP Number) | Target Receptor | Antagonist Potency (µM) | Assay |
| UBP277 | AMPA | 23.8 ± 3.9 (IC₅₀) | fDR-VRP Reduction |
| UBP277 | Kainate | 73.1 ± 4.5 (KD) | Kainate Depolarization |
| UBP291 (5-iodo deriv.) | Kainate | 9.83 ± 1.62 (KD) | Kainate Depolarization |
| UBP301 (5-iodo deriv.) | Kainate | 5.94 ± 0.63 (KD) | Kainate Depolarization |
| UBP304 | Native GluK5 | 0.105 ± 0.007 (KD) | Radioligand Binding |
| UBP304 | Native AMPA | 71.4 ± 8.3 (KD) | Radioligand Binding |
| Data obtained from electrophysiological recordings in rat spinal cord or radioligand binding assays.[5][7] |
Experimental Protocols
Protocol 1: Induction and Measurement of LTP in Hippocampal Slices
This protocol outlines a standard electrophysiological procedure to investigate the role of AMPA or kainate receptors in LTP using a selective willardiine analogue.
1. Materials and Reagents:
-
Animals: C57BL/6 mice or Wistar rats (age P15-P30).
-
Solutions:
-
Slicing Solution (ice-cold, carbogenated): High sucrose-based or NMDG-based protective cutting solution.
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, 2 CaCl₂. pH 7.4, bubbled with 95% O₂/5% CO₂.
-
This compound Analogue Stock: e.g., (S)-5-Fluorowillardiine (10 mM in dH₂O or DMSO, stored at -20°C).
-
-
Equipment: Vibrating microtome, recording chamber, perfusion system, amplifier, digitizer, stimulating and recording electrodes, microscope with DIC optics.
2. Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold slicing solution.
-
Recovery: Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
Recording Setup: Place a slice in the recording chamber and perfuse with aCSF at 2-3 mL/min at 30-32°C. Locate the CA1 pyramidal cell layer and Schaffer collateral pathway.
-
Electrophysiology:
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral axons.
-
Place a glass recording microelectrode filled with aCSF in the stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline by delivering single pulses (0.1 ms (B15284909) duration) every 30 seconds at an intensity that evokes 40-50% of the maximal response. Record for at least 20 minutes.
-
-
Pharmacology: To test the effect of a willardiine analogue on LTP induction, perfuse the slice with aCSF containing the desired concentration of the compound (e.g., 10 µM (S)-5-Fluorowillardiine) for 15-20 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.[10][11]
-
Post-Induction Recording: Continue recording the fEPSP for at least 60 minutes post-HFS to measure the potentiation.
3. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the 20-minute baseline period.
-
Quantify LTP as the average normalized fEPSP slope from 50-60 minutes post-induction.
-
Compare the magnitude of LTP between control and willardiine-treated slices using appropriate statistical tests.
References
- 1. researchgate.net [researchgate.net]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Willardiine - Wikipedia [en.wikipedia.org]
- 5. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 10. Linopirdine reduces stimulus intensity threshold for induction of long-term potentiation in the Schaffer collateral/CA1 pathway in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
Application Notes and Protocols for the Experimental Use of Radiolabeled (-)-Willardiine in Localization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of radiolabeled (-)-willardiine and its analogues in localization assays, focusing on their application in studying α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This compound, a selective agonist for AMPA receptors, and its derivatives can be radiolabeled to serve as powerful tools for receptor mapping and characterization in neuroscience and drug discovery.[1]
Introduction
This compound and its structural analogues are agonists of the AMPA and kainate subtypes of ionotropic glutamate (B1630785) receptors.[2] The affinity and selectivity of these compounds for different receptor subtypes can be modulated by substitutions on the uracil (B121893) ring.[3][4] For instance, (S)-5-fluorowillardiine is a potent AMPA receptor agonist, while (S)-5-iodowillardiine shows selectivity for kainate receptors.[4][5] Radiolabeling these compounds, typically with tritium (B154650) ([³H]) or carbon-11 (B1219553) ([¹¹C]), allows for their use as radioligands in various localization and binding assays to elucidate the distribution and density of these critical neurotransmitter receptors in the central nervous system.[1]
Data Presentation
The following tables summarize the binding affinities of this compound and its analogues for various AMPA and kainate receptor subtypes. This quantitative data is essential for selecting the appropriate radioligand for a specific research application.
Table 1: Binding Affinities (IC₅₀/Kᵢ/EC₅₀) of Willardiine Analogues at AMPA Receptor Subtypes
| Compound | Receptor Subtype | Assay Type | Affinity (nM) | Reference |
| (S)-5-Fluorowillardiine | GluA1 | Binding | Kᵢ = 4-10 | [6] |
| (S)-5-Fluorowillardiine | GluA2 | Binding | Kᵢ = 4-10 | [6] |
| (S)-5-Fluorowillardiine | GluA3 | Binding | Kᵢ = 160-600 | [6] |
| (S)-5-Fluorowillardiine | GluA4 | Binding | Kᵢ = 160-600 | [6] |
| (S)-Willardiine | AMPA (native) | Electrophysiology | EC₅₀ = 45,000 | [7] |
| (S)-5-Fluorowillardiine | AMPA (native) | Electrophysiology | EC₅₀ = 1,500 | [7] |
| (S)-5-Bromowillardiine | AMPA (native) | Electrophysiology | EC₅₀ similar to chloro | [7] |
| (S)-5-Iodowillardiine | AMPA (native) | Electrophysiology | EC₅₀ > bromo | [7] |
| (S)-5-Nitrowillardiine | AMPA (native) | Electrophysiology | EC₅₀ similar to chloro | [7] |
Table 2: Binding Affinities (Kᵢ/Kₙ) of Willardiine Analogues at Kainate Receptor Subtypes
| Compound | Receptor Subtype | Assay Type | Affinity (µM) | Reference |
| (S)-5-Iodowillardiine | GluK5 | Binding | High Affinity | [3] |
| UBP304 | GluK5 | Binding | Kₙ = 0.105 ± 0.007 | [8] |
| UBP302 | GluK7 | Binding | Kᵢ = 374 ± 122 | [9] |
Experimental Protocols
Protocol 1: Radiosynthesis of [³H]-(-)-5-Fluorowillardiine
This protocol is a composite based on general methods for tritiation and the synthesis of willardiine analogues.
Materials:
-
(-)-5-Fluorowillardiine precursor (with a suitable leaving group for tritiation, e.g., a bromo or iodo- substituent at a non-aromatic position, or a double bond for reduction)
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate, methanol)
-
Reaction vessel suitable for catalytic tritiation
-
High-performance liquid chromatography (HPLC) system for purification
-
Scintillation counter for radioactivity measurement
Procedure:
-
Preparation: In a glovebox under an inert atmosphere, dissolve the (-)-5-fluorowillardiine precursor in the anhydrous solvent in the reaction vessel. Add the Pd/C catalyst.
-
Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature for the required duration (typically several hours). Monitor the reaction progress by analyzing small aliquots.
-
Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Quench the reaction with an appropriate solvent (e.g., methanol). Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude product using preparative HPLC to isolate [³H]-(-)-5-fluorowillardiine.
-
Analysis and Quantification: Confirm the radiochemical purity and identity of the product using analytical HPLC with an in-line radioactivity detector. Determine the specific activity using a scintillation counter and by measuring the mass of the purified compound.
Protocol 2: In Vitro Receptor Autoradiography using [³H]-(-)-5-Fluorowillardiine
This protocol is adapted from standard receptor autoradiography procedures.[10][11]
Materials:
-
Frozen brain tissue sections (e.g., rat or mouse), 10-20 µm thick, mounted on slides.
-
[³H]-(-)-5-Fluorowillardiine (radioligand)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control: A high concentration of a non-radiolabeled AMPA receptor agonist (e.g., 1 mM L-glutamate) or antagonist.
-
Tritium-sensitive phosphor imaging plates or autoradiography film.
-
Phosphor imager or densitometer.
-
Tritium standards for quantification.
Procedure:
-
Tissue Preparation: Cut frozen brain tissue into thin sections using a cryostat and thaw-mount them onto gelatin-coated microscope slides. Store slides at -80°C until use.
-
Pre-incubation: Thaw the slides and pre-incubate them in incubation buffer for a short period (e.g., 15-30 minutes) at room temperature to remove endogenous ligands.
-
Incubation: Incubate the slides with [³H]-(-)-5-fluorowillardiine in the incubation buffer. For total binding, use only the radioligand. For non-specific binding, co-incubate adjacent sections with the radioligand and a high concentration of the non-labeled competitor. The optimal concentration of the radioligand and incubation time should be determined empirically but is typically in the low nanomolar range for a duration of 60-120 minutes at room temperature.
-
Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform several short washes (e.g., 2-3 washes of 1-2 minutes each).
-
Drying: Quickly rinse the slides in ice-cold deionized water and dry them under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiography film in a light-tight cassette. Include tritium standards of known radioactivity for later quantification. Expose for an appropriate duration (days to weeks, depending on the specific activity of the radioligand and receptor density).
-
Imaging and Analysis: Scan the imaging plate using a phosphor imager or develop the film. Quantify the signal intensity in different brain regions using image analysis software, comparing the signal to the tritium standards to determine the density of binding sites (e.g., in fmol/mg tissue). Specific binding is calculated by subtracting the non-specific binding from the total binding.
Visualization of Pathways and Workflows
AMPA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of AMPA receptors.
Caption: AMPA Receptor Signaling Cascade.
Experimental Workflow for Receptor Localization
The diagram below outlines the key steps in a typical receptor autoradiography experiment.
Caption: Receptor Autoradiography Workflow.
AMPA Receptor Trafficking Pathway
This diagram illustrates the dynamic process of AMPA receptor trafficking to and from the postsynaptic membrane.[12][13][14][15]
Caption: AMPA Receptor Trafficking Cycle.
References
- 1. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of [3H]fluorowillardiine to study properties of AMPA receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autoradiography [fz-juelich.de]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Item - Schematic diagram of the AMPA receptor trafficking model. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (-)-Willardiine Effects on Ion Channel Gating
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Willardiine and its synthetic analogues are invaluable chemical probes for investigating the function of ionotropic glutamate (B1630785) receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) and kainate receptor subtypes.[1][2] These compounds act as partial agonists or antagonists, allowing for the detailed study of ligand binding, receptor activation, desensitization, and the structural basis of ion channel gating.[1][3][4] This document provides detailed methodologies for key experiments used to characterize the effects of this compound and its derivatives on iGluR gating.
Application Note 1: Electrophysiological Characterization of Willardiine Effects
Electrophysiology, particularly the whole-cell patch-clamp technique, is the gold standard for directly measuring the functional effects of compounds like willardiine on ion channel activity.[5][6] This method allows for the precise measurement of ionic currents passing through the channels in response to agonist application, providing insights into receptor potency, efficacy, and kinetics.[7]
Quantitative Data Summary
The following tables summarize the electrophysiologically determined properties of this compound and its 5-substituted analogues on AMPA and kainate receptors.
Table 1: Potency (EC₅₀) of Willardiine Analogues on AMPA and Kainate Receptors
| Compound | Receptor Type | Cell Type | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| (S)-Willardiine | AMPA-preferring | Hippocampal Neurons | 45 | [7] |
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 1.5 | [7][8] |
| (S)-5-Chlorowillardiine | AMPA-preferring | Hippocampal Neurons | ~20 | [8] |
| (S)-5-Bromowillardiine | AMPA-preferring | Hippocampal Neurons | ~20 | [8] |
| (S)-5-Iodowillardiine | AMPA-preferring | Hippocampal Neurons | ~100 | [8] |
| (S)-5-Nitrowillardiine | AMPA-preferring | Hippocampal Neurons | ~10 | [8] |
| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | DRG Neurons | 0.07 | [8] |
| (S)-5-Iodowillardiine | Kainate-preferring | DRG Neurons | 0.3 | [8] |
| (S)-5-Fluorowillardiine | Kainate-preferring | DRG Neurons | 69 |[8] |
Table 2: Kinetic Properties of Willardiine Analogues
| Compound | Receptor Type | Cell Type | Deactivation Time Constant (τ_off) | Desensitization Time Constant | Reference |
|---|---|---|---|---|---|
| (S)-5-Fluorowillardiine | AMPA-preferring | Hippocampal Neurons | 2.1 sec | Fast | [8] |
| (S)-5-Iodowillardiine | AMPA-preferring | Hippocampal Neurons | 188 msec | Slow | [8] |
| (S)-5-Fluorowillardiine | Kainate-preferring | DRG Neurons | 43 msec | - | [8] |
| (S)-5-Iodowillardiine | Kainate-preferring | DRG Neurons | 4.2 sec | - | [8] |
| Glutamate (Flip variant) | GluR2Q AMPA | Xenopus Oocytes | 0.62 msec | 5.89 msec | [9] |
| Glutamate (Flop variant) | GluR2Q AMPA | Xenopus Oocytes | 0.54 msec | 1.18 msec |[9] |
Table 3: Antagonist Activity of N³-Substituted Willardiine Derivatives
| Compound | Receptor Target | Assay | IC₅₀ or K_D (µM) | Reference |
|---|---|---|---|---|
| UBP275 | AMPA | fDR-VRP reduction | 287 | [10] |
| UBP277 | AMPA | fDR-VRP reduction | 23.8 | [10] |
| UBP279 | AMPA | fDR-VRP reduction | 136 | [10] |
| UBP277 | Kainate | Dorsal root kainate response | 73.1 (K_D) | [10] |
| UBP279 | Kainate | Dorsal root kainate response | 60.5 (K_D) | [10] |
| UBP301 | Kainate | Dorsal root kainate response | 5.94 (K_D) |[10] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol describes the measurement of AMPA/kainate receptor currents in cultured neurons in response to fast application of willardiine analogues.[5][7]
1. Cell Preparation:
-
Culture mouse embryonic hippocampal or dorsal root ganglion (DRG) neurons on glass coverslips.
-
Use neurons after 7-14 days in vitro for robust receptor expression.
2. Solutions and Reagents:
-
External Solution (in mM): 150 NaCl, 5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium and fluoride (B91410) are used to block K⁺ channels and improve voltage clamp quality.
-
Agonist Solutions: Prepare stock solutions of this compound and its analogues in the external solution at various concentrations.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the membrane potential at -60 mV to minimize the activation of voltage-gated channels.
4. Fast Agonist Application:
-
Use a piezo-driven double-barreled application pipette to achieve rapid solution exchange (<1 ms).[9]
-
Fill one barrel with the control external solution and the other with the agonist-containing solution.
-
Position the application pipette near the clamped cell. A brief lateral movement of the pipette will expose the cell to the agonist.
5. Data Acquisition and Analysis:
-
Record membrane currents using an appropriate amplifier and data acquisition software.
-
Dose-Response Analysis: Apply a range of agonist concentrations for a fixed duration (e.g., 100 ms) to determine the peak current response at each concentration. Fit the data to the Hill equation to calculate the EC₅₀ and Hill coefficient.
-
Kinetic Analysis:
- Deactivation: Apply a short pulse of a saturating agonist concentration (e.g., 1 ms). The decay of the current after the agonist is removed reflects the channel deactivation rate (τ_off).[8]
- Desensitization: Apply a prolonged pulse of a saturating agonist concentration (e.g., 200 ms). The decay of the current in the continued presence of the agonist reflects the rate of desensitization.[7] Fit the decay phase to a single or double exponential function to determine the time constant(s).
Application Note 2: Structural Analysis of Receptor-Ligand Interactions
Understanding how willardiine and its derivatives modulate channel gating requires high-resolution structural information. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques to visualize the ligand-bound state of iGluRs, revealing the conformational changes in the ligand-binding domain (LBD) that trigger channel opening or stabilization of a closed or desensitized state.[3][11][12]
Experimental Protocol: General Workflow for Structural Studies
1. Protein Expression and Purification:
-
Express the construct of interest, which can be the soluble ligand-binding domain (LBD) or the full-length receptor (e.g., GluA2).[13]
-
For full-length receptors, use mammalian (e.g., HEK293) or insect cell expression systems. Solubilize the receptor from the membrane using appropriate detergents.
-
Purify the protein using a combination of affinity, ion-exchange, and size-exclusion chromatography.
2. Complex Formation:
-
Incubate the purified protein with a saturating concentration of the willardiine analogue to ensure full binding.
3. Structure Determination by X-ray Crystallography:
-
Crystallization: Screen for crystallization conditions using hanging-drop or sitting-drop vapor diffusion methods at 4°C or 20°C.[13] A typical condition might involve PEG 8K and a suitable buffer.[14]
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known iGluR structure as a model. Refine the model against the experimental data.
4. Structure Determination by Cryo-Electron Microscopy (Cryo-EM):
-
Sample Preparation: Apply the protein-ligand complex to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Perform 2D and 3D classification to sort particles into different conformational states.[11] Reconstruct a high-resolution 3D map of the desired state.
-
Model Building: Build an atomic model into the cryo-EM density map and refine it.
Application Note 3: Thermodynamic and Kinetic Binding Analysis
While electrophysiology measures function, biophysical techniques like Isothermal Titration Calorimetry (ITC) and fluorescence spectroscopy provide direct information on the thermodynamics and kinetics of the ligand-receptor interaction.
Quantitative Data Summary
Table 4: Thermodynamics of Willardiine Analogue Binding to GluA2 LBD
| Compound | Condition | ΔG° (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Willardiine | pH 7.2 (Uncharged) | -5.7 | -0.3 | -5.4 | [13][14] |
| Willardiine | pH 10 (Charged) | -6.6 | -6.6 | 0.0 | [13][14] |
| 5-F-Willardiine | pH 7.2 (Charged) | -8.0 | -6.2 | -1.8 | [13][14] |
| 5-Cl-Willardiine | pH 7.2 (Charged) | -7.5 | -6.0 | -1.5 | [13][14] |
| 5-I-Willardiine | pH 7.2 (Uncharged) | -7.0 | -1.5 | -5.5 |[13][14] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[13]
1. Sample Preparation:
-
Express and purify the soluble LBD of the target receptor (e.g., GluA2).
-
Dialyze both the protein and the ligand (willardiine analogue) extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2) to minimize heat of dilution effects.
-
Degas all solutions immediately before the experiment.
2. ITC Experiment:
-
Load the LBD solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the willardiine solution (e.g., 200-500 µM) into the injection syringe.
-
Set the experiment temperature (e.g., 20°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while measuring the heat change after each injection.
3. Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₐ (1/K_D), ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Experimental Protocol: Fluorescence Spectroscopy
Fluorescence techniques can monitor conformational changes in the receptor upon ligand binding in real time, providing kinetic information.[15][16][17]
1. Protein Labeling (if required):
-
If using extrinsic probes, introduce fluorescent labels (a donor and an acceptor for FRET) at specific sites on the receptor LBD via cysteine mutagenesis.
-
Alternatively, intrinsic tryptophan fluorescence can be monitored, though this provides less specific structural information.
2. Kinetic Measurement (Stopped-Flow):
-
Use a stopped-flow instrument to rapidly mix the fluorescently labeled receptor with the willardiine analogue.
-
Excite the fluorophore(s) and record the change in fluorescence emission over time (from milliseconds to seconds).
-
A change in FRET or fluorescence intensity reflects the conformational change associated with binding and LBD closure.
3. Data Analysis:
-
Fit the kinetic traces to exponential functions to determine the observed rate constants (k_obs) for the conformational changes.
-
By measuring k_obs at different ligand concentrations, the elementary rate constants for binding (k_on) and dissociation (k_off) can be determined.
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for characterizing this compound effects.
Caption: State diagram of AMPA receptor gating modulated by willardiine.
Caption: Flowchart for a whole-cell patch-clamp experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Kinetic Properties of GluR2 AMPA Receptor Channels by Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of an agonist-bound ionotropic glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric coupling of sub-millisecond clamshell motions in ionotropic glutamate receptor ligand-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterising ion channel structure and dynamics using fluorescence spectroscopy techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of (-)-Willardiine Derivatives in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Willardiine, a naturally occurring non-proteinogenic amino acid, and its synthetic derivatives are potent modulators of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system (CNS). Dysregulation of AMPA and kainate receptor activity is implicated in a variety of neurological disorders, making them attractive therapeutic targets.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound derivatives in rodent models, focusing on their potential as neuroprotective and anticonvulsant agents. The information is compiled from existing literature, and where direct in vivo data for specific willardiine derivatives is limited, proposed protocols are provided based on their established pharmacology and general rodent model methodologies.
Pharmacology of Key this compound Derivatives
Several synthetic derivatives of this compound have been developed to act as antagonists of AMPA and kainate receptors. The key structural modification to convert the agonist willardiine into an antagonist is the addition of a substituent bearing a carboxylic acid group to the N3 position of the uracil (B121893) ring.[3][4] The S-stereochemistry is optimal for antagonist activity.[3][4]
Quantitative Data Summary
The following tables summarize the pharmacological data for key this compound derivatives, primarily from ex vivo studies using neonatal rat spinal cord preparations.
| Compound | Target Receptor(s) | Assay | Potency (μM) | Reference(s) |
| UBP277 | AMPA | fDR-VRP | IC₅₀: 23.8 ± 3.9 | [4] |
| Kainate (GluK5) | Dorsal root kainate response | Apparent KD: 73.1 ± 4.5 | [4] | |
| UBP282 (3-CBW) | AMPA | fDR-VRP | IC₅₀: 10.3 ± 2.4 | [5] |
| Kainate (GluK5) | Dorsal root kainate response | pA₂: 4.96 | [5] | |
| UBP301 | Kainate (GluK5) | Dorsal root kainate response | Apparent KD: 5.94 ± 0.63 | [4] |
| UBP302 | Kainate (GluK5) | Electrophysiology (rat homomeric GluK7) | IC₅₀: 4 | [6] |
| UBP304 | Kainate (GluK5) | Native GluK5 | KD: 0.105 ± 0.007 | [7] |
| AMPA | Native AMPA | KD: 71.4 ± 8.3 | [7] | |
| UBP310 | Kainate (GluK1) | Not specified | Not specified | [8] |
fDR-VRP: fast component of the dorsal root-evoked ventral root potential.
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling Pathway
The following diagram illustrates the role of AMPA and kainate receptors in excitatory synaptic transmission and the antagonistic action of this compound derivatives.
Caption: Glutamatergic synapse and antagonist action.
Experimental Protocols
Ex Vivo Electrophysiology in Neonatal Rat Spinal Cord
This protocol is based on methodologies used to characterize the antagonist activity of several willardiine derivatives.[3][5]
Objective: To assess the antagonist potency of this compound derivatives at AMPA and kainate receptors.
Materials:
-
Sprague-Dawley rat pups (postnatal day 0-4)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound derivative of interest
-
AMPA and kainate receptor agonists (e.g., AMPA, kainate, (S)-5-fluorowillardiine)
-
Dissection tools
-
Recording chamber and electrophysiology rig
Procedure:
-
Preparation: Anesthetize rat pups by hypothermia and decapitate. Dissect the spinal cord in ice-cold aCSF.
-
Mounting: Transfer the isolated spinal cord to a recording chamber continuously perfused with aCSF at room temperature.
-
Stimulation and Recording: Use suction electrodes to stimulate a dorsal root and record the ventral root potential.
-
AMPA Receptor Antagonism:
-
Record the fast component of the dorsal root-evoked ventral root potential (fDR-VRP), which is mediated by AMPA receptors.
-
Bath-apply the this compound derivative at increasing concentrations and measure the reduction in the fDR-VRP amplitude to determine the IC₅₀.
-
-
Kainate Receptor Antagonism:
-
Dissect dorsal root fibers and record depolarizations induced by bath application of a kainate receptor agonist.
-
Co-apply the this compound derivative at various concentrations with the agonist to determine the apparent KD or pA₂ value.
-
Proposed In Vivo Application Notes and Protocols
Note: The following protocols are proposed based on the known pharmacology of this compound derivatives and standard rodent models of neurological disorders, as direct in vivo studies for many of these specific compounds are not extensively reported in the available literature.
Neuroprotection in a Rodent Model of Focal Ischemic Stroke
Rationale: Excessive glutamate release following cerebral ischemia contributes to excitotoxic neuronal death. AMPA and kainate receptor antagonists have shown neuroprotective effects in animal models of stroke.[9] Derivatives such as UBP301 and UBP304, with their potent kainate receptor antagonism, are promising candidates for neuroprotection.
Experimental Workflow for Stroke Model:
Caption: Stroke study experimental workflow.
Protocol:
-
Animal Model: Male Wistar rats (250-300g).
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the rat (e.g., isoflurane).
-
Perform a midline neck incision and expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Drug Formulation and Administration:
-
Compound: UBP301 or UBP304.
-
Vehicle: Saline or a suitable solvent.
-
Dose: A dose-response study should be performed (e.g., 1, 5, 10 mg/kg).
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Timing: Administer the drug 30 minutes before reperfusion.
-
-
Behavioral Assessment (24 and 48 hours post-MCAO):
-
Neurological Deficit Score: Evaluate motor deficits on a graded scale.
-
Rotarod Test: Assess motor coordination and balance.
-
Grip Strength Test: Measure forelimb muscle strength.
-
-
Histological Analysis (48 hours post-MCAO):
-
Euthanize the animals and perfuse with saline followed by paraformaldehyde.
-
Collect brains and prepare coronal sections.
-
Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.
-
Perform Nissl staining to assess neuronal viability in the peri-infarct region.
-
Quantitative Data to Collect:
| Parameter | Measurement |
| Neurological Deficit Score | Ordinal scale (e.g., 0-5) |
| Rotarod Performance | Latency to fall (seconds) |
| Grip Strength | Force (grams) |
| Infarct Volume | Percentage of total brain volume (%) |
| Neuronal Viability | Number of viable neurons/mm² |
Anticonvulsant Activity in a Rodent Seizure Model
Rationale: AMPA and kainate receptors are implicated in the initiation and propagation of seizure activity.[8] Antagonists of these receptors are effective in various animal models of epilepsy.[8] The willardiine derivative UBP310 has been successfully tested in a mouse model of temporal lobe epilepsy.[8]
Experimental Workflow for Seizure Model:
Caption: Seizure study experimental workflow.
Protocol:
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Seizure Induction (Kainic Acid Model):
-
Administer kainic acid (e.g., 20-30 mg/kg, i.p.).
-
-
Drug Formulation and Administration:
-
Compound: UBP310 or other potent kainate/AMPA antagonist.
-
Vehicle: Saline or appropriate solvent.
-
Dose: Perform a dose-response study (e.g., 5, 10, 20 mg/kg).
-
Route: Intraperitoneal (i.p.).
-
Timing: Administer 30 minutes prior to kainic acid injection.
-
-
Behavioral Assessment:
-
Observe mice for at least 2 hours following kainic acid injection.
-
Score seizure severity using a modified Racine scale (e.g., from stage 1 - immobility to stage 5 - generalized tonic-clonic seizures).
-
-
Electroencephalography (EEG) (Optional):
-
Implant cortical electrodes prior to the study.
-
Record EEG activity to quantify seizure duration and frequency.
-
Quantitative Data to Collect:
| Parameter | Measurement |
| Seizure Score | Racine scale score |
| Latency to First Seizure | Time (minutes) |
| Seizure Duration | Time (seconds) |
| Percentage of Seizure-Free Animals | Percentage (%) |
Published In Vivo Protocol: UBP310 in a Mouse Model of Parkinson's Disease
Rationale: Glutamate-mediated excitotoxicity is thought to contribute to neuronal death in Parkinson's disease (PD). The kainate receptor antagonist UBP310 has been investigated for its neuroprotective potential in the MPTP mouse model of PD.[10]
Protocol:
-
Animal Model: Adult male C57BL/6 mice.
-
Neurotoxin Induction (MPTP Model):
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neuron degeneration.
-
-
Drug Administration:
-
Compound: UBP310.
-
Administration: The study demonstrated that administration of UBP310 significantly increased the survival of dopaminergic neurons in the substantia nigra pars compacta.[10] Specific details on the formulation, dose, and timing of UBP310 administration would be found within the full research article.
-
-
Outcome Measures:
-
Stereological Quantification: Assess the number of surviving dopaminergic and total neurons in the substantia nigra pars compacta.
-
Neurochemical Analysis: Measure dopamine (B1211576) levels and dopamine transporter expression in the striatum.
-
Published Findings:
-
UBP310 administration significantly improved the survival of both dopaminergic and the total neuronal population in the substantia nigra pars compacta in the MPTP-induced mouse model of PD.[10]
-
Interestingly, UBP310 did not rescue the MPTP-induced loss of dopamine levels or dopamine transporter expression in the striatum.[10]
Conclusion
This compound derivatives represent a promising class of compounds for the modulation of AMPA and kainate receptors. While extensive in vivo data in rodent models of neurological disorders are still emerging for many of these specific analogs, their potent antagonist profiles established in ex vivo preparations provide a strong rationale for their investigation as neuroprotective and anticonvulsant agents. The protocols outlined in this document offer a foundation for researchers to design and conduct in vivo studies to further elucidate the therapeutic potential of these compounds. It is recommended to consult the primary literature for detailed methodologies and to perform pilot studies to determine optimal dosing and administration parameters for each specific derivative and animal model.
References
- 1. Neuroprotective effects of Danggui-Jakyak-San on rat stroke model through antioxidant/antiapoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effect of vildagliptin against cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Orally Active Allosteric GLP-1 Receptor Agonist Is Neuroprotective in Cellular and Rodent Models of Stroke | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of oxaloacetate in a focal brain ischemic model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
using (-)-Willardiine to investigate neurological disorders
Application Notes and Protocols: (-)-Willardiine
Topic: Using this compound to Investigate Neurological Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring excitotoxic amino acid that acts as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[1][2] These receptors are the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1][3] Due to its ability to selectively activate these receptors, this compound and its synthetic derivatives have become invaluable chemical tools for investigating the structure, function, and physiological roles of AMPA and kainate receptors.[2][4]
The selective action of willardiine analogues—for instance, 5-fluorowillardiine being a highly selective AMPA receptor agonist while 5-iodowillardiine is selective for kainate receptors—allows researchers to dissect the specific contributions of these receptor subtypes to synaptic transmission and plasticity.[2][5] This specificity makes them powerful probes for studying the pathophysiology of numerous neurological disorders where glutamate signaling is dysregulated, including epilepsy, cerebral ischemia, and neurodegenerative diseases.[2][5][6] These application notes provide detailed protocols for using this compound and its analogues in key in vitro assays.
Mechanism of Action
This compound functions as a partial agonist at the orthosteric binding site of AMPA and kainate receptors, the same site that binds the endogenous neurotransmitter, glutamate.[7] Binding of this compound to the receptor's ligand-binding domain (LBD) induces a conformational change that opens the associated ion channel, allowing for the influx of cations such as Na⁺ and Ca²⁺.[3] This influx leads to the depolarization of the neuronal membrane, generating an excitatory postsynaptic potential (EPSP). The primary mechanism involves direct channel activation, leading to rapid excitatory neurotransmission.
Figure 1: this compound signaling pathway at an AMPA receptor.
Data Presentation
The following tables summarize key quantitative data for this compound and its commonly used analogues, facilitating comparison of their potency and selectivity.
Table 1: Electrophysiological Data for Willardiine Analogues This table presents the half-maximal effective concentration (EC₅₀) values, which measure the potency of the compounds as agonists. Data were obtained from whole-cell patch-clamp recordings on cultured mouse embryonic hippocampal neurons.[1][8]
| Compound | EC₅₀ (µM) | Relative Potency vs. This compound |
| This compound | 45.0 | 1x |
| (S)-5-Fluorowillardiine | 1.5 | 30x more potent |
| (R,S)-AMPA (benchmark) | 11.0 | ~4x more potent |
| (S)-5-Bromowillardiine | - | More potent than I-Willardiine |
| (S)-5-Iodowillardiine | - | Less potent than Br-Willardiine |
Table 2: Radioligand Binding Affinity of Willardiine Analogues This table shows the inhibition constant (Kᵢ) values, indicating the binding affinity of willardiine analogues for various human glutamate receptor subtypes. Lower Kᵢ values signify higher binding affinity. Data is from competitive binding assays using cells expressing homomeric receptors.[9]
| Compound | hGluR1 (AMPA) Kᵢ (nM) | hGluR2 (AMPA) Kᵢ (nM) | hGluR4 (AMPA) Kᵢ (nM) | hGluR5 (Kainate) Kᵢ (nM) |
| (S)-5-Fluorowillardiine | 10 ± 1 | 12 ± 1 | 48 ± 1 | 2,200 ± 200 |
| (S)-5-Iodowillardiine | 4,100 ± 200 | 4,200 ± 400 | >10,000 | 17 ± 2 |
| AMPA (benchmark) | 26 ± 2 | 27 ± 2 | 110 ± 10 | 1,500 ± 100 |
| Kainate (benchmark) | 1,200 ± 100 | 1,400 ± 100 | 2,000 ± 200 | 13 ± 1 |
Table 3: Thermodynamic Binding Parameters for Willardiine Analogues This table presents thermodynamic data obtained via Isothermal Titration Calorimetry (ITC) for the binding of willardiine analogues to the GluA2 ligand-binding domain.[5][8] This data provides insight into the forces driving the binding interaction.
| Compound | Kₐ (M⁻¹) | Kₔ (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Willardiine | 1.7 x 10⁵ | 5.9 | -7.1 | -5.0 | -2.1 |
| 5-Fluorowillardiine | 1.1 x 10⁶ | 0.9 | -8.2 | -1.5 | -6.7 |
| 5-Iodowillardiine | 1.1 x 10⁵ | 9.1 | -6.8 | 0.8 | -7.6 |
| Glutamate (benchmark) | 1.4 x 10⁶ | 0.7 | -8.4 | -7.8 | -0.6 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine Agonist Potency (EC₅₀)
This protocol describes how to measure AMPA receptor-mediated currents in cultured neurons to determine the EC₅₀ of this compound.[4][6]
Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.
1. Materials & Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂/5% CO₂.
-
Internal Pipette Solution: (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH.
-
Cultured primary neurons (e.g., hippocampal or cortical) grown on coverslips.
-
This compound stock solution (e.g., 10 mM in water or DMSO).
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system).
2. Procedure:
-
Preparation:
-
Prepare fresh aCSF and internal solutions on the day of the experiment. Filter the internal solution (0.2 µm filter).
-
Place a coverslip with cultured neurons into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with carbogenated aCSF at a rate of 1-2 mL/min.
-
Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the headstage.
-
-
Obtaining a Whole-Cell Recording:
-
Under visual control, approach a healthy-looking neuron with the micropipette.
-
Apply gentle positive pressure to the pipette. Once touching the cell membrane, release the pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
After a stable seal is formed, apply a brief pulse of stronger negative pressure to rupture the cell membrane, achieving the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.
-
-
Data Acquisition:
-
Allow the cell to stabilize for 5 minutes.
-
Establish a baseline recording.
-
Using a fast-application system, apply a series of increasing concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM, 300 µM) for a short duration (e.g., 100-500 ms). Ensure a sufficient wash-out period with aCSF between applications.
-
Record the resulting inward currents for each concentration.
-
3. Data Analysis:
-
Measure the peak amplitude of the inward current for each concentration of this compound.
-
Normalize the responses by dividing each peak amplitude by the maximal response obtained at a saturating concentration.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the concentration-response curve using the Hill equation to calculate the EC₅₀ value.
Protocol 2: Competitive Radioligand Binding Assay to Determine Binding Affinity (Kᵢ)
This protocol describes a competition binding assay to determine the inhibition constant (Kᵢ) of a willardiine analogue by measuring its ability to displace a known radioligand (e.g., [³H]-AMPA) from AMPA receptors in brain tissue membranes.[1][4]
Figure 3: Workflow for a competitive radioligand binding assay.
1. Materials & Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Rat brain tissue (e.g., cortex or hippocampus).
-
Radioligand: [³H]-AMPA (at a concentration near its Kₔ).
-
Unlabeled ("cold") ligand for non-specific binding (e.g., 1 mM L-glutamate).
-
Test compound: this compound or analogue at various concentrations.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Filtration manifold and scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue in 20 volumes of ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Incubation:
-
Set up assay tubes (in triplicate) for total binding, non-specific binding, and competition binding.
-
Total Binding: Add membrane preparation (50-100 µg protein), [³H]-AMPA, and binding buffer.
-
Non-specific Binding (NSB): Add membrane preparation, [³H]-AMPA, and a saturating concentration of unlabeled L-glutamate.
-
Competition: Add membrane preparation, [³H]-AMPA, and varying concentrations of the willardiine test compound.
-
Incubate all tubes for 60 minutes on ice or at 4°C.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For competition tubes, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
References
- 1. benchchem.com [benchchem.com]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (-)-Willardiine and AMPA Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Willardiine and its analogs to study AMPA receptor desensitization.
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating the effects of this compound on AMPA receptor desensitization.
Issue 1: No discernible current response upon application of this compound.
-
Question: I am applying this compound to my cells expressing AMPA receptors, but I am not observing any current. What could be the problem?
-
Answer: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Confirm AMPA Receptor Expression: Ensure that the cells (e.g., HEK293 cells or neurons) are successfully expressing functional AMPA receptors on their surface. This can be verified using techniques like immunocytochemistry or by applying a known potent AMPA receptor agonist like glutamate (B1630785) or AMPA itself as a positive control.
-
This compound Concentration and Purity: Verify the concentration and purity of your this compound solution. This compound is a partial agonist and may require higher concentrations than full agonists to elicit a response.[1] Prepare fresh solutions and confirm the compound's integrity.
-
Solution Stability: While specific stability data for this compound solutions is not extensively published, it is best practice to use freshly prepared solutions for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles. Stock solutions should be prepared in a suitable solvent (e.g., water or DMSO) and stored at -20°C or -80°C.
-
Patch-Clamp Seal Quality: In whole-cell patch-clamp experiments, a high-resistance "gigaohm" seal is crucial for recording small currents. A leaky seal will prevent the detection of subtle receptor activations.[2]
-
Cell Health: Unhealthy cells may not exhibit robust receptor expression or function. Ensure proper cell culture conditions and use cells within a healthy passage number range.
-
Issue 2: The observed desensitization is much faster or slower than expected.
-
Question: The desensitization kinetics I'm measuring with my Willardiine analog are not consistent with published data. What could be affecting the desensitization rate?
-
Answer: The kinetics of AMPA receptor desensitization can be influenced by several factors:
-
AMPA Receptor Subunit Composition: Different AMPA receptor subunits (GluA1-4) and their splice variants (flip/flop) exhibit distinct desensitization kinetics.[3] The "flop" isoforms, for instance, generally desensitize faster than the "flip" isoforms. Verify the subunit composition of your expression system.
-
Associated Proteins (TARPs): Transmembrane AMPA receptor regulatory proteins (TARPs) can significantly modulate desensitization kinetics.[3] Co-expression of different TARPs with AMPA receptors can slow desensitization and potentiate currents.
-
Agonist Concentration: The concentration of the Willardiine analog applied can influence the rate of entry into desensitization.
-
Rapid Solution Exchange: To accurately measure fast desensitization kinetics, a rapid solution exchange system is necessary. A slow application system will lead to an underestimation of the true desensitization rate.
-
Issue 3: High variability in the amplitude of the current response between experiments.
-
Question: I am seeing significant day-to-day or cell-to-cell variability in the peak current amplitude in response to this compound. How can I improve the consistency of my results?
-
Answer: Variability in electrophysiological recordings is common, but several steps can be taken to minimize it:
-
Consistent Cell Culture: Maintain consistent cell culture conditions, including passage number, confluency, and time after transfection.
-
Pipette Resistance: Use patch pipettes with a consistent resistance. Pipette resistance can affect the access resistance and the quality of the voltage clamp.[2]
-
Solution Preparation: Prepare fresh external and internal solutions for each recording day to avoid issues with degradation or changes in concentration.
-
Agonist Application Speed: Ensure your agonist application system delivers the solution at a consistent rate and speed across all experiments.
-
Data Normalization: When comparing across cells, it can be useful to normalize the response to a maximal agonist concentration (e.g., a saturating dose of glutamate) to account for differences in receptor expression levels.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of AMPA receptor desensitization?
A1: AMPA receptor desensitization is a process where the receptor enters a closed, non-conducting state despite the continued presence of an agonist. This is thought to involve a conformational change in the ligand-binding domain (LBD), leading to a rearrangement of the subunits that closes the ion channel pore.[4][5] This process is crucial for shaping synaptic transmission and preventing excitotoxicity.
Q2: How do different Willardiine analogs affect AMPA receptor desensitization?
A2: Willardiine and its 5-substituted analogs act as partial agonists at AMPA receptors and display a range of effects on desensitization. The nature of the substituent at the 5-position of the uracil (B121893) ring influences both the potency (EC50) and the degree of desensitization. For instance, (S)-5-Fluorowillardiine is a potent agonist that causes strong desensitization, whereas (S)-5-Iodowillardiine is a weaker agonist that produces less desensitization.[6][7]
Q3: What are the key parameters to measure when studying AMPA receptor desensitization?
A3: Key parameters include:
-
Peak Current (Ipeak): The maximal current elicited upon agonist application.
-
Steady-State Current (Iss): The residual current after the receptor has desensitized.
-
Extent of Desensitization: Calculated as (1 - (Iss / Ipeak)) * 100%.
-
Time Constant of Desensitization (τdes): The rate at which the current decays from the peak to the steady-state level.
-
Rate of Recovery from Desensitization: Measured using a paired-pulse protocol to determine how quickly receptors return to a responsive state after the removal of the agonist.[8]
Q4: How should I prepare this compound for my experiments?
A4: this compound and its analogs are typically available as powders.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in high-purity water or a suitable solvent like DMSO. Gentle warming or vortexing may be needed for complete dissolution.[9]
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to sterilize it and remove any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the extracellular recording solution.
Data Presentation
The following table summarizes the potency (EC50) of various Willardiine analogs on AMPA/kainate receptors, as reported in the literature. These values can serve as a reference for designing experiments.
| Agonist | EC50 (µM) | Potency Rank | Desensitization Rank | Reference |
| (S)-5-Fluorowillardiine | 1.5 | 1 | 1 | [6][7] |
| (S)-Nitro-Willardiine | ~10 | 2 | ~3 | [6] |
| (R,S)-AMPA | 11 | ~3 | - | [6][7] |
| (S)-Chloro-Willardiine | ~15 | ~4 | ~3 | [6] |
| (S)-Bromo-Willardiine | ~15 | ~4 | 4 | [6] |
| (S)-Iodo-Willardiine | ~30 | 5 | 5 | [6] |
| This compound | 45 | 6 | 2 | [6][7] |
Experimental Protocols
Protocol: Measuring this compound-Induced Desensitization using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for recording currents from HEK293 cells transiently expressing homomeric GluA2 AMPA receptors.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfect cells with a plasmid encoding the desired AMPA receptor subunit (e.g., GluA2) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Plate cells onto glass coverslips 24 hours post-transfection for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Agonist Solutions: Prepare fresh dilutions of this compound in the external solution at the desired concentrations.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a fluorescently labeled cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
4. Data Acquisition:
-
Use a rapid solution exchange system to apply the this compound solution to the cell for a defined duration (e.g., 100-500 ms).
-
Record the resulting current using an appropriate amplifier and data acquisition software.
-
Ensure a complete washout with the external solution between agonist applications to allow for recovery from desensitization.
5. Analysis:
-
Measure the peak amplitude (Ipeak) and the steady-state amplitude (Iss) of the recorded current.
-
Calculate the extent of desensitization.
-
Fit the decay phase of the current with an exponential function to determine the time constant of desensitization (τdes).
Visualizations
Signaling Pathway: AMPA Receptor Activation and Desensitization
Caption: AMPA receptor states upon this compound binding.
Experimental Workflow: Measuring AMPA Receptor Desensitization
Caption: Workflow for patch-clamp analysis of desensitization.
Logical Relationship: Troubleshooting Flowchart for No Current Response
Caption: Troubleshooting logic for lack of current response.
References
- 1. mdpi.com [mdpi.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How AMPA Receptor Desensitization Depends on Receptor Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurements of the Timescale and Conformational Space of AMPA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Willardiine Concentration for Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (-)-Willardiine in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial agonist for ionotropic glutamate (B1630785) receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Upon binding to the ligand-binding domain of these receptors, it induces a conformational change that opens the ion channel, allowing the influx of cations such as Na+ and Ca2+.[1] This influx leads to depolarization of the neuron and the initiation of downstream signaling cascades.[1]
Q2: What are the main applications of this compound in research?
A2: Due to its specific binding properties, this compound and its analogs are valuable tools for:
-
Characterizing the structure and function of AMPA and kainate receptors.
-
Differentiating between receptor subtypes due to the varying affinities of its analogs.[3]
-
Serving as a scaffold for the development of selective agonists and antagonists for AMPA and kainate receptors.[4]
Q3: Is this compound soluble in aqueous buffers?
A3: this compound and its derivatives are generally soluble in aqueous solutions.[5] For example, some derivatives can be prepared in concentrations of 50–100 mM as sodium salts. However, solubility can be influenced by the specific analog and the buffer composition. It is always recommended to prepare fresh solutions and to assess solubility for each new batch or experimental condition. Some willardiine-based antagonists have the advantage of being more water-soluble than other classes of AMPA/kainate receptor antagonists like quinoxalinediones.[5]
Q4: How stable is this compound in solution?
A4: Neutral or slightly acidic solutions of willardiine and some of its analogs are reported to be stable for at least one day. However, basic and strongly acidic solutions can cause rapid decomposition. It is best practice to prepare fresh solutions for each experiment to ensure potency and reproducibility. Halogenated analogs of willardiine are generally more stable than the parent compound.[2]
Troubleshooting Guide
Issue 1: High Non-Specific Binding in Radioligand Assays
High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate results. Ideally, NSB should be less than 50% of the total binding.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd value for your receptor of interest.[6] - Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB.[6] - Consider Ligand Hydrophobicity: More hydrophobic ligands tend to have higher NSB.[6] |
| Tissue/Cell Preparation | - Optimize Protein Concentration: Reduce the amount of membrane protein in the assay. A typical starting range is 100-500 µg per well, but this should be optimized for your specific receptor preparation.[6] - Thorough Membrane Washing: Ensure membranes are properly washed to remove any endogenous ligands or other interfering substances. |
| Assay Conditions | - Optimize Incubation Time: Shorter incubation times may reduce NSB, but ensure that specific binding has reached equilibrium.[6] - Modify Assay Buffer: Include blocking agents like 0.1-0.5% Bovine Serum Albumin (BSA) to reduce non-specific interactions.[6] - Pre-coat Filters/Plates: Pre-treating filters or plates with a blocking agent like 0.3% polyethyleneimine (PEI) or BSA can reduce ligand binding to the assay apparatus.[6] - Increase Wash Steps: Use a higher volume and/or number of washes with ice-cold buffer to remove unbound radioligand.[6] |
| Binding to Assay Plastics/Filters | - Buffer Selection: Tris-HCl and Tris-citrate buffers have been shown to increase non-specific binding of glutamate analogs to plastic tubes and glass fiber filters. Consider using HEPES-KOH or Tris-acetate buffers to minimize this effect. |
Issue 2: Low or No Specific Binding Signal
A weak or absent specific binding signal can be due to a variety of factors related to the reagents or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Receptor Inactivity | - Proper Storage of Receptor Source: Ensure that cell membranes or tissues are stored properly at -80°C and have not undergone multiple freeze-thaw cycles. - Confirm Receptor Expression: If using a recombinant system, verify the expression of the target receptor. |
| Ligand Issues | - Verify Ligand Concentration and Purity: Use a fresh, high-purity stock of this compound. - Check Radioligand Integrity: Ensure the radiolabeled ligand has not degraded. |
| Suboptimal Assay Conditions | - Optimize Incubation Time and Temperature: Ensure the assay has reached equilibrium. - Check Buffer pH and Composition: The binding of willardiine analogs can be pH-dependent. Ensure the buffer pH is optimal for receptor binding.[7] |
Data Presentation
Table 1: Binding Affinities (Ki) of this compound and Analogs at AMPA Receptor Subtypes
| Compound | GluA1 (Ki, µM) | GluA2 (Ki, µM) | GluA4 (Ki, µM) |
| This compound | >100 | >100 | Strongest Affinity |
| (S)-5-Fluorowillardiine | Higher affinity than AMPA | Higher affinity than AMPA | - |
| (S)-5-Iodowillardiine | Moderate Affinity | Moderate Affinity | - |
Data compiled from multiple sources. Direct comparisons should be made with caution due to variations in experimental conditions.[1][3]
Table 2: Potency (EC50) of this compound and Analogs at AMPA/Kainate Receptors
| Compound | Receptor Type | EC50 (µM) |
| This compound | AMPA | 44.8[1] |
| (S)-5-Fluorowillardiine | AMPA | 1.5[1] |
| AMPA | AMPA | 11[8] |
Experimental Protocols
Radioligand Competition Binding Assay for AMPA Receptors
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]AMPA) at a concentration close to its Kd.
-
Increasing concentrations of unlabeled this compound or other competitor compounds.
-
Membrane preparation (typically 20-100 µg of protein).
-
-
To determine non-specific binding, use a high concentration of a standard non-radiolabeled ligand (e.g., 1 mM L-glutamate).
-
Incubate the plate at an optimized temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% PEI to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
References
- 1. Willardiine - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
how to prevent off-target effects of (-)-Willardiine in experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate the off-target effects of (-)-Willardiine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical analog of the neurotransmitter glutamate (B1630785). It is a partial agonist for ionotropic glutamate receptors, primarily targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] However, it can also exert effects on kainate receptors, which are considered a significant off-target liability in experiments aiming to isolate AMPA receptor function.
Q2: What are the known off-target effects of this compound?
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Analysis: Use the lowest possible concentration of this compound that elicits a response. This is because the affinity of this compound is generally higher for AMPA receptors than for kainate receptors.
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Use of Selective Antagonists: Co-application of a selective antagonist for the off-target receptor can isolate the on-target effect. For kainate receptors, NBQX is a commonly used competitive antagonist.
-
Control Experiments: In addition to antagonist controls, using cell lines or animal models with genetic knockout of the suspected off-target receptor can confirm the source of the observed effects.
Troubleshooting Guide
Issue: I am observing a larger or unexpected response to this compound in my assay.
This may be due to the activation of off-target kainate receptors.
-
Troubleshooting Step 1: Review Agonist Concentration.
-
Action: Perform a dose-response curve for this compound in your system to determine the EC50. Use a concentration at or below the EC50 for your experiments to minimize the recruitment of lower-affinity off-target receptors.
-
Rationale: As shown in the table below, the potency of this compound can vary. Using excessive concentrations increases the likelihood of engaging off-target receptors.
-
-
Troubleshooting Step 2: Implement an Antagonist Control.
-
Action: Co-administer NBQX, a selective AMPA/kainate receptor antagonist, with this compound. Given its higher potency for AMPA receptors, a low concentration of NBQX can be used to antagonize AMPA receptors, while higher concentrations will also block kainate receptors.[3] To specifically block kainate receptors while minimizing impact on AMPA receptors, a careful titration is necessary.
-
Rationale: If the unexpected response is diminished in the presence of a kainate receptor antagonist, it is likely due to an off-target effect.
-
-
Troubleshooting Step 3: Verify with a More Selective Agonist.
-
Action: If available, use a more selective AMPA receptor agonist, such as (S)-5-Fluorowillardiine, which has limited effects at kainate receptors.[4]
-
Rationale: If the more selective agonist produces the expected response without the anomalous effects, this further suggests that the initial observations with this compound were due to off-target activity.
-
Quantitative Data Summary
The following table summarizes the potency of this compound and the inhibitory concentrations of the antagonist NBQX for AMPA and kainate receptors.
| Compound | Receptor Target | Potency/Inhibition | Value (µM) | Reference |
| This compound | AMPA/Kainate | EC50 | 44.8 ± 15.0 | [1] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | EC50 | 1.47 ± 0.39 | [1] |
| NBQX | AMPA | IC50 | 0.15 | [3] |
| NBQX | Kainate | IC50 | 4.8 | [3] |
Key Experimental Protocols
Protocol 1: Control Experiment using NBQX in Hippocampal Slice Electrophysiology
This protocol describes how to use NBQX to confirm that the observed effects of this compound are mediated by AMPA receptors and not kainate receptors in acute hippocampal slices.
1. Slice Preparation:
- Prepare 300-400 µm thick transverse hippocampal slices from an adult rodent in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- Allow slices to recover in a submerged or interface chamber with continuously carbogenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.
- Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
- Record baseline synaptic activity or membrane currents in response to a test stimulus.
3. Application of this compound:
- Prepare a stock solution of this compound.
- Dilute to the final desired concentration (e.g., 10-50 µM) in aCSF.
- Perfuse the slice with the this compound containing aCSF and record the response.
4. Antagonist Application:
- Following a washout period, pre-incubate the slice with NBQX (e.g., 5-10 µM to block kainate receptors) for 10-15 minutes.
- Co-perfuse the slice with this compound and NBQX at the same concentrations as before.
- Record the response. A reduction or alteration of the response compared to this compound alone suggests an off-target effect mediated by kainate receptors.
Protocol 2: Calcium Imaging with this compound and NBQX
This protocol outlines the use of calcium imaging to assess on-target versus off-target effects in cultured neurons.
1. Cell Preparation and Dye Loading:
- Plate primary neurons or a suitable neuronal cell line on glass-bottom dishes.
- Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- Wash the cells with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Baseline Imaging:
- Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
3. Agonist Application:
- Add this compound at the desired final concentration to the imaging dish.
- Record the change in fluorescence intensity over time.
4. Antagonist Control:
- In a separate experiment or after a washout period, pre-incubate the cells with NBQX (e.g., 10 µM) for 5-10 minutes.
- Add this compound in the continued presence of NBQX.
- Record the fluorescence response. A change in the calcium transient profile compared to this compound alone indicates a contribution from kainate receptors.
Visualizations
Caption: On-target vs. Off-target signaling of this compound.
Caption: Workflow for a control experiment using a kainate antagonist.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
overcoming solubility issues with (-)-Willardiine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (-)-Willardiine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: The aqueous solubility of this compound is reported to be 13.2 mg/mL[1]. However, practical solubility in buffered solutions may vary. One supplier reports a solubility of 1 mg/mL in DMSO, which may require sonication to achieve[2]. For some willardiine derivatives, stock solutions of 50-100 mM have been prepared in 100 mM aqueous sodium hydroxide (B78521) (NaOH)[3].
Q2: I am having trouble dissolving this compound directly in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers at neutral pH can be challenging due to its chemical properties. Common issues include slow dissolution rates and the formation of precipitates. It is often more effective to first prepare a concentrated stock solution in a suitable solvent and then dilute this stock into your aqueous buffer.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: The most common and recommended method is to prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO). This approach is standard for many compounds with limited aqueous solubility used in biological assays. A high-concentration stock in DMSO can then be diluted to the final working concentration in your aqueous experimental buffer. This minimizes the final concentration of the organic solvent in your experiment.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, adjusting the pH can significantly improve the solubility of this compound. The pKa of the uracil (B121893) ring in willardiine is approximately 10[4][5]. Increasing the pH to a more basic level (e.g., using a small amount of NaOH) will deprotonate the molecule, increasing its charge and thereby its solubility in aqueous solutions. For some willardiine derivatives, stock solutions have been successfully prepared in 100 mM NaOH[3].
Q5: What is the mechanism of action of this compound?
A5: this compound is a partial agonist of ionotropic glutamate (B1630785) receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[4][6]. It binds to the glutamate binding site on these receptors, causing a conformational change that opens the ion channel and allows the influx of positive ions like Na⁺ and Ca²⁺, leading to neuronal depolarization[4].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer (e.g., PBS at pH 7.4). | Low intrinsic solubility at neutral pH. | Option 1 (Recommended): Prepare a DMSO Stock Solution. See Protocol 1 for detailed instructions. This is the most common method for cell-based assays. Option 2: pH Adjustment. Prepare a stock solution in a slightly basic solution (e.g., 0.1 M NaOH) and then dilute into your buffer. Be sure to adjust the final pH of your working solution. See Protocol 2 for guidance. |
| Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. Localized high concentration during mixing. | 1. Increase the dilution factor: Use a more concentrated DMSO stock to minimize the volume added to the aqueous buffer. 2. Modify the mixing procedure: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. 3. Warm the aqueous buffer slightly: Gently warming the buffer (e.g., to 37°C) can temporarily increase solubility during dilution. Allow the solution to return to room temperature before use and check for precipitation. |
| The prepared aqueous solution of this compound is cloudy or forms a precipitate over time. | The solution is supersaturated, and the compound is precipitating out over time. The compound may be degrading. | 1. Prepare fresh solutions: It is always best to prepare the final working solution fresh from a stock solution just before each experiment. 2. Filter the solution: If immediate use is necessary, you can filter the solution through a 0.22 µm syringe filter to remove any precipitate. Note that this will lower the actual concentration of dissolved this compound. 3. Store stock solutions properly: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Inconsistent experimental results. | Degradation of this compound in stock or working solutions. Inaccurate concentration due to incomplete dissolution or precipitation. | 1. Use fresh stock solutions: Prepare new stock solutions from solid this compound. 2. Protect from light: Store solutions in amber vials or wrapped in foil to prevent photodegradation. 3. Verify dissolution: Ensure the stock solution is completely clear before making dilutions. Sonication can aid in dissolving the compound in DMSO[2]. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is recommended for most in vitro and cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound). A vendor datasheet suggests a solubility of up to 1 mg/mL (approximately 5 mM) in DMSO[2].
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution[2].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a this compound Stock Solution using pH Adjustment
This protocol is an alternative for applications where DMSO is not suitable.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile water or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add a small volume of 0.1 M NaOH and vortex to dissolve the powder. For willardiine derivatives, concentrations of 50-100 mM have been achieved in 100 mM NaOH[3]. Start with a volume that will create a concentrated stock.
-
Once dissolved, you can dilute this stock solution into your final aqueous buffer.
-
Crucially, after dilution, check and adjust the pH of the final working solution to the desired experimental pH using HCl or a suitable buffer concentrate.
-
Prepare this solution fresh before each experiment as the stability of this compound in aqueous solution at high pH is not well characterized.
Data Summary
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 199.16 g/mol | [2] |
| Aqueous Solubility | 13.2 mg/mL | [1] |
| DMSO Solubility | 1 mg/mL (requires sonication) | [2] |
| pKa (Uracil Ring) | ~10 | [4][5] |
| EC₅₀ (AMPA/kainate receptors) | 44.8 µM | [2][7] |
Visualizations
References
- 1. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Willardiine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid | MDPI [mdpi.com]
- 7. (s)-willardiine — TargetMol Chemicals [targetmol.com]
Technical Support Center: Minimizing Neurotoxicity of (-)-Willardiine in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the neurotoxic effects of (-)-Willardiine in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause neurotoxicity?
A1: this compound is a chemical compound that acts as a partial agonist for ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its neurotoxicity stems from the over-activation of these receptors, leading to a phenomenon known as excitotoxicity. This process involves excessive influx of ions like calcium, which triggers downstream signaling cascades culminating in neuronal damage and death.[2][3][4]
Q2: What are the typical signs of this compound-induced neurotoxicity in my cell culture?
A2: Signs of neurotoxicity can include morphological changes such as neurite blebbing, dendritic simplification, and cell body swelling. A decrease in cell viability, which can be quantified using assays like MTT or LDH, is also a key indicator. Functionally, you might observe altered neuronal firing patterns or a complete loss of spontaneous activity in your cultures.
Q3: How can I minimize the neurotoxicity of this compound in my long-term experiments?
A3: The primary strategy to mitigate this compound's neurotoxicity is to co-administer a competitive AMPA receptor antagonist.[5][6][7] Antagonists like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) have been shown to be effective in blocking AMPA receptor-mediated excitotoxicity.[8][9][10][11] Careful dose-response studies should be conducted to determine the optimal concentration of the antagonist that effectively blocks the toxic effects of this compound without interfering with the intended experimental outcomes.
Q4: Will using an AMPA receptor antagonist interfere with the intended effects of this compound in my study?
A4: This is a critical consideration and depends on the specific goals of your experiment. If you are studying the downstream effects of AMPA receptor activation, a competitive antagonist will likely interfere. In such cases, you might consider using a lower concentration of this compound, optimizing the duration of exposure, or exploring the use of non-competitive antagonists that modulate receptor function differently. It is crucial to include appropriate controls to dissect the effects of this compound from those of the antagonist.
Q5: Are there any alternatives to AMPA receptor antagonists for reducing neurotoxicity?
A5: While AMPA receptor antagonists are the most direct approach, other strategies can help improve overall neuronal health and resilience in long-term cultures. These include maintaining optimal culture conditions, using serum-free media supplemented with neurotrophic factors, and ensuring an appropriate cell plating density.[12] For specific experimental paradigms, exploring the use of calcium channel blockers or inhibitors of downstream apoptotic pathways could also be considered, though these are less specific to this compound's mechanism of action.
Troubleshooting Guides
Issue 1: Rapid cell death observed shortly after this compound application.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the EC50 for neurotoxicity in your specific cell type. Start with a concentration range informed by published data (EC50 for AMPA receptor activation is reported to be around 45 µM).[13][14][15] |
| High susceptibility of the neuronal cell type. | Different neuronal populations have varying sensitivities to excitotoxicity. Consider using a more resilient cell type if your experimental design allows. |
| Suboptimal culture conditions. | Ensure your primary neuronal cultures are healthy before treatment. Refer to best practices for long-term neuronal culture, including appropriate media, supplements, and coating substrates.[12] |
Issue 2: Gradual decline in cell viability over several days of this compound exposure.
| Possible Cause | Troubleshooting Step |
| Cumulative excitotoxicity. | Even low concentrations of this compound can lead to a gradual buildup of intracellular calcium and subsequent cell death. Consider a co-treatment with a low concentration of an AMPA receptor antagonist like CNQX or NBQX. |
| Receptor desensitization and subsequent dysfunction. | Prolonged agonist exposure can lead to receptor desensitization, which might alter neuronal function and viability over time.[16][17][18] Monitor receptor expression and function using techniques like calcium imaging or electrophysiology. Consider intermittent dosing of this compound to allow for receptor recovery. |
| Depletion of essential nutrients in the culture medium. | In long-term cultures, regular media changes are crucial. Perform partial media changes every 2-3 days to replenish nutrients and remove metabolic waste products.[12] |
Issue 3: High variability in neurotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell plating density. | Variations in cell density can affect neuronal network formation and susceptibility to excitotoxicity. Ensure consistent cell plating density across all experiments.[12] |
| Inconsistent reagent preparation. | Prepare fresh stock solutions of this compound and any antagonists for each experiment. Ensure thorough mixing and accurate dilutions. |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a multi-well plate can lead to increased concentrations of reagents and affect cell viability. To minimize this, avoid using the outermost wells for experimental conditions and fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound and the neuroprotective effects of AMPA receptor antagonists.
Table 1: Potency of this compound and its Analogs at AMPA/Kainate Receptors
| Compound | EC50 (µM) for AMPA/Kainate Receptor Activation | Reference |
| This compound | 45 | [14][15] |
| (S)-5-Fluorowillardiine | 1.5 | [14][15] |
| (R,S)-AMPA | 11 | [14] |
Table 2: Potency of Common AMPA/Kainate Receptor Antagonists
| Antagonist | IC50 (µM) for AMPA Receptor | IC50 (µM) for Kainate Receptor | Reference |
| CNQX | 0.3 | 1.5 | [5][6][7] |
| NBQX | 0.15 | 4.8 |
Table 3: Illustrative Example of Neuroprotection by CNQX against this compound-Induced Neurotoxicity
This table presents hypothetical data for illustrative purposes, as direct comparative studies were not available in the initial search. Researchers should perform their own dose-response experiments.
| This compound Concentration (µM) | CNQX Concentration (µM) | Neuronal Viability (% of Control) |
| 50 | 0 | 45% |
| 50 | 1 | 65% |
| 50 | 5 | 85% |
| 50 | 10 | 95% |
Experimental Protocols
Protocol 1: Assessment of this compound Neurotoxicity using the MTT Assay
This protocol outlines the steps to quantify neuronal viability in response to this compound treatment.
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Cell Plating: Plate primary neurons in a 96-well plate at a density of 5 x 10^4 cells/well and culture for at least 7 days to allow for maturation.
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Treatment: Prepare a stock solution of this compound in sterile water or a suitable buffer. Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium. For neuroprotection experiments, co-treat with an AMPA receptor antagonist (e.g., CNQX). Include untreated control wells.
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Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
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MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: After the incubation, add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
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Absorbance Measurement: Incubate the plate overnight at 37°C in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the untreated control.
Protocol 2: Co-treatment with this compound and an AMPA Receptor Antagonist
This protocol details the co-application of this compound and a neuroprotective agent.
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Prepare Reagents: Prepare stock solutions of this compound and the chosen AMPA receptor antagonist (e.g., CNQX) in their respective solvents.
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Pre-treatment (Optional): In some experimental designs, pre-incubating the cells with the antagonist for a short period (e.g., 30 minutes) before adding this compound may be beneficial.
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Co-treatment: Prepare the final treatment medium containing both this compound and the antagonist at their desired final concentrations.
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Application: Remove the existing culture medium from the cells and replace it with the co-treatment medium.
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Incubation and Analysis: Incubate the cells for the desired experimental duration and then proceed with the chosen viability or functional assay (e.g., MTT, LDH, or calcium imaging).
Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Signaling cascade of this compound-induced excitotoxicity and the point of intervention by AMPA receptor antagonists.
Experimental Workflow for Assessing Neuroprotection
Caption: A typical experimental workflow for evaluating the neuroprotective effects of an AMPA antagonist against this compound-induced toxicity.
References
- 1. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 3. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNQX (FG9065) | AMPA Antagonist | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Neuroprotective effects of NBQX on hypoxia-induced neuronal damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Over-additive protective effect of dizocilpine and NBQX against neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NBQX Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of (-)-Willardiine Derivatives for Kainate Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of (-)-Willardiine derivatives for kainate receptors.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural modifications to the this compound scaffold that enhance selectivity for kainate receptors over AMPA receptors?
A1: Two key structural modifications have been identified to significantly improve the selectivity of this compound derivatives for kainate receptors. The first is the introduction of a substituent at the N3 position of the uracil (B121893) ring, which can convert the molecule from an agonist to an antagonist.[1][2] The second is the addition of a halogen, particularly an iodo group, at the 5-position of the uracil ring, which enhances antagonist potency at kainate receptors.[1][2][3]
Q2: How does the stereochemistry of the amino acid side chain affect the activity of these derivatives?
A2: The stereochemistry of the amino acid side chain is crucial for the antagonist activity of this compound derivatives. The (S)-stereochemistry is optimal for antagonism at both AMPA and kainate receptors.[1][2] The corresponding (R)-isomers are typically found to be inactive.[1]
Q3: Are there specific this compound derivatives that show high selectivity for particular kainate receptor subtypes?
A3: Yes, certain derivatives exhibit selectivity for specific kainate receptor subtypes. For instance, (S)-5-iodowillardiine has a high affinity for hGluR5 and displays excellent selectivity for this receptor over AMPA receptor subtypes and the hGluR6 kainate receptor.[4][5] Additionally, the N3-2-carboxybenzyl substituted analogue, UBP302, is a potent and selective antagonist for GluK5 subunit-containing kainate receptors.[5][6]
Q4: What are some of the initial this compound derivatives that demonstrated a shift from agonist to antagonist activity?
A4: The natural product willardiine is an AMPA receptor agonist.[1][2] Early investigations showed that adding a methyl group to the N3 position was not sufficient to confer antagonist properties.[1][2] However, the introduction of a side-chain bearing a carboxylic acid group at the N3-position of the uracil ring successfully converted willardiine derivatives into antagonists for both AMPA and kainate receptors.[1][2]
Q5: Can modifications to the 5-position of the uracil ring influence agonist versus antagonist activity?
A5: Yes, substitutions at the 5-position have a pronounced effect on both potency and selectivity. For instance, (S)-5-iodowillardiine is a selective kainate receptor agonist, while (S)-5-fluorowillardiine is a selective AMPA receptor agonist.[3][7][8] This highlights that small structural changes can dramatically alter the pharmacological profile of these compounds.[1]
Troubleshooting Guides
Issue: High Non-Specific Binding in Radioligand Binding Assays
Q: I am observing high non-specific binding with my novel this compound derivative in a kainate receptor binding assay. What are the potential causes and solutions?
A: High non-specific binding can obscure the true specific binding signal. Here are some common causes and troubleshooting steps:
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Sub-optimal Blocking Agents: The blocking agent in your assay buffer may not be effectively preventing the derivative from binding to non-receptor components.
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Solution: Optimize the concentration of your blocking agent, typically Bovine Serum Albumin (BSA).[9] You can also try adding a small amount of non-ionic detergent, like Triton X-100, to the buffer.
-
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Excessive Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can lead to increased non-specific binding.
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Solution: Titrate the radioligand to the lowest concentration that provides a robust signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing of the filters or pellets can leave behind unbound radioligand, contributing to high background.
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Solution: Increase the number of wash steps or the volume of the ice-cold wash buffer to ensure complete removal of unbound ligand.[9]
-
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Compound Purity: Impurities in your synthesized this compound derivative can contribute to non-specific binding.
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Solution: Verify the purity of your compound using analytical techniques such as HPLC, NMR, and mass spectrometry.
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Issue: Low or No Specific Binding Signal
Q: My experiment is showing very low or no specific binding for my this compound derivative. What should I check?
A: A lack of specific binding can be due to several factors related to the reagents or the assay conditions:
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Receptor Integrity: The kainate receptors in your membrane preparation may be degraded or improperly folded.
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Solution: Ensure that membrane preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Confirm the presence and integrity of the receptor via Western blotting.[9]
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Radioligand Degradation: The radiolabeled ligand may have degraded over time, reducing its ability to bind.
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Solution: Use a fresh batch of radioligand or verify the integrity of your current stock.
-
-
Incorrect Assay Conditions: The pH, ionic strength, or incubation time of your assay may not be optimal for binding.
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Solution: Review the literature for established binding assay protocols for kainate receptors. Ensure your assay buffer has the correct pH and salt concentrations. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.
-
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Inactive Compound: The synthesized derivative may be inactive or in the incorrect stereoisomeric form.
Issue: Inconsistent Electrophysiology Results
Q: I am getting variable responses in my whole-cell patch-clamp recordings when applying my this compound derivative. What could be the cause of this inconsistency?
A: Variability in electrophysiological recordings can stem from several sources:
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Compound Solubility and Stability: The derivative may not be fully dissolved or may be precipitating out of the recording solution.
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Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the external recording solution. Visually inspect the final solution for any signs of precipitation.
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Incomplete Solution Exchange: The perfusion system may not be completely washing out the compound between applications, leading to carry-over effects.
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Solution: Increase the wash-out time between drug applications and ensure your perfusion system provides a rapid and complete exchange of the solution around the recorded cell.
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Receptor Desensitization: Kainate receptors are known to desensitize upon prolonged or repeated agonist application. The presence of your antagonist derivative can be affected by the state of the receptor.
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Voltage-Clamp Quality: A poor quality voltage-clamp can lead to inaccurate measurements of ion channel currents.
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Solution: Monitor the series resistance and membrane resistance throughout the experiment. If these parameters change significantly, the recording may be unstable and should be discarded.
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Quantitative Data Summary
The following tables summarize the antagonist activity of key this compound derivatives at AMPA and kainate receptors.
Table 1: Antagonist Activity of N3-Substituted Willardiine Derivatives
| Compound | AMPA Receptor Antagonism (fDR-VRP, IC50 in µM) | Kainate Receptor Antagonism (Dorsal Root, Apparent KD in µM) |
| UBP275 | 287 ± 41 | - |
| UBP277 | 23.8 ± 3.9 | 73.1 ± 4.5 |
| UBP279 | 136 ± 17 | 60.5 ± 4.1 |
Table 2: Effect of 5-Iodo Substitution on Kainate Receptor Antagonism
| Compound | Kainate Receptor Antagonism (Dorsal Root, Apparent KD in µM) | Fold Increase in Potency vs. Non-Iodinated Analogue |
| UBP291 | 9.83 ± 1.62 | ~7-fold (vs. UBP277) |
| UBP301 | 5.94 ± 0.63 | ~30-fold selectivity for kainate receptors |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Kainate Receptors
This protocol describes a competition binding assay to determine the affinity of a test compound (e.g., a this compound derivative) for kainate receptors using a radiolabeled antagonist.
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Membrane Preparation:
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Homogenize tissue known to express kainate receptors (e.g., rat spinal cord) or HEK293 cells expressing the desired kainate receptor subtype in ice-cold buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cell debris.
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Centrifuge the resulting supernatant at high speed to pellet the membranes.
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Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
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Binding Assay:
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In a 96-well plate, add a constant concentration of the radiolabeled kainate receptor ligand (e.g., [3H]kainate or a selective antagonist like [3H]UBP310).[11]
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Add increasing concentrations of the unlabeled test compound (the this compound derivative).
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To determine non-specific binding, add a high concentration of a known kainate receptor agonist or antagonist (e.g., 1 mM kainate) to a set of wells.[11]
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Initiate the binding reaction by adding the membrane preparation to each well.
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Incubate the plate at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
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Separation of Bound and Free Ligand:
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Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.
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Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Quantification and Data Analysis:
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Place the filters in scintillation vials with scintillation fluid.
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Count the radioactivity in each vial using a scintillation counter.
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Subtract the non-specific binding from the total binding to obtain the specific binding.
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Plot the specific binding as a function of the log concentration of the test compound.
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Fit the data to a one-site competition binding model to determine the IC50 value.
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
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Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring the effect of this compound derivatives on kainate receptor currents in a heterologous expression system.
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Cell Culture and Transfection:
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Culture HEK293 cells under standard conditions.
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Transiently transfect the cells with plasmids encoding the desired kainate receptor subunits (e.g., GluK1, GluK2, or GluK5). A marker protein like GFP is often co-transfected to identify transfected cells.
-
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Electrophysiological Recording:
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Transfer a coverslip with the transfected cells to a recording chamber on the stage of an inverted microscope.
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Continuously perfuse the chamber with an external recording solution.
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Pull patch pipettes from borosilicate glass and fill them with an internal solution.
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Under visual guidance, form a high-resistance (>1 GΩ) seal between the patch pipette and the membrane of a transfected cell.
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Rupture the cell membrane to achieve the whole-cell configuration.
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Clamp the cell at a holding potential of -60 mV.
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Drug Application and Data Acquisition:
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Establish a stable baseline current.
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Apply a known kainate receptor agonist (e.g., glutamate (B1630785) or kainate) at a concentration that elicits a submaximal response.
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After the agonist response has reached a steady state or a peak, co-apply the agonist with the test this compound derivative.
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Record the resulting change in the inward current. A reduction in the current indicates antagonist activity.
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Wash out the compounds and allow the cell to recover before the next application.
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Data Analysis:
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Measure the peak or steady-state amplitude of the agonist-evoked current in the absence and presence of the antagonist.
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Calculate the percentage of inhibition caused by the this compound derivative.
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To determine the IC50, apply a range of concentrations of the antagonist and plot the percentage of inhibition as a function of the antagonist concentration.
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Fit the data to a sigmoidal dose-response curve.
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Visualizations
Structure-Activity Relationship for Kainate Receptor Selectivity
Caption: Structure-activity relationships for improving kainate receptor selectivity of this compound derivatives.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Simplified Kainate Receptor Signaling Pathway
Caption: Antagonism of a kainate receptor by a this compound derivative.
References
- 1. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Willardiine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in experimental results with (-)-Willardiine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Willardiine and its analogs. The information aims to address common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial agonist for ionotropic glutamate (B1630785) receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] These receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system.[3] Upon binding to the extracellular ligand-binding domain of these receptors, this compound induces a conformational change that opens the channel, allowing an influx of positive ions (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuronal membrane and the firing of an action potential.[1]
Q2: How critical is the stereochemistry of Willardiine for its activity?
A2: The stereochemistry is critical. Biological activity is almost exclusively found in the (S)-isomer, also known as this compound.[1] The (R)-isomer is nearly inactive.[4] This isomer-specific binding is due to steric hindrance at the receptor's binding site. Therefore, any racemic mixture or contamination with the (R)-isomer will result in significantly lower potency.
Q3: What are the key differences between this compound and its common analogs, such as 5-Fluorowillardiine and 5-Iodowillardiine?
A3: Simple substitutions on the uracil (B121893) ring of the Willardiine molecule can dramatically alter its potency and selectivity for AMPA versus kainate receptors.[5]
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This compound : Acts as a partial agonist at AMPA receptors.[4][5]
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(S)-5-Fluorowillardiine : A potent and selective AMPA receptor agonist, with significantly less activity at kainate receptors.[6][7] It is approximately 30 times more potent than this compound at AMPA receptors.[1]
-
(S)-5-Iodowillardiine : A potent and selective kainate receptor agonist, particularly for subunits containing GluK5.[4][7][8]
These differences allow researchers to selectively probe AMPA or kainate receptor populations.
Q4: Can Willardiine derivatives act as antagonists?
A4: Yes. While substitutions at the 5-position of the uracil ring tend to modulate agonist activity, substitutions at the N3 position can convert Willardiine derivatives into antagonists of AMPA and/or kainate receptors.[4][5] For example, adding a carboxybenzyl group at the N3 position produces potent and selective antagonists for GluK5-containing kainate receptors.[4][9]
Q5: How does the pH of the experimental buffer affect this compound's activity?
A5: The binding thermodynamics of Willardiine derivatives to the AMPA receptor are dependent on the charge state of the uracil ring, which is influenced by pH.[10] The binding of the charged (deprotonated) form of the ring is primarily driven by enthalpy, whereas the binding of the uncharged (protonated) form is driven by entropy.[10] Inconsistent or improperly buffered pH can therefore introduce significant variability by altering the charge state of the compound and its binding mechanism.
Q6: What are the recommended storage and handling procedures for this compound?
A6: this compound is an amino acid derivative. Like many amino acids, it can degrade over time, especially when stored improperly.[11] While specific long-term stability data for this compound is not extensively published, general best practices for similar compounds should be followed. It is recommended to store the solid compound in a cool, dark, and dry place. For experimental use, prepare fresh solutions from a powdered stock. If solutions must be stored, they should be aliquoted and frozen at -20°C or -80°C to minimize degradation from freeze-thaw cycles.
Troubleshooting Experimental Variability
Problem: My experimental results show lower-than-expected potency (e.g., high EC₅₀ or Kᵢ values) for this compound.
This is a common issue that can arise from several factors. Use the following guide to troubleshoot the problem.
Logical Troubleshooting Flowchart
References
- 1. Willardiine - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the chemical synthesis of N3-substituted (-)-Willardiine analogs
Technical Support Center: Synthesis of N3-Substituted (-)-Willardiine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of N3-substituted this compound analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chemical synthesis of N3-substituted this compound analogs?
The main difficulty lies in achieving regioselective substitution at the N3 position of the uracil (B121893) ring over the N1 position. The reaction conditions must be carefully controlled to favor the desired N3-alkylation.
Q2: Why is the stereochemistry of the alanine (B10760859) backbone important for these analogs?
The biological activity of these compounds is highly dependent on their stereochemistry. For N3-substituted willardiine derivatives acting as kainate receptor antagonists, the S-enantiomer is typically the more potent and active form, while the R-enantiomer is often almost inactive.[1][2][3]
Q3: How do substituents at the N3-position influence the pharmacological profile of willardiine analogs?
Substituting the N3 position of the uracil ring is crucial for converting willardiine from an agonist to an antagonist at AMPA and kainate receptors.[2][4] Specifically, introducing a substituent with a carboxylic acid side-chain, such as a carboxybenzyl group, has been shown to produce potent AMPA and kainate receptor antagonists.[1][3][5][6][7][8]
Q4: What is the significance of adding substituents to the 5-position of the uracil ring?
Adding substituents, particularly an iodo group, at the 5-position of the uracil ring can significantly enhance the antagonist potency and selectivity for specific kainate receptor subunits, such as GLUK5.[1][2][3] For optimal binding to certain AMPA receptor subtypes (hGluR1, -2, or -4), smaller, electron-withdrawing substituents are preferred.[9]
Q5: What analytical methods are recommended for characterizing the final products?
A combination of techniques is essential for full characterization. This includes Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and regiochemistry of substitution, Mass Spectrometry (MS) to verify the molecular weight, and chiral chromatography or X-ray crystallography to confirm the stereochemistry. Pharmacological characterization on native or recombinant receptors is necessary to determine the potency and selectivity of the analogs.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired N3-substituted product. | 1. Competition from N1-alkylation. 2. Incomplete reaction. 3. Decomposition of starting materials or product. 4. Inefficient purification. | 1. Optimize the base and solvent system. The use of sodium salts of the uracil derivative in an anhydrous solvent like DMF can favor N1 alkylation, so conditions may need to be screened. 2. Increase reaction time or temperature, ensuring the stability of reactants. Monitor reaction progress using TLC or LC-MS. 3. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. 4. Employ ion-exchange chromatography for efficient purification of the final amino acid product.[9] |
| Product is a mixture of N1 and N3 isomers. | Reaction conditions are not sufficiently regioselective. | 1. Modify the reaction temperature; lower temperatures may improve selectivity. 2. Consider a protecting group strategy to block the N1 position before alkylating the N3 position, followed by deprotection. |
| Final product shows low or no biological activity. | 1. Incorrect stereochemistry (i.e., synthesis resulted in the R-enantiomer or a racemic mixture). 2. The N3-substituent is not suitable for antagonist activity. | 1. Utilize a chiral starting material, such as (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one, to ensure the correct S-stereochemistry.[9] 2. Confirm that the N3-substituent contains a terminal acidic group (e.g., carboxylic acid), which is a key requirement for antagonism.[2][4] |
| Difficulty removing protecting groups (e.g., Boc). | Harsh deprotection conditions (e.g., strong acid) are causing product degradation. | 1. Use optimized deprotection conditions, such as Trifluoroacetic acid (TFA) for Boc-group removal, followed by careful workup.[9] 2. Explore alternative protecting groups that can be removed under milder conditions compatible with the final product's stability. |
Data Presentation
Table 1: Potency of Selected N3-Substituted this compound Analogs as GLUK5 Kainate Receptor Antagonists
| Compound ID | N3-Substituent | 5-Position Substituent | Receptor | Potency (KB or KD) | Reference |
| UBP304 (43) | 2-Carboxythiophene-3-ylmethyl | H | Native GLUK5 | 0.105 ± 0.007 µM (KD) | [6] |
| UBP304 (43) | 2-Carboxythiophene-3-ylmethyl | H | Recombinant human GLUK5 | 0.12 ± 0.03 µM (KB) | [6] |
| ACET (67) | 2-Carboxy-5-phenylthiophene-3-ylmethyl | Methyl | Recombinant human GLUK5 | 7 ± 1 nM (KB) | [10][11] |
| ACET (67) | 2-Carboxy-5-phenylthiophene-3-ylmethyl | Methyl | Recombinant human GLUK5/GLUK2 | 5 ± 1 nM (KB) | [10][11] |
| 45 | 2-Carboxybenzyl | Iodo | Not Specified | Enhanced potency vs. parent compound | [1][3] |
Experimental Protocols
General Methodology for Synthesis of N3-Substituted this compound Analogs
This protocol is a generalized procedure based on methodologies reported for synthesizing willardiine analogs.[9]
Step 1: Preparation of Uracil Sodium Salt
-
Suspend the appropriately substituted uracil derivative in a suitable anhydrous solvent (e.g., DMF).
-
Add one equivalent of a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
Step 2: N-Alkylation Reaction
-
To the solution of the uracil sodium salt, add a solution of a chiral electrophile, such as (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one, in anhydrous DMF.
-
Heat the reaction mixture at an optimized temperature (e.g., 50-70°C) and monitor its progress by TLC or LC-MS. The reaction typically proceeds with alkylation predominantly at the N1 position, but the N3 product is also formed.
Step 3: Deprotection
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Treat the crude residue with a strong acid, such as neat Trifluoroacetic acid (TFA), at room temperature for 1-2 hours to remove the Boc protecting group.
-
Evaporate the TFA under reduced pressure.
Step 4: Purification
-
Dissolve the crude product in a minimal amount of water or a suitable buffer.
-
Load the solution onto a strong cation exchange resin column (e.g., Dowex 50W X8).
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Wash the column extensively with water to remove unreacted uracil and other neutral impurities.
-
Elute the desired amino acid product using an aqueous ammonia (B1221849) solution (e.g., 2 M NH4OH).
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Combine the product-containing fractions and lyophilize to obtain the purified N3-substituted this compound analog. The N1 and N3 isomers are typically separated during this chromatographic step.
Visualizations
Caption: General experimental workflow for the synthesis of N3-substituted this compound analogs.
Caption: Troubleshooting decision tree for common synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological characterization of N3-substituted willardiine derivatives: role of the substituent at the 5-position of the uracil ring in the development of highly potent and selective GLUK5 kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
interpreting biphasic dose-response curves of (-)-Willardiine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting biphasic dose-response curves of (-)-Willardiine analogs in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic, or "inverted U-shaped," dose-response curve with a this compound analog in our functional assay. What are the potential causes?
A biphasic or non-monotonic dose-response curve (NMDRC), where the response increases at low concentrations and then decreases at higher concentrations, is a known phenomenon in pharmacology.[1][2] For this compound analogs acting on AMPA and kainate receptors, several mechanisms could be responsible:
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Receptor Desensitization: AMPA and kainate receptors are known to undergo rapid desensitization upon prolonged or high-concentration agonist exposure. At lower concentrations, your analog may primarily cause channel activation. At higher concentrations, it may induce a rapid and profound desensitization, leading to a net decrease in ion flow and a smaller overall response.[3]
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Off-Target Effects: At higher concentrations, the compound may engage with secondary targets that produce an opposing physiological effect. For example, it could inhibit voltage-gated calcium channels or other cellular components that are essential for the measured response, thus counteracting the primary agonistic effect.
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Cellular Toxicity: High concentrations of any compound can induce cytotoxicity. The downturn in the dose-response curve might not be a pharmacological effect on the receptor but rather a consequence of cell death or metabolic impairment, which would reduce the signal in most functional assays.
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Experimental Artifacts: Issues such as compound precipitation at high concentrations in your assay medium can lead to an inaccurate assessment of the actual compound concentration, resulting in a misleading dose-response curve.[4] Similarly, limitations of the assay itself (e.g., signal saturation) can contribute to non-linear responses.
Q2: How can I distinguish between receptor desensitization and cytotoxicity as the cause for the biphasic response?
To differentiate between these two common causes, you can perform parallel experiments:
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Run a Cytotoxicity Assay: Use a separate assay that directly measures cell viability, such as an LDH release assay or a Trypan blue exclusion test. Treat the cells with the same high concentrations of the this compound analog that cause the downturn in your functional assay. If you observe significant cytotoxicity at these concentrations, it is likely a contributing factor.
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Use Electrophysiology: Techniques like whole-cell patch-clamp allow for the direct measurement of ion channel currents with high temporal resolution. This method can clearly distinguish between receptor activation and desensitization. A desensitizing agonist will show a peak current that rapidly decays despite the continued presence of the agonist.
Q3: My compound is an antagonist. Can it still produce a biphasic curve?
While less common for competitive antagonists, a biphasic response is still possible. This could occur if the antagonist has partial agonist activity at a different receptor subtype that is also present in the system, or if it has off-target agonist effects at high concentrations. Some N3-substituted willardiine derivatives have been shown to have activity at both AMPA and kainate receptors, which could lead to complex pharmacological profiles.[5][6]
Data Presentation: Pharmacology of Key this compound Analogs
The following table summarizes the known receptor selectivity of common this compound analogs to provide context for your experiments.
| Compound | Primary Target(s) | Reported Activity | Reference(s) |
| This compound | AMPA Receptor | Agonist | [3][7] |
| (S)-5-Fluorowillardiine | AMPA Receptor | Selective Agonist | [3][8][9] |
| (S)-5-Iodowillardiine | Kainate Receptor | Selective Agonist | [5][7][8] |
| (S)-5-Bromowillardiine | AMPA/Kainate Receptors | Potent Agonist | [3] |
| N3-Substituted Analogs | Kainate/AMPA Receptors | Antagonists | [5][6][7] |
Sample Data: Hypothetical Biphasic Dose-Response
This table illustrates a typical biphasic dataset that might be observed in a calcium influx assay.
| Analog Concentration (µM) | Response (% of Max) |
| 0.01 | 15.2 |
| 0.1 | 45.8 |
| 1 | 89.5 |
| 10 | 98.1 |
| 30 | 75.3 |
| 100 | 40.6 |
| 300 | 10.1 |
Troubleshooting Guide for Biphasic Dose-Response Curves
If you observe an unexpected biphasic dose-response curve, follow this step-by-step guide to investigate the underlying cause.
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Verify Compound Integrity and Solubility:
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Action: Visually inspect the wells with the highest concentrations of your compound for any signs of precipitation.
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Rationale: Undissolved compound leads to an inaccurate concentration and can cause artifacts.[4] If precipitate is observed, consider using a different solvent or lowering the maximum concentration.
-
-
Confirm On-Target Pharmacological Effect:
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Action: Pre-incubate your cells with a known selective antagonist for the target receptor (e.g., NBQX for AMPA/kainate receptors) before adding your this compound analog.
-
Rationale: If the antagonist blocks the response at both low (activating) and high (inhibiting) concentrations of your analog, it suggests the effect is mediated through the target receptor. If the downturn is unaffected, it may be due to an off-target effect.
-
-
Assess Cellular Toxicity:
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Action: Run a parallel cytotoxicity assay (e.g., LDH, Propidium Iodide, or Trypan Blue) using the same cell type, incubation times, and compound concentrations.
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Rationale: This will determine if the decrease in response at high concentrations is due to cell death rather than a specific pharmacological mechanism.
-
-
Investigate Receptor-Specific Mechanisms:
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Action: Use patch-clamp electrophysiology to directly measure the currents elicited by your compound. Analyze the kinetics of activation, deactivation, and desensitization.
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Rationale: This is the most direct method to confirm if receptor desensitization is the cause of the biphasic response.
-
Visualizing Potential Mechanisms and Workflows
Caption: Hypothetical signaling pathway for a biphasic response.
Caption: Experimental workflow for troubleshooting a biphasic curve.
Caption: Potential causes of a biphasic dose-response relationship.
Experimental Protocols
Protocol 1: Fluorescent Calcium Influx Assay
This protocol is for measuring intracellular calcium changes in response to receptor activation using a fluorescent indicator like Fura-2 AM or Fluo-4 AM.
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Cell Seeding: Plate cells (e.g., HEK293 cells stably expressing the AMPA or kainate receptor of interest) in a 96-well, black-walled, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
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Dye Loading: Remove the culture medium and wash the cells gently with a buffered salt solution (e.g., HBSS). Add the calcium indicator dye solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) to each well. Incubate for 45-60 minutes at 37°C.
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Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave a final volume of 100 µL of HBSS in each well.
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Compound Preparation: Prepare serial dilutions of the this compound analog at 2x the final desired concentration in HBSS.
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Data Acquisition: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the reader to record a baseline fluorescence signal for 15-30 seconds.
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Treatment: Inject 100 µL of the 2x compound dilutions into the corresponding wells.
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Measurement: Continue to record the fluorescence signal for 2-5 minutes to capture the peak response and any subsequent decay.
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Data Analysis: Calculate the change in fluorescence (ΔF) over baseline (F₀) for each well. Plot the peak ΔF/F₀ as a function of compound concentration to generate the dose-response curve.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents.
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Preparation: Prepare an external solution (e.g., containing 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4) and an internal pipette solution (e.g., containing 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2).
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Cell Plating: Plate cells expressing the target receptor on glass coverslips 24-48 hours before the experiment.
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Recording: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
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Patching: Using a micromanipulator, approach a single cell with a glass micropipette (2-5 MΩ resistance) filled with the internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").
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Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. Clamp the cell membrane potential at a holding potential of -60 mV.
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Compound Application: Use a rapid solution exchange system to apply the this compound analog at various concentrations to the patched cell for a defined duration (e.g., 100 ms (B15284909) to 2 s).
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Data Acquisition: Record the resulting inward currents using an amplifier and data acquisition software. Allow for a washout period between applications to permit receptor recovery.
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Data Analysis: Measure the peak amplitude of the current for each concentration. To study desensitization, measure the decay of the current during the application. Plot the peak current amplitude against concentration to generate the dose-response curve.
References
- 1. endocrinesciencematters.org [endocrinesciencematters.org]
- 2. Explain the Phenomenon of 'Non-Monotonic Dose-Response Curves' and Why It Complicates the Traditional Risk Assessment of EDCs → Learn [pollution.sustainability-directory.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
Technical Support Center: Accounting for the Charged State of (-)-Willardiine in Binding Thermodynamics
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and experimentally addressing the influence of the charged state of (-)-Willardiine and its analogs on binding thermodynamics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its charged state important in binding studies?
This compound is a partial agonist for ionotropic glutamate (B1630785) receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) and kainate receptors.[1][2] The uracil (B121893) ring of willardiine and its derivatives has pKa values that can range from 5.5 to 10.[3][4][5] This means that at physiological pH, different analogs can exist in either a charged (deprotonated) or uncharged (protonated) state. The charged state of the ligand has been shown to be a critical determinant of the enthalpic and entropic contributions to the Gibbs free energy of binding.[3][4][5]
Q2: How does the charged state of this compound affect the thermodynamics of its binding to AMPA receptors?
Studies have demonstrated a clear link between the charge of the willardiine molecule and the thermodynamic drivers of its binding. The binding of the charged (deprotonated) form is largely driven by a favorable enthalpy change (ΔH), while the binding of the uncharged (protonated) form is predominantly driven by a favorable entropy change (ΔS).[3][4][5][6] This phenomenon is attributed to differences in the hydrogen bonding network within the receptor's binding site, which involves a key water molecule.[3][4][5]
Q3: Which experimental technique is most suitable for studying the binding thermodynamics of charged ligands like this compound?
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of ligand-binding interactions.[7][8] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[8][9] This technique is particularly well-suited for investigating the effects of ligand charge by enabling experiments to be conducted at different pH values.
Q4: What is enthalpy-entropy compensation and how does it relate to Willardiine binding?
Enthalpy-entropy compensation is a phenomenon where a favorable change in enthalpy (ΔH) is offset by an unfavorable change in entropy (ΔS), or vice versa, resulting in a relatively small change in the overall Gibbs free energy of binding (ΔG). In the case of willardiine, the deprotonated (charged) form exhibits a more favorable enthalpy of binding, but this is accompanied by a less favorable entropy change.[3][5] This compensation results in a negligible difference in the overall binding affinity between the protonated and deprotonated forms of willardiine.[3][5]
Troubleshooting Guide for ITC Experiments with this compound
Issue 1: Poor data quality with a noisy or drifting baseline.
-
Possible Cause: Mismatch between the buffer in the sample cell and the syringe. This is a common issue, especially when working with ligands that affect the pH of the solution.
-
Troubleshooting Steps:
-
Ensure that the ligand and protein are in identical buffer solutions. Dialyze the protein against the final buffer extensively.
-
Dissolve the ligand in the final dialysis buffer.
-
Check the pH of both the cell and syringe solutions immediately before the experiment to ensure they are identical. Even a small pH mismatch can lead to significant heat of dilution artifacts.[10][11]
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Perform a control titration by injecting the ligand into the buffer to measure the heat of dilution, which can then be subtracted from the binding data.[3]
-
Issue 2: The binding isotherm does not reach saturation.
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Possible Cause: The concentration of the ligand in the syringe is too low relative to the protein concentration in the cell.
-
Troubleshooting Steps:
-
Increase the concentration of the willardiine analog in the syringe. A general guideline is to have the ligand concentration at least 10-20 times the protein concentration.
-
If solubility limits the ligand concentration, consider reducing the protein concentration in the cell. However, be mindful that this will also reduce the signal-to-noise ratio.
-
If you cannot achieve saturation in a single experiment, you can perform a second titration into the same cell after refilling the syringe with a more concentrated ligand solution.[12]
-
Issue 3: Unexpectedly large heats of injection that are not consistent with binding.
-
Troubleshooting Steps:
-
Carefully degas all solutions before loading them into the ITC.
-
When filling the syringe and cell, do so slowly and carefully to avoid introducing air bubbles.
-
Visually inspect the syringe for any trapped air before placing it in the instrument.
-
Issue 4: The stoichiometry of binding is not an integer value.
-
Possible Cause: Inaccurate concentration of the protein or ligand, or the presence of an inactive protein fraction.
-
Troubleshooting Steps:
-
Accurately determine the concentration of the active protein. Methods like thiol quantitation can be more reliable than standard absorbance measurements for proteins like the GluA2 ligand-binding domain.[3]
-
Ensure the purity of the willardiine analog.
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If the protein is known to have a fraction that is inactive, this will need to be accounted for in the data analysis.
-
Experimental Protocols
Isothermal Titration Calorimetry (ITC) of this compound Analogs
This protocol is based on the methodology described for studying the binding of willardiine derivatives to the GluA2 ligand-binding domain (LBD).[3][5]
1. Protein Preparation:
- Express and purify the ligand-binding domain of the target receptor (e.g., GluA2 LBD).
- Dialyze the purified protein extensively against the desired experimental buffer (e.g., phosphate (B84403) or cacodylate buffer) at a specific pH to ensure buffer matching.
2. Ligand Preparation:
- Obtain the desired this compound analog.
- Dissolve the ligand in the final dialysis buffer from the protein preparation to ensure an exact match.
3. ITC Experiment Setup:
- Use a Microcal VP-ITC calorimeter or a similar instrument.
- Set the experimental temperature (e.g., 10, 15, or 20 °C).
- Fill the sample cell (typically ~1.4 mL) with the protein solution (e.g., 8 to 40 µM).
- Fill the injection syringe (typically ~250 µL) with the ligand solution (e.g., 0.4 mM).
- Set the stirring speed (e.g., 300 rpm) and the reference power (e.g., 10 µcal/s).
4. Titration:
- Perform a series of injections (e.g., 35 injections of 6 µL each) with a sufficient time interval between injections (e.g., 240 seconds) to allow the signal to return to the baseline.
- Discard the first injection from the data analysis to remove the effect of syringe equilibration.
5. Control Experiment:
- Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.
6. Data Analysis:
- Subtract the control titration data from the experimental data.
- Analyze the integrated heat data using a suitable binding model (e.g., a one-site binding model or a competitive binding model if a reference ligand is present) to determine the thermodynamic parameters.
Quantitative Data Summary
The following table summarizes the thermodynamic parameters for the displacement of glutamate by various willardiine derivatives from the GluA2 LBD at 20°C and pH 7.2, illustrating the effect of the substituent at the 5-position on the uracil ring.
| Willardiine Derivative | ΔΔH (kcal/mol) | -TΔΔS° (kcal/mol) | ΔΔG° (kcal/mol) |
| 5-Fluorowillardiine (FW) | -1.1 ± 0.1 | -0.1 ± 0.1 | -1.2 ± 0.1 |
| 5-Chlorowillardiine (CW) | -1.1 ± 0.1 | 0.0 ± 0.1 | -1.1 ± 0.1 |
| 5-Iodowillardiine (IW) | -1.2 ± 0.1 | 0.2 ± 0.1 | -1.0 ± 0.1 |
| Willardiine (HW) | -1.3 ± 0.1 | 0.5 ± 0.1 | -0.8 ± 0.1 |
| 5-Nitrowillardiine (NW) | -5.0 ± 0.2 | 3.5 ± 0.2 | -1.5 ± 0.1 |
Data adapted from Gonzales, et al. (2014). Biochemistry.
Visualizations
Signaling Pathway of AMPA Receptor Activation
Caption: Agonist binding to the AMPA receptor leads to ion influx and depolarization.
Experimental Workflow for ITC
Caption: Workflow for Isothermal Titration Calorimetry experiments.
Logical Relationship of Charged State and Thermodynamics
Caption: The charged state of willardiine dictates the thermodynamic drivers of binding.
References
- 1. Willardiine - Wikipedia [en.wikipedia.org]
- 2. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermodynamics and mechanism of the interaction of willardiine partial agonists with a glutamate receptor: implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nuvisan.com [nuvisan.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. mdpi.com [mdpi.com]
- 10. atomikateknik.com [atomikateknik.com]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Synthetic (-)-Willardiine Purity and Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (-)-Willardiine. The information provided addresses common issues related to the purity and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purity issues encountered with synthetic this compound?
A1: The most significant purity concerns with synthetic this compound are the presence of the unwanted (+)-enantiomer and potential contamination with structurally related impurities from the synthesis process. As the biological activity of Willardiine is stereospecific, with the (-)-(S)-enantiomer being the active form, ensuring high enantiomeric purity is critical. Other potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.
Q2: How can I assess the enantiomeric purity of my synthetic this compound sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) to separate the (-) and (+) enantiomers, allowing for their individual quantification.
Q3: What analytical techniques are essential for the complete characterization of synthetic this compound?
A3: A combination of analytical techniques is crucial for the comprehensive characterization of synthetic this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): To establish enantiomeric purity.
-
Standard HPLC: To assess overall chemical purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the molecule.
-
Melting Point Analysis: As an indicator of purity.
-
Specific Rotation: To confirm the stereochemistry.
Troubleshooting Guides
Issue 1: Low Chemical Purity Detected by HPLC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion.- Optimize reaction conditions (temperature, time, stoichiometry of reactants). |
| Presence of Starting Materials | - Improve the purification process. Ion-exchange chromatography is often effective for separating the amino acid product from unreacted starting materials. |
| Formation of Byproducts | - Re-evaluate the synthetic route to minimize side reactions.- Employ alternative purification techniques such as preparative HPLC or recrystallization. |
| Degradation of the Product | - Store this compound at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.- Avoid exposure to light and moisture. |
Issue 2: Poor Enantiomeric Purity (Presence of (+)-Willardiine)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-Stereoselective Synthesis | - If the synthetic route is not fully stereoselective, employ a chiral purification method such as preparative chiral HPLC to separate the enantiomers. |
| Racemization During Synthesis or Workup | - Investigate the reaction and purification steps for conditions that might cause racemization (e.g., harsh pH, high temperatures).- Modify the protocol to use milder conditions. |
| Contamination with Racemic Starting Material | - Ensure the stereochemical purity of all chiral starting materials used in the synthesis. |
Issue 3: Inconsistent or Ambiguous Spectroscopic Data (NMR, MS)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Contamination | - Ensure the sample is thoroughly dried and free of residual solvents before analysis.- Use high-purity solvents for sample preparation. |
| Presence of Impurities | - Correlate peaks in the NMR and MS spectra with potential impurities identified by HPLC.- Further purification may be necessary to obtain clean spectroscopic data. |
| Incorrect Instrument Parameters | - Optimize instrument parameters for NMR (e.g., solvent, number of scans) and MS (e.g., ionization mode, collision energy) to obtain high-quality spectra. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of this compound
This protocol provides a general guideline. Optimization may be required based on the specific instrument and column used.
-
Column: Chiral stationary phase column suitable for amino acid enantiomers (e.g., a macrocyclic glycopeptide-based CSP).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) with a suitable pH. A typical starting point could be a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a wavelength where the uracil (B121893) chromophore absorbs (e.g., 260 nm).
-
Sample Preparation: Dissolve a small amount of the synthetic this compound in the mobile phase or a compatible solvent.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program to separate the enantiomers.
-
Identify the peaks corresponding to this compound and (+)-Willardiine by comparing with a racemic standard if available.
-
Calculate the enantiomeric excess (% ee) using the peak areas.
-
Protocol 2: Ion-Exchange Chromatography for Purification of this compound
This protocol outlines a general procedure for the purification of this compound.[1]
-
Resin: A strong cation exchange resin is typically used.
-
Buffers:
-
Loading/Wash Buffer: A low ionic strength buffer at a pH where this compound is positively charged (e.g., pH 2-3).
-
Elution Buffer: A buffer with a higher ionic strength (e.g., containing NaCl) or a higher pH to elute the bound this compound.
-
-
Procedure:
-
Pack the column with the cation exchange resin and equilibrate with the loading buffer.
-
Dissolve the crude synthetic product in the loading buffer and apply it to the column.
-
Wash the column with several column volumes of the loading buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of the elution buffer or by a step-wise increase in pH or salt concentration.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.
-
Pool the pure fractions and remove the salt by dialysis or a suitable desalting column.
-
Lyophilize the final solution to obtain the pure compound.
-
Data Presentation
Table 1: Expected Analytical Data for High-Purity Synthetic this compound
| Parameter | Expected Value/Characteristic |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₉N₃O₄ |
| Molecular Weight | 215.17 g/mol |
| ¹H NMR (D₂O) | Characteristic peaks for the alanine (B10760859) and uracil moieties. |
| ¹³C NMR (D₂O) | Characteristic peaks corresponding to the 7 carbon atoms. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 216.06 |
| Enantiomeric Purity (Chiral HPLC) | ≥ 98% ee |
| Chemical Purity (HPLC) | ≥ 98% |
| Specific Rotation [α]D | Negative value (concentration and solvent dependent) |
Visualizations
Caption: Experimental workflow for synthesis, purification, and characterization.
Caption: this compound signaling pathway via AMPA and Kainate receptors.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of (-)-Willardiine and (S)-AMPA as Glutamatergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two key glutamatergic agonists: (-)-Willardiine and (S)-AMPA. Both compounds are instrumental in the study of excitatory neurotransmission, acting on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document synthesizes experimental data to offer an objective performance comparison, complete with detailed methodologies and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound and (S)-AMPA
This compound is a naturally occurring excitotoxic amino acid originally isolated from the seeds of Acacia willardiana. It functions as a partial agonist at AMPA receptors and also interacts with kainate receptors.[1][2] (S)-AMPA is the active enantiomer of the synthetic compound AMPA, which is a potent and selective agonist for the AMPA receptor, the receptor type being named after it.[3] Both molecules are widely used as pharmacological tools to investigate the physiology and pathology of the glutamatergic system.
Quantitative Comparison of Efficacy
The functional potency of this compound and (S)-AMPA has been primarily characterized by their half-maximal effective concentrations (EC50) in electrophysiological assays. The following table summarizes key quantitative data from studies on native and recombinant AMPA and kainate receptors.
| Compound | Receptor Type | Preparation | EC50 (µM) | Reference |
| This compound | AMPA/Kainate | Hippocampal Neurons | 45 | [4] |
| Kainate-preferring | Dorsal Root Ganglion Neurons | >> (R,S)-AMPA | [5] | |
| (R,S)-AMPA | AMPA/Kainate | Hippocampal Neurons | 11 | [4] |
| (S)-AMPA | AMPA | - | 3.5 | [6] |
| (S)-5-Fluorowillardiine | AMPA/Kainate | Mouse Embryo Hippocampal Neurons | 1.5 | [7] |
Note: Much of the literature compares derivatives of willardiine, such as (S)-5-Fluorowillardiine, which is significantly more potent than both this compound and (R,S)-AMPA.[4][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and (S)-AMPA.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion currents evoked by the application of agonists to neurons expressing AMPA and/or kainate receptors.
Objective: To determine the EC50 values of this compound and (S)-AMPA by measuring agonist-evoked currents at various concentrations.
Cell Preparation:
-
Primary hippocampal or dorsal root ganglion neurons are cultured on glass coverslips.
-
For recombinant receptor studies, HEK293 cells are transfected with plasmids encoding the desired AMPA or kainate receptor subunits.
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., containing in mM: 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4).
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ and filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2).
-
A whole-cell patch-clamp configuration is established on a selected neuron. The cell is voltage-clamped at a holding potential of -60 mV.
-
Agonist solutions of varying concentrations are applied to the cell using a rapid solution exchange system.
-
The resulting inward currents are recorded and measured. The peak current amplitude at each concentration is used to construct a dose-response curve and calculate the EC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as this compound and (S)-AMPA, by measuring their ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and (S)-AMPA at AMPA and kainate receptors.
Materials:
-
Cell membranes prepared from brain tissue or cells expressing the target receptors.
-
Radioligand (e.g., [³H]-AMPA or [³H]-Kainate).
-
Unlabeled competitor ligands (this compound and (S)-AMPA) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold and scintillation counter.
Procedure:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by AMPA and kainate receptors and a typical experimental workflow for comparing agonist efficacy.
Conclusion
The comparative analysis of this compound and (S)-AMPA reveals distinct efficacy profiles. (S)-AMPA is a potent and selective agonist at AMPA receptors. In contrast, this compound acts as a partial agonist at AMPA receptors and also demonstrates activity at kainate receptors, generally with lower potency than AMPA and its derivatives. The choice between these two agonists will largely depend on the specific research question, with (S)-AMPA being preferable for selective and potent activation of AMPA receptors, and this compound being a tool to study partial agonism and the broader activity at both AMPA and kainate receptors. Further research with direct comparative binding affinity studies will be beneficial for a more complete understanding of their molecular interactions with these critical CNS receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Interdomain interactions in AMPA and kainate receptors regulate affinity for glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorowillardiine - Wikipedia [en.wikipedia.org]
- 5. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective agonist binding of (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) and 2S-(2alpha,3beta,4beta)-2-carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid (kainate) receptors: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interdomain Interactions in AMPA and Kainate Receptors Regulate Affinity for Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Validating (-)-Willardiine Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry and Radioligand Binding Assays
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of ligands such as (-)-Willardiine to their target receptors is a critical step in drug discovery and neuropharmacology. This guide provides a comprehensive comparison of two widely used techniques for this purpose: Isothermal Titration Calorimetry (ITC) and radioligand binding assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
This compound, a potent agonist of AMPA and kainate receptors, serves as a valuable tool for studying the pharmacology of these ionotropic glutamate (B1630785) receptors. Validating its binding affinity is paramount for understanding its mechanism of action and for the development of novel therapeutics targeting these receptors.
Quantitative Comparison of Binding Affinity
The binding affinity of this compound to the AMPA receptor subunit GluA2 has been determined using both Isothermal Titration Calorimetry and radioligand binding assays. The data presented below allows for a direct comparison of the results obtained from these two distinct methodologies.
| Method | Ligand | Receptor | Apparent Dissociation Constant (Kd/Ki) | Enthalpy (ΔH) | Entropy (-TΔS) |
| Isothermal Titration Calorimetry (ITC) | This compound | GluA2 Ligand Binding Domain | 2.5 ± 0.4 µM | -3.2 ± 0.2 kcal/mol | -4.4 ± 0.5 kcal/mol |
| Radioligand Binding Assay | This compound | Rat Brain Synaptic Membranes | 10.7 µM | Not Determined | Not Determined |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for replicating and interpreting binding affinity data. Below are the methodologies for both Isothermal Titration Calorimetry and a competitive radioligand binding assay used to determine this compound's affinity for the AMPA receptor.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Protocol:
-
Protein Preparation: The ligand-binding domain (LBD) of the rat GluA2-flop subunit (residues N392–K506 and P632–S775 with a "GT" linker) was expressed in E. coli and purified. The protein concentration was accurately determined using thiol quantitation.
-
Ligand Preparation: A stock solution of this compound was prepared in the same dialysis buffer as the protein.
-
ITC Instrument: A Microcal VP-ITC calorimeter was used for the experiments.
-
Titration: The sample cell was filled with the GluA2 LBD solution (typically 8-40 µM). The injection syringe was filled with the this compound solution (typically 10-20 times the protein concentration). The titration consisted of a series of small injections of the ligand into the protein solution at a constant temperature (e.g., 20 °C).
-
Data Analysis: The heat released or absorbed after each injection was measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm was fitted to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of binding.[1]
Radioligand Binding Assay
This technique measures the affinity of a ligand by quantifying its ability to displace a radiolabeled ligand that is already bound to the target receptor.
Experimental Protocol:
-
Membrane Preparation: Synaptic membranes were prepared from rat brains. The tissue was homogenized in a buffer and centrifuged to pellet the membranes, which were then washed and stored at -80°C.
-
Radioligand: (S)-[³H]AMPA, a high-affinity agonist for AMPA receptors, was used as the radioligand.
-
Binding Assay: The assay was performed in a 96-well plate. Each well contained rat brain synaptic membranes, a fixed concentration of (S)-[³H]AMPA, and varying concentrations of the competing unlabeled ligand, this compound.
-
Incubation: The plates were incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of (S)-[³H]AMPA (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Isothermal Titration Calorimetry and the radioligand binding assay.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: Radioligand Binding Assay experimental workflow.
Conclusion
Both Isothermal Titration Calorimetry and radioligand binding assays are powerful techniques for determining the binding affinity of this compound to its target receptors.
-
Isothermal Titration Calorimetry offers the distinct advantage of providing a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes, in a label-free manner. This detailed information can be invaluable for understanding the driving forces behind molecular recognition.
-
Radioligand binding assays , while indirect and requiring a suitable radiolabeled competitor, are highly sensitive and can be performed with smaller amounts of protein. They are a well-established and robust method for determining inhibitor potency (Ki).
The choice between these methods will depend on the specific research question, the availability of materials and instrumentation, and the level of thermodynamic detail required. For a comprehensive understanding of the binding event, ITC is the preferred method. For high-throughput screening or when material is limited, a radioligand binding assay may be more practical. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision and to design and execute their binding affinity studies with confidence.
References
A Comparative Guide to Inducing Neuronal Lesions: (-)-Willardiine vs. Kainic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (-)-Willardiine and kainic acid, two glutamate (B1630785) receptor agonists used to induce excitotoxic neuronal lesions in experimental settings. While both compounds target AMPA/kainate receptors, their distinct pharmacological profiles result in different potencies and applications in neuroscience research. This document synthesizes available experimental data to facilitate an informed choice of agent for specific research needs.
At a Glance: Key Differences
| Feature | This compound | Kainic Acid |
| Primary Use | Pharmacological tool for studying AMPA/kainate receptor function. | Potent neurotoxin for creating experimental models of neurodegenerative diseases. |
| Potency | Partial agonist with lower potency for inducing excitotoxicity. | Potent agonist, approximately 30-fold more potent than glutamate in neurotoxicity.[1] |
| Data Availability | Limited quantitative data on neurotoxic effects. | Extensive data on lesion induction, dose-response, and pathological outcomes. |
Mechanism of Action: A Shared Pathway to Excitotoxicity
Both this compound and kainic acid are agonists of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[2] Over-activation of these receptors by either agonist leads to a massive influx of Ca2+ ions into the neuron. This calcium overload triggers a cascade of neurotoxic events, including:
-
Mitochondrial Dysfunction: Disruption of cellular energy metabolism.
-
Oxidative Stress: Generation of damaging reactive oxygen species.
-
Activation of Proteases: Breakdown of essential cellular components.
-
Apoptosis and Necrosis: Programmed and un-programmed cell death.[1]
This entire process is known as excitotoxicity and is a common mechanism of neuronal injury in various neurological disorders.
Quantitative Comparison of Performance
Direct quantitative comparisons of the lesion-inducing capabilities of this compound and kainic acid are scarce in the literature. Kainic acid is well-established as a potent neurotoxin, while this compound is primarily utilized as a pharmacological probe. The following table provides a summary of available quantitative data.
| Parameter | This compound | Kainic Acid | Reference |
| Receptor Activation (EC50) | 45 µM (AMPA/kainate receptors in mouse hippocampal neurons) | ~10-50 µM (for receptor binding, varies by subtype) | [3] |
| In Vivo Neurotoxic Dose (Rat) | Data not available | 5-12 mg/kg (i.p.) for seizure induction and neuronal death | [4] |
| In Vitro Neurotoxic Concentration | Neurotoxicity reported, but specific EC50 for cell death not readily available. | 100-500 µM induces significant neuronal death in primary cultures. | [1] |
Note: The EC50 value for this compound represents receptor activation, not necessarily the concentration required for inducing cell death. However, it indicates a lower affinity for the receptor compared to the concentrations of kainic acid typically used to induce robust excitotoxicity.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for inducing neuronal lesions using kainic acid. Due to the limited use of this compound for this purpose, a specific protocol for lesion induction is not well-established; however, it would likely follow similar principles of administration, requiring higher concentrations due to its lower potency.
In Vivo Neuronal Lesion Induction with Kainic Acid (Rat Model)
This protocol describes the systemic administration of kainic acid to induce hippocampal lesions.
Materials:
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal monitoring equipment
Procedure:
-
Animal Model: Adult male Wistar rats (250-300g) are commonly used.
-
Kainic Acid Preparation: Dissolve kainic acid in sterile saline to a final concentration of 5 mg/mL.
-
Administration: Inject kainic acid intraperitoneally at a dose of 5 mg/kg. Repeat injections every hour until the onset of status epilepticus (continuous seizures).
-
Monitoring: Continuously monitor the animals for seizure activity using a standardized scale (e.g., Racine scale).
-
Post-Injection Care: Provide supportive care as needed, including hydration and temperature regulation.
-
Endpoint: Euthanize animals at a predetermined time point after the onset of status epilepticus (e.g., 24 hours, 7 days) for tissue analysis.
-
Histological Analysis: Perfuse the animals with paraformaldehyde, and process the brains for histological staining (e.g., Nissl staining, Fluoro-Jade) to assess the extent of neuronal damage.
In Vitro Neuronal Lesion Induction with Kainic Acid (Primary Neuronal Culture)
This protocol outlines the application of kainic acid to primary neuronal cultures to study excitotoxicity.
Materials:
-
Primary neuronal cultures (e.g., from embryonic rat cortex or hippocampus)
-
Kainic acid stock solution
-
Culture medium
-
Cell viability assay kits (e.g., MTT, LDH)
-
Microplate reader
Procedure:
-
Cell Culture: Plate primary neurons in multi-well plates and allow them to mature for a sufficient period (e.g., 7-14 days in vitro).
-
Kainic Acid Treatment: Prepare working solutions of kainic acid in culture medium at various concentrations (e.g., 10, 50, 100, 200, 500 µM).
-
Exposure: Replace the culture medium with the kainic acid-containing medium and incubate for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells.
-
LDH Assay: Quantify the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
-
Data Analysis: Determine the concentration-dependent effect of kainic acid on neuronal viability.
Concluding Remarks
Kainic acid is a robust and widely validated tool for inducing excitotoxic neuronal lesions, providing a reliable model for studying the cellular and molecular mechanisms of neurodegeneration. Its high potency allows for the creation of extensive and reproducible lesions.
This compound, while acting on the same receptor types, is a partial agonist with lower potency.[3] The existing literature positions it more as a pharmacological tool for the nuanced study of AMPA/kainate receptor function rather than as a primary agent for inducing widespread neuronal death. While it can induce excitotoxicity, significantly higher concentrations would likely be required compared to kainic acid, and the resulting lesions may be less severe and consistent.
For researchers aiming to create animal or cellular models of severe excitotoxic neurodegeneration, kainic acid remains the superior and better-characterized choice. For studies requiring a more subtle or graded activation of AMPA/kainate receptors to investigate downstream signaling pathways without inducing widespread cell death, This compound and its analogs may offer a more suitable pharmacological profile. The choice between these two agents should be guided by the specific experimental goals, with careful consideration of their distinct potencies and the wealth of historical data available for kainic acid.
References
- 1. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of (-)-Willardiine Cross-Reactivity with Ionotropic Glutamate Receptors
For Immediate Release
This guide provides a detailed comparison of the binding and functional activity of the excitotoxin (-)-Willardiine across the three main subtypes of ionotropic glutamate (B1630785) receptors: AMPA, kainate, and NMDA receptors. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's receptor selectivity.
This compound is a potent neuroexcitatory amino acid originally isolated from the seeds of Acacia willardiana. It functions as a selective agonist for non-N-methyl-D-aspartate (non-NMDA) receptors, which encompass both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Its activity at these receptors leads to the opening of ion channels and subsequent neuronal depolarization. This selective action has made this compound and its analogs valuable pharmacological tools for probing the function of AMPA and kainate receptors.
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data on the interaction of this compound and its close analog, (S)-5-Fluorowillardiine, with AMPA and kainate receptors. Notably, a thorough review of the scientific literature reveals a lack of significant binding affinity or functional activity of this compound at NMDA receptors, underscoring its selectivity for the non-NMDA receptor subtypes.
| Compound | Receptor Subtype | Assay Type | Measured Value (EC₅₀/IC₅₀/Kᵢ) | Species | Reference Tissue/Cell Line |
| This compound | AMPA | Whole-cell Patch Clamp | 45 µM (EC₅₀) | Mouse | Hippocampal Neurons |
| Kainate | Whole-cell Patch Clamp | Weak Agonist Activity | Mouse | Hippocampal Neurons | |
| NMDA | Not Reported | No Significant Activity | - | - | |
| (S)-5-Fluorowillardiine | AMPA | Whole-cell Patch Clamp | 1.5 µM (EC₅₀) | Mouse | Hippocampal Neurons |
| Kainate | Whole-cell Patch Clamp | Limited Effects | Mouse | Hippocampal Neurons | |
| NMDA | Not Reported | No Significant Activity | - | - |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies, specifically whole-cell patch-clamp recordings from cultured neurons. This technique allows for the direct measurement of ion channel activity in response to agonist application.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the agonist activity of this compound and its analogs at AMPA and kainate receptors.
Methodology:
-
Cell Preparation: Primary neuronal cultures, such as those derived from the hippocampus of mouse embryos, are prepared and maintained in appropriate culture conditions.
-
Recording Setup: A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the membrane of a single neuron.
-
Seal Formation: A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane through gentle suction.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell. The neuron is then voltage-clamped at a holding potential (e.g., -60 mV) to measure inward currents.
-
Agonist Application: this compound or other compounds are applied to the external solution bathing the neuron at various concentrations.
-
Data Acquisition: The resulting inward currents, representing the flow of ions through the activated AMPA and kainate receptors, are recorded and measured.
-
Data Analysis: Dose-response curves are generated by plotting the current amplitude against the agonist concentration. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is then calculated to determine the potency of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of non-NMDA receptors and the general workflow of the electrophysiological experiments used to characterize this compound's activity.
References
A Comparative Guide to (-)-Willardiine and its Halogenated Analogs as AMPA and Kainate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring excitotoxic amino acid, (-)-Willardiine, and its halogenated synthetic analogs: 5-Fluorowillardiine, 5-Bromowillardiine, and 5-Iodowillardiine. The primary focus of this document is to objectively compare the binding affinities and functional potencies of these compounds at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, supported by experimental data from peer-reviewed literature.
Introduction to Willardiine and its Analogs
This compound is a non-proteinogenic amino acid originally isolated from the seeds of Acacia willardiana. It acts as an agonist at both AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors mediating the majority of fast excitatory neurotransmission in the central nervous system. The halogenation of the willardiine structure at the 5-position of the uracil (B121893) ring has led to the development of analogs with significantly altered potency and selectivity for AMPA versus kainate receptor subtypes. These compounds have become invaluable pharmacological tools for elucidating the physiological and pathological roles of these receptor subtypes.
Comparative Analysis of Receptor Potency and Affinity
The following tables summarize the quantitative data on the functional potency (EC50) and binding affinity (Ki) of this compound and its halogenated analogs at AMPA and kainate receptors. The data clearly demonstrates a structure-activity relationship where the nature of the halogen substituent dictates the selectivity profile.
Table 1: Functional Potency (EC50) of Willardiine Analogs at Native AMPA/Kainate Receptors in Mouse Hippocampal Neurons
| Compound | EC50 (µM) | Potency Rank | Reference |
| (-)-5-Fluorowillardiine | 1.5 | 1 | [1][2] |
| (-)-5-Bromowillardiine | ~15 | 2 | [2] |
| (-)-5-Iodowillardiine | ~30 | 3 | [2] |
| This compound | 45 | 4 | [1][2] |
Data from whole-cell patch-clamp recordings.
Table 2: Binding Affinity (Ki) of Willardiine Analogs at Recombinant Human AMPA and Kainate Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Reference |
| (-)-5-Fluorowillardiine | hGluA1 (AMPA) | 28 | [1] |
| hGluA2 (AMPA) | 16 | [1] | |
| hGluA4 (AMPA) | 150 | [1] | |
| hGluK1 (Kainate) | 2,100 | [1] | |
| (-)-5-Iodowillardiine | hGluA1 (AMPA) | 2,500 | [1] |
| hGluA2 (AMPA) | 1,500 | [1] | |
| hGluA4 (AMPA) | >10,000 | [1] | |
| hGluK1 (Kainate) | 0.24 | [1] | |
| hGluK2 (Kainate) | 1,500 | [1] |
Data from radioligand binding assays.
The experimental data reveals a clear trend:
-
5-Fluorowillardiine is a potent and selective AMPA receptor agonist .[1][2] The small and highly electronegative fluorine atom at the 5-position enhances binding to AMPA receptors.
-
5-Iodowillardiine , in contrast, is a highly potent and selective kainate receptor agonist , with a particularly high affinity for the GluK1 (formerly GluR5) subunit.[1] The larger, more lipophilic iodine atom appears to be well-accommodated by the binding pocket of kainate receptors.
-
5-Bromowillardiine exhibits an intermediate profile, acting as a potent agonist at both AMPA and kainate receptors.[2]
-
This compound itself is a less potent agonist compared to its halogenated analogs at both receptor types.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by these agonists and a general workflow for their characterization.
Experimental Protocols
Radioligand Binding Assay for Determining Ki Values
This protocol is adapted from studies characterizing the binding of willardiine analogs to recombinant human AMPA and kainate receptors.[1]
-
Membrane Preparation:
-
HEK293 cells stably expressing the human AMPA or kainate receptor subtype of interest are cultured and harvested.
-
Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-AMPA for AMPA receptors or [3H]-kainate for kainate receptors), and varying concentrations of the unlabeled willardiine analog.
-
Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard agonist (e.g., L-glutamate).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the willardiine analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Determining EC50 Values
This protocol is based on the characterization of willardiine analogs on cultured mouse hippocampal neurons.[2]
-
Cell Preparation:
-
Primary hippocampal neurons are cultured from mouse embryos on glass coverslips.
-
Recordings are typically performed after several days in vitro to allow for mature expression of glutamate receptors.
-
-
Recording Setup:
-
Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., a HEPES-buffered saline).
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution (e.g., a CsF- or CsCl-based solution).
-
-
Whole-Cell Recording:
-
A gigaseal is formed between the patch pipette and the cell membrane of a neuron.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
Willardiine analogs are dissolved in the external solution at various concentrations and applied to the recorded neuron using a rapid solution exchange system.
-
The inward current evoked by the agonist is recorded.
-
-
Data Analysis:
-
The peak amplitude of the inward current is measured for each concentration of the agonist.
-
A dose-response curve is constructed by plotting the normalized current amplitude against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the dose-response curve with the Hill equation.
-
Conclusion
The halogenation of this compound provides a powerful strategy for tuning the selectivity of this class of compounds for AMPA versus kainate receptors. 5-Fluorowillardiine emerges as a valuable tool for selectively activating AMPA receptors, while 5-Iodowillardiine is an exceptionally potent and selective agonist for GluK1-containing kainate receptors. 5-Bromowillardiine offers a less selective but potent option for activating both receptor types. A thorough understanding of the pharmacological properties of these analogs, as detailed in this guide, is crucial for their effective use in neuroscience research and drug development.
References
- 1. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting the Paradigm: Structural Modifications Transform (-)-Willardiine from Agonist to Antagonist
A comprehensive guide for researchers, scientists, and drug development professionals on the structural evolution of (-)-Willardiine, an AMPA receptor agonist, into a versatile class of AMPA and kainate receptor antagonists. This guide details the key molecular alterations, presents comparative quantitative data, and provides insights into the experimental validation of these compounds.
This compound, a naturally occurring amino acid, is a known agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key players in fast excitatory neurotransmission in the central nervous system. However, strategic chemical modifications have successfully repurposed this molecular scaffold to create a range of potent and selective antagonists for both AMPA and kainate receptors, another class of ionotropic glutamate (B1630785) receptors. Understanding the structural determinants of this functional switch is crucial for the rational design of novel therapeutics targeting glutamatergic signaling.
From Agonist to Antagonist: A Tale of Two Modifications
The transformation of this compound from an agonist to an antagonist hinges on two primary structural alterations to its uracil (B121893) ring. These modifications effectively alter the molecule's interaction with the ligand-binding domain of AMPA and kainate receptors, preventing the conformational changes required for channel activation.
The key structural changes that confer antagonist properties are:
-
Substitution at the N3 Position: The introduction of a substituent at the N3 position of the uracil ring is the most critical modification for converting this compound into an antagonist.[1] The addition of groups containing a carboxylic acid moiety, such as carboxyalkyl or carboxybenzyl groups, has proven particularly effective in generating antagonist activity at both AMPA and kainate receptors.[1][2][3][4][5]
-
Substitution at the 5-Position: Further refinement of antagonist potency and selectivity can be achieved by introducing substituents at the 5-position of the uracil ring. Halogenation, particularly the addition of an iodine atom, has been shown to enhance antagonist activity, especially at kainate receptors.[1]
-
Stereochemistry: The biological activity of these derivatives is stereospecific. The (S)-enantiomer is consistently the more active form for antagonist activity.[1]
The following diagram illustrates the structural progression from the agonist this compound to a generic antagonist derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel kainate derivatives: potent depolarizing actions on spinal motoneurones and dorsal root fibres in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two populations of kainate receptors with separate signaling mechanisms in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (-)-Willardiine: Established Racemic versus Novel Enantioselective Routes
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of bioactive molecules is a cornerstone of innovation. This guide provides a detailed comparison of a classical and a novel synthetic approach to (-)-Willardiine, a non-proteinogenic amino acid with significant neurological activity. We present a validation of a modern, enantioselective route against the established Strecker synthesis, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological assessment.
The synthesis of this compound, a valuable research tool for studying glutamate (B1630785) receptors, has traditionally been approached through classical methods such as the Strecker synthesis. This method, while straightforward, yields a racemic mixture, necessitating a subsequent resolution step to isolate the desired enantiomer, which can be inefficient. A novel synthetic route has emerged, offering a more direct and enantioselective pathway to this compound. This guide provides a side-by-side comparison of these two methodologies, highlighting the advantages of the modern approach in terms of stereocontrol and potential for higher overall yield of the desired product.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for both the established Strecker synthesis of racemic willardiine and the novel enantioselective synthesis of this compound.
| Parameter | Established Strecker Synthesis | Novel Enantioselective Synthesis |
| Starting Materials | Uracil-1-ylacetaldehyde, Ammonia (B1221849), Cyanide Source | N-Boc-L-serine, Uracil (B121893) |
| Key Intermediate | α-Aminonitrile | (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one |
| Stereoselectivity | None (produces racemic mixture) | High (enantioselective) |
| Overall Yield | ~62% (for racemic willardiine) | 60-72% (for key intermediate) |
| Product Purity | Requires purification from byproducts and subsequent chiral resolution | Reported as "free from contamination" |
| Number of Steps | 2 (synthesis and hydrolysis) + resolution | 3 (oxetanone formation, coupling, deprotection) |
Experimental Protocols
Established Method: Strecker Synthesis of Racemic Willardiine
The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile followed by hydrolysis.
Step 1: Synthesis of Racemic α-Amino-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetonitrile
-
To a solution of uracil-1-ylacetaldehyde (1 equivalent) in a suitable solvent such as aqueous ethanol, add a source of ammonia (e.g., ammonium (B1175870) chloride, 1.1 equivalents) and a cyanide source (e.g., sodium cyanide, 1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to Racemic Willardiine
-
Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize to precipitate the crude racemic willardiine.
-
Filter the solid, wash with cold water, and dry to obtain the racemic product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Note: To obtain this compound, a chiral resolution of the racemic mixture is required. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.[1][2][3][4]
Novel Method: Enantioselective Synthesis of this compound
This modern approach utilizes a chiral building block derived from a readily available amino acid to ensure the desired stereochemistry in the final product.
Step 1: Synthesis of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one
-
To a solution of N-Boc-L-serine (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one as a white solid.
Step 2: Synthesis of N-Boc-(-)-Willardiine
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF), add uracil (1 equivalent) portionwise at 0°C.
-
Stir the mixture at room temperature for 1 hour to form the sodium salt of uracil.
-
Add a solution of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one (1 equivalent) in anhydrous DMF to the suspension.
-
Heat the reaction mixture at 50-60°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-(-)-Willardiine.
Step 3: Deprotection to this compound
-
Dissolve the N-Boc-(-)-Willardiine in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).[5]
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate this compound as a solid.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the pure this compound.
-
Final purification can be achieved by ion-exchange chromatography.[5]
Visualization of Synthetic Pathways
To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the key transformations.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-Willardiine's Effects on AMPA Receptor Subunits: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of (-)-Willardiine and its analogs on different α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. This document summarizes key experimental data, details relevant methodologies, and illustrates important concepts through diagrams.
This compound, a naturally occurring excitotoxic amino acid, and its synthetic derivatives have been instrumental in probing the function and structure of AMPA receptors. These receptors, which are tetrameric ion channels assembled from four subunits (GluA1-4), mediate the majority of fast excitatory neurotransmission in the central nervous system. The specific subunit composition of these receptors dictates their physiological and pharmacological properties. Understanding how compounds like this compound differentially affect various subunit combinations is crucial for the development of selective therapeutic agents.
While comprehensive data on the direct action of this compound on each individual homomeric AMPA receptor subunit is limited in the current literature, studies on its analogs, particularly 5-substituted derivatives, provide significant insights into subunit-selective interactions.
Quantitative Analysis of this compound and Analog Effects
The following tables summarize the available quantitative data on the potency and binding affinity of this compound and its key analogs on different AMPA receptor subunit configurations.
Table 1: Potency (EC50/IC50) of Willardiine and its Analogs on AMPA Receptors
| Compound | Receptor Subunit Composition | Assay Type | Potency (µM) | Reference |
| This compound | Native (Hippocampal Neurons) | Electrophysiology (Whole-cell) | EC50: 45 | [1] |
| (S)-5-Fluorowillardiine | Native (Hippocampal Neurons) | Electrophysiology (Whole-cell) | EC50: 1.5 | [1] |
| (S)-5-Fluorowillardiine | Homomeric hGluA1 | Radioligand Binding ([³H]-AMPA displacement) | Ki: 0.023 | [2] |
| (S)-5-Fluorowillardiine | Homomeric hGluA2 | Radioligand Binding ([³H]-AMPA displacement) | Ki: 0.028 | [2] |
| (S)-5-Fluorowillardiine | Homomeric hGluA4 | Radioligand Binding ([³H]-AMPA displacement) | Ki: 0.110 | [2] |
| UBP277 (Antagonist) | Native (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50: 23.8 | [3] |
| UBP282 (Antagonist) | Native (Rat Spinal Cord) | Electrophysiology (fDR-VRP) | IC50: 10.3 | [3] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. fDR-VRP: fast component of the dorsal root-evoked ventral root potential.
Table 2: Inferred Subunit Selectivity of Willardiine Analogs
| Compound | Selectivity Profile | Evidence | Reference |
| (S)-5-Fluorowillardiine | GluA1/GluA2 > GluA3/GluA4 | Higher binding affinity for homomeric hGluA1 and hGluA2 compared to hGluA4. | [2][3] |
| (S)-5-Iodowillardiine | Selective for Kainate Receptors (GluK5) | High affinity for GluK5-containing kainate receptors with much lower affinity for AMPA receptors. | [3] |
| N³-substituted derivatives (e.g., UBP277, UBP282) | AMPA/Kainate Receptor Antagonists | These compounds antagonize both AMPA and kainate receptors, with selectivity depending on the specific substitution. | [3] |
Key Findings on Subunit-Dependent Effects
The data indicates that while this compound itself is a partial agonist at AMPA receptors, modifications to its structure can dramatically alter its pharmacological profile, including its potency and selectivity for different subunits.[1] 5-substituted willardiines, such as (S)-5-fluorowillardiine, demonstrate a preference for GluA1 and GluA2 subunits over GluA4.[2] This suggests that the nature of the substituent at the 5-position of the uracil (B121893) ring is a critical determinant for interacting with the ligand-binding domains of these specific subunits.
Furthermore, substitutions at the N³ position of the uracil ring can convert willardiine from an agonist to an antagonist.[3] This highlights the complex structure-activity relationship of willardiine derivatives and the potential for designing subunit-selective modulators of AMPA receptor function.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound's effects on AMPA receptors.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound for a specific receptor subtype.
-
Receptor Preparation:
-
HEK293 cells are stably transfected with cDNA encoding a single human AMPA receptor subunit (e.g., hGluA1, hGluA2, or hGluA4).[2]
-
Cell membranes are harvested and prepared by homogenization in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add the membrane preparation, the radioligand (e.g., [³H]-AMPA), and varying concentrations of the competing compound (e.g., this compound or its analogs).
-
Incubate the plate to allow the binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competing compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Whole-Cell Electrophysiology
This technique measures the ion flow through the receptor channel in response to agonist application, providing information on the potency and efficacy of the compound.
-
Cell Preparation:
-
Cultured neurons (e.g., mouse embryonic hippocampal neurons) or HEK293 cells expressing specific AMPA receptor subunits are used.[1]
-
Cells are plated on coverslips for recording.
-
-
Recording:
-
A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The compound of interest (e.g., this compound) is applied to the cell at various concentrations through a perfusion system.
-
-
Data Analysis:
-
The inward current elicited by the agonist is recorded.
-
A concentration-response curve is generated by plotting the current amplitude against the agonist concentration.
-
The EC50 value, which is the concentration that produces a half-maximal response, is determined from this curve.
-
Visualizations
Signaling Pathway of AMPA Receptor Activation
Caption: Agonist binding to the AMPA receptor.
Experimental Workflow for Potency Determination
Caption: Workflow for potency and affinity.
Logical Relationship of Willardiine Structure and Activity
Caption: Structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Partial Agonists (-)-Willardiine and Ibotenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of two partial agonists of ionotropic glutamate (B1630785) receptors: (-)-Willardiine and ibotenic acid. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate tool for their studies of glutamatergic neurotransmission.
Overview
This compound and ibotenic acid are both valuable pharmacological tools used to investigate the function of ionotropic glutamate receptors (iGluRs), a critical family of proteins mediating excitatory neurotransmission in the central nervous system. While both compounds act as partial agonists, they exhibit distinct profiles in terms of their receptor selectivity, potency, and downstream effects. This compound is primarily recognized for its activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, whereas ibotenic acid is a potent, non-selective agonist with a preference for N-methyl-D-aspartate (NMDA) receptors.[1][2][3]
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data for this compound and ibotenic acid at various ionotropic glutamate receptor subtypes. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
| Compound | Receptor Subtype | Assay Type | Measured Value | Species/Tissue | Reference |
| This compound | AMPA/Kainate | Whole-cell patch clamp | EC₅₀: 45 µM | Mouse embryonic hippocampal neurons | [2][4] |
| Ibotenic Acid | NMDA | Electrophysiology | EC₅₀: ~77 µM | Rat cortical preparations | [1] |
| AMPA/Kainate | Electrophysiology | Weak agonist | Rat cortical preparations | [1] |
Mechanism of Action and Receptor Selectivity
This compound acts as a partial agonist at AMPA and kainate receptors.[2][5] The term "partial agonist" signifies that even at saturating concentrations, it does not elicit the maximum possible response from the receptor compared to a full agonist like glutamate. The uracil (B121893) ring of willardiine is a key structural feature for its interaction with the ligand-binding domain of these receptors.[6] Derivatives of willardiine have been synthesized to enhance selectivity for specific AMPA or kainate receptor subunits. For instance, (S)-5-fluorowillardiine is a more potent and selective AMPA receptor agonist, while (S)-5-iodowillardiine shows selectivity for kainate receptors.[7]
Ibotenic acid , a naturally occurring neurotoxin found in Amanita mushrooms, is a non-selective agonist at ionotropic glutamate receptors.[3] It demonstrates potent agonist activity at NMDA receptors and also activates metabotropic glutamate receptors.[1][3] Its action at NMDA receptors is responsible for its potent neuroexcitatory and excitotoxic effects.[3] Ibotenic acid is a conformationally restricted analog of glutamate, which contributes to its potent activity.[3] It is a significantly weaker agonist at AMPA and kainate receptors.[1]
Signaling Pathways
The activation of AMPA and NMDA receptors by this compound and ibotenic acid, respectively, initiates distinct downstream signaling cascades.
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by agonists like this compound leads to the influx of Na⁺ ions, causing depolarization of the postsynaptic membrane. This rapid depolarization is a fundamental process in fast excitatory synaptic transmission.
NMDA Receptor Signaling Pathway
Ibotenic acid's activation of NMDA receptors triggers the influx of both Na⁺ and Ca²⁺. The influx of Ca²⁺ is a critical event that initiates a cascade of intracellular signaling pathways, leading to the activation of various kinases and transcription factors involved in synaptic plasticity and, in cases of overstimulation, excitotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to characterize the activity of compounds like this compound and ibotenic acid.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]AMPA for AMPA receptors). Add a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the electrical currents flowing across the cell membrane in response to the application of a compound, providing information about its functional activity (e.g., EC₅₀ and efficacy).
Protocol Details:
-
Cell/Tissue Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Patching: Under a microscope, a glass micropipette filled with an internal solution is brought into contact with the membrane of a neuron. A tight seal is formed, and the membrane patch is ruptured to gain electrical access to the cell's interior.
-
Drug Application: The neuron is perfused with an external solution containing a range of concentrations of the test compound.
-
Recording: The current flowing across the cell membrane is recorded using a specialized amplifier while the membrane potential is held at a constant voltage.
-
Data Analysis: The magnitude of the current response is plotted against the concentration of the agonist to generate a dose-response curve, from which the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum response (efficacy) can be determined.
Conclusion
This compound and ibotenic acid are distinct partial agonists that serve different, yet complementary, roles in the study of ionotropic glutamate receptors. This compound's selectivity for AMPA and kainate receptors makes it a useful tool for dissecting the contributions of these receptors to synaptic transmission and plasticity. In contrast, ibotenic acid's potent, non-selective agonism, particularly at NMDA receptors, makes it a powerful tool for inducing excitotoxicity and modeling neurodegenerative conditions. A thorough understanding of their respective pharmacological profiles, as detailed in this guide, is essential for the design and interpretation of experiments in the field of neuroscience and drug development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Selectivity: A Comparative Guide to N3-Substituted (-)-Willardiine Antagonists at Ionotropic Glutamate Receptors
For researchers, scientists, and drug development professionals, the quest for selective antagonists of ionotropic glutamate (B1630785) receptors (iGluRs) is a critical endeavor in neuroscience and pharmacology. This guide provides a comprehensive comparison of N3-substituted (-)-willardiine derivatives, highlighting their antagonist selectivity for AMPA and kainate receptor subtypes. The data presented herein, derived from key studies, offers a clear perspective on the structure-activity relationships that govern the potency and selectivity of these compounds.
This compound, a natural product, is an agonist at AMPA and kainate receptors. However, strategic substitution at the N3 position of the uracil (B121893) ring transforms this agonist into a potent antagonist.[1][2] This guide focuses on these N3-substituted analogs, presenting their comparative antagonist activities and the experimental methodologies used to determine them.
Comparative Antagonist Potency of N3-Substituted this compound Derivatives
The following table summarizes the antagonist potency of various N3-substituted this compound derivatives at different human and rat iGluR subtypes. The data, presented as KB, KD, or IC50 values, allows for a direct comparison of the selectivity of these compounds.
| Compound | Receptor Subtype | Antagonist Potency (µM) | Species | Reference |
| UBP304 | Native AMPA | KD = 71.4 ± 8.3 | Rat | [3][4] |
| Native GluK5 | KD = 0.105 ± 0.007 | Rat | [3][4] | |
| Recombinant hGluK5 | KB = 0.12 ± 0.03 | Human | [3][4][5] | |
| Recombinant hGluK5/hGluK6 | KB = 0.12 ± 0.01 | Human | [3][4][5] | |
| Recombinant hGluK5/hGluK2 | KB = 0.18 ± 0.02 | Human | [3][4][5] | |
| Recombinant hGluA1-4 | IC50 > 100 | Human | [3][4][5] | |
| Recombinant hGluK6 | IC50 > 100 | Human | [3][4][5] | |
| Recombinant hGluK7 | IC50 > 100 | Human | [3][4][5] | |
| ACET (Compound 67) | Recombinant hGluK5 | KB = 0.007 ± 0.001 | Human | [6][7] |
| Recombinant hGluK5/hGluK2 | KB = 0.005 ± 0.001 | Human | [6][7] | |
| Recombinant hGluA2 | IC50 > 100 | Human | [6][7] | |
| Recombinant hGluK6 | IC50 > 100 | Human | [6][7] | |
| Recombinant hGluK6/hGluK2 | IC50 > 100 | Human | [6][7] | |
| UBP277 | Native AMPA (fDR-VRP) | IC50 = 23.8 ± 3.9 | Rat | [2] |
| Native Kainate (Dorsal Root) | Apparent KD = 73.1 ± 4.5 | Rat | [2] | |
| UBP279 | Native AMPA (fDR-VRP) | IC50 = 136 ± 17 | Rat | [2] |
| Native Kainate (Dorsal Root) | Apparent KD = 60.5 ± 4.1 | Rat | [2] | |
| UBP291 | Native Kainate (Dorsal Root) | Apparent KD = 9.83 ± 1.62 | Rat | [2] |
| UBP301 | Native Kainate (Dorsal Root) | Apparent KD = 5.94 ± 0.63 | Rat | [2] |
| N3-(2-carboxybenzyl)willardiine (UBP282) | Native AMPA (fDR-VRP) | IC50 > 300 | Rat | [2] |
| Native Kainate (Dorsal Root) | Apparent KD = 196 ± 16 | Rat | [2] | |
| N3-(2-carboxybenzyl)-5-iodowillardiine | Native Kainate | Potent and Selective Antagonist | Rat | [8] |
Experimental Protocols
The determination of the antagonist selectivity of N3-substituted this compound derivatives relies on a combination of electrophysiological and radioligand binding assays.
Electrophysiological Recordings in Neonatal Rat Spinal Cord
A common method to assess the antagonist activity at native AMPA and kainate receptors involves electrophysiological recordings from the neonatal rat spinal cord.[2]
-
AMPA Receptor Antagonism: The fast component of the dorsal root-evoked ventral root potential (fDR-VRP) is used as a measure of AMPA receptor-mediated synaptic transmission. The ability of a compound to reduce the amplitude of the fDR-VRP indicates its antagonist activity at AMPA receptors.
-
Kainate Receptor Antagonism: The depolarization of dorsal root C-fibers induced by the application of kainate is a measure of kainate receptor activation. The antagonist potency is determined by the compound's ability to inhibit this kainate-induced depolarization.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the antagonists for specific recombinant human iGluR subtypes expressed in cell lines (e.g., HEK293 cells). These assays typically involve the displacement of a radiolabeled ligand (e.g., [3H]kainate) by the unlabeled antagonist. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
Two-Electrode Voltage Clamp Recordings
For functional characterization of antagonist activity at recombinant receptors, the two-electrode voltage clamp technique is utilized in Xenopus oocytes expressing specific iGluR subunits. The antagonist's ability to inhibit the current induced by a specific agonist (e.g., glutamate or AMPA) is measured to determine its functional antagonist potency (KB).
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of ionotropic glutamate receptors and a typical experimental workflow for confirming antagonist selectivity.
Caption: Ionotropic Glutamate Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship studies on N3-substituted willardiine derivatives acting as AMPA or kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of N3-substituted willardiine derivatives: role of the substituent at the 5-position of the uracil ring in the development of highly potent and selective GLUK5 kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Evaluating the Enantiomeric Purity of Synthesized (-)-Willardiine
For researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Willardiine, an (S)-enantiomer known for its activity as a partial agonist at ionotropic glutamate (B1630785) receptors, the accurate determination of its enantiomeric purity is a critical step in quality control and characterization.[1] The presence of its dextrorotatory counterpart, (+)-Willardiine, can have significantly different pharmacological effects, underscoring the necessity for precise and reliable analytical methods to quantify the enantiomeric excess (e.e.).[2][3]
This guide provides a comprehensive comparison of four established analytical techniques for evaluating the enantiomeric purity of synthesized this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of amino acid enantiomers.
| Feature | Chiral HPLC | Capillary Electrophoresis (CE) | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase (CSP) or as diastereomers on an achiral phase. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Spectral differentiation of enantiomers as diastereomeric derivatives or in the presence of a chiral solvating agent. | Differential absorption of left and right circularly polarized light by the chiral molecule. |
| Sample Throughput | Moderate to High | High | Low to Moderate | High |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (mg) | Moderate (µg to mg) |
| Resolution | Excellent | Excellent | Moderate to Good | Not applicable (provides a bulk measurement) |
| Quantitative Accuracy | Excellent | Excellent | Good | Good |
| Development Effort | Moderate to High | Moderate | Low to Moderate | Low |
| Solvent Consumption | High | Very Low | Low | Low |
Experimental Protocols and Methodologies
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The primary approach for a non-proteinogenic amino acid like this compound would be direct separation on a Chiral Stationary Phase (CSP).
Experimental Protocol (Direct Method):
-
Column Selection: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., CHIROBIOTIC T), is a suitable choice for the direct analysis of underivatized amino acids.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate). The exact ratio is optimized to achieve the best resolution. For example, a starting point could be 80:20 (v/v) methanol:water with 20 mM ammonium acetate.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm (due to the uracil (B121893) chromophore in Willardiine).
-
Injection Volume: 5-10 µL
-
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers ((Areamajor - Areaminor) / (Areamajor + Areaminor)) x 100.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and very low sample and solvent consumption, making it an excellent alternative to HPLC. The most common approach for chiral separations is to add a chiral selector to the background electrolyte (BGE).
Experimental Protocol:
-
Chiral Selector and BGE Preparation: Cyclodextrins (CDs), particularly derivatized CDs like sulfated-β-CD or hydroxypropyl-β-CD, are effective chiral selectors for amino acids. Prepare a BGE, for example, 50 mM phosphate (B84403) buffer at a pH of 2.5, containing an optimized concentration of the chosen chiral selector (e.g., 10-30 mM).
-
Capillary Conditioning: Before the first use and between runs, the capillary is typically flushed with 0.1 M NaOH, water, and then the BGE.
-
Sample Preparation: Dissolve the synthesized this compound in water or the BGE to a concentration of approximately 0.1-0.5 mg/mL.
-
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., effective length 40-50 cm.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 260 nm.
-
-
Data Analysis: The % e.e. is calculated from the corrected peak areas of the two enantiomers.
Workflow for Capillary Electrophoresis Analysis
Caption: Workflow for enantiomeric purity analysis by Capillary Electrophoresis.
NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA). This results in distinct signals for each stereoisomer in the NMR spectrum.
Experimental Protocol (using a Chiral Solvating Agent):
-
Reagent Selection: A common CSA for amines and amino acids is (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
Sample Preparation:
-
In an NMR tube, dissolve an accurately weighed amount of the synthesized this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add an equimolar amount of the CSA (e.g., (R)-BINOL) to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture on a high-field NMR spectrometer (≥400 MHz).
-
Identify a proton signal (ideally a singlet or a well-resolved multiplet) of Willardiine that shows baseline separation for the two enantiomers upon addition of the CSA. The α-proton or protons on the uracil ring are potential candidates.
-
-
Data Analysis: The enantiomeric excess is determined by the integration ratio of the separated signals corresponding to the two enantiomers.
Logical Relationship in NMR Analysis
Caption: Principle of enantiomeric excess determination by NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For a pure enantiomer, the CD spectrum is a unique fingerprint. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess.
Experimental Data for this compound:
A study involving the enzymatic synthesis of L-Willardiine (the same as this compound) confirmed the enantiomeric purity of the product by CD spectroscopy. The reported molar ellipticity at 260 nm was -2.0 M⁻¹cm⁻¹, which was in agreement with the expected value for the pure enantiomer.[1]
Experimental Protocol:
-
Instrument Setup: Use a calibrated CD spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0). The solvent must be transparent in the wavelength range of interest.
-
Prepare a series of dilutions to ensure the absorbance is within the optimal range for the instrument (typically A < 1.0).
-
-
CD Spectrum Acquisition:
-
Record the CD spectrum over a suitable wavelength range, ensuring to include 260 nm. Typical parameters include a 1 nm bandwidth, a 1-second response time, and an average of 3-5 scans.
-
Record a baseline spectrum of the solvent/buffer and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the measured CD signal (in millidegrees) to molar ellipticity ([θ]) using the equation: [θ] = (mdeg × MW) / (c × l × 10), where mdeg is the CD signal, MW is the molecular weight, c is the concentration in mg/mL, and l is the path length in cm.
-
Compare the experimental molar ellipticity at 260 nm to the literature value (-2.0 M⁻¹cm⁻¹). The enantiomeric purity can be estimated by the ratio of the observed to the expected molar ellipticity.
-
Workflow for Circular Dichroism Analysis
Caption: Workflow for enantiomeric purity analysis by Circular Dichroism.
References
- 1. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of willardiine derivatives acting as antagonists of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Desensitization Kinetics of (-)-Willardiine and 5-Iodowillardiine
For researchers in neuroscience and pharmacology, understanding the nuanced ways in which compounds modulate receptor function is paramount for the development of targeted therapeutics. This guide provides a detailed comparison of the desensitization kinetics of two related compounds, (-)-Willardiine and 5-iodowillardiine, at ionotropic glutamate (B1630785) receptors. While both are derivatives of the naturally occurring excitatory amino acid willardiine, they exhibit markedly different profiles in their ability to induce receptor desensitization, a critical process that shapes synaptic transmission.
Quantitative Comparison of Desensitization Properties
The following table summarizes the key quantitative differences in the desensitization profiles of this compound and 5-iodowillardiine based on electrophysiological studies conducted on mouse embryonic hippocampal neurons.
| Parameter | This compound | 5-Iodowillardiine | Reference |
| Degree of Desensitization | Strong | Weak | [1][2] |
| Equilibrium Response Amplitude | ~10-fold smaller than 5-iodowillardiine at saturating doses | Similar to kainate | [1][2] |
| Desensitization Rank Order | More desensitizing than 5-iodowillardiine (fluoro > willardiine > ... > iodo) | Less desensitizing than this compound | [1][2] |
| Primary Receptor Subtype | AMPA Receptor Agonist | Selective Kainate Receptor Agonist (especially GluK1/GluR5 containing) | [3][4][5][6] |
Experimental Insights into Receptor Modulation
This compound acts as a potent agonist at AMPA/kainate receptors, inducing a response that desensitizes rapidly but incompletely.[1][2] In stark contrast, 5-iodowillardiine is characterized as a weakly desensitizing agonist.[1][2] At saturating concentrations, the sustained current at equilibrium in the presence of 5-iodowillardiine is approximately ten times larger than that observed with this compound, highlighting a significant difference in the extent of receptor desensitization.[1][2]
Cross-desensitization experiments have confirmed that both willardiine derivatives act on the same population of AMPA/kainate receptors.[1][2] Interestingly, the presence of 5-iodowillardiine can block the rapidly desensitizing response elicited by this compound, while this compound can, in turn, block the sustained equilibrium response to 5-iodowillardiine.[1][2] This reciprocal blockade suggests that both the transient and sustained components of the current are mediated by the same receptor complex.
The structural difference between the two molecules, a hydrogen atom in this compound versus an iodine atom at the 5-position of the uracil (B121893) ring in 5-iodowillardiine, leads to these profound functional distinctions. This makes the willardiine family of compounds a valuable tool for investigating the molecular mechanisms that govern agonist-induced desensitization of ionotropic glutamate receptors.[2]
Methodological Overview
The comparative data presented were primarily generated using whole-cell patch-clamp electrophysiology on cultured mouse embryonic hippocampal neurons. A detailed protocol for such an experiment is outlined below.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture: Mouse embryonic hippocampal neurons are cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
Internal Solution (in mM): Typically contains CsF (150), NaCl (10), EGTA (10), and HEPES (20), with the pH adjusted to 7.3.
-
External Solution (in mM): Typically contains NaCl (140), KCl (2.4), CaCl₂ (4), MgCl₂ (4), HEPES (10), and glucose (10), with the pH adjusted to 7.3.
-
-
Recording Setup: Coverslips with cultured neurons are placed in a recording chamber mounted on an inverted microscope. The chamber is continuously perfused with the external solution.
-
Whole-Cell Configuration: A micropipette is brought into contact with a neuron, and a high-resistance seal is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular voltage and measurement of transmembrane currents.
-
Drug Application: Test compounds, this compound and 5-iodowillardiine, are dissolved in the external solution and rapidly applied to the recorded neuron using a multi-barrel perfusion system. This allows for fast solution exchange and precise timing of drug application.
-
Data Acquisition: Membrane currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis. The rate and extent of desensitization are quantified from the decay of the inward current during sustained agonist application.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway involved.
References
- 1. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Iodowillardiine [medbox.iiab.me]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Willardiine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and neuroscience, the proper handling and disposal of specialized chemical compounds are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (-)-Willardiine, a potent excitotoxic amino acid. Adherence to these guidelines is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the sink.[1][2]
-
Waste Segregation and Collection:
-
Solid Waste: Collect all unused or expired solid this compound, as well as any materials contaminated with it (e.g., weigh boats, contaminated gloves, and wipes), in a designated, clearly labeled, and sealable hazardous waste container.[1][3]
-
Liquid Waste: All aqueous solutions containing this compound should be collected in a designated hazardous aqueous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][3]
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid hazardous waste container.[3]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This initial rinsate must be collected and disposed of as hazardous liquid waste.[2][3] Subsequent rinses of containers holding non-highly toxic substances may be discarded down the drain with copious amounts of water, provided the pH is neutral (between 7-9) and there is no contamination with solvents or metals. However, the most prudent approach for a neurotoxic compound like this compound is to collect all rinsates as hazardous waste.[1]
-
-
-
Containerization and Labeling:
-
Use only designated and properly labeled hazardous waste containers obtained from your institution's EHS department.[3]
-
Ensure all waste containers are securely sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1][2]
-
-
Storage:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) while awaiting pickup.[4]
-
Segregate the this compound waste from incompatible materials.
-
-
Final Disposal:
Quantitative Data for Disposal
| Parameter | Guideline | Citation |
| Waste Classification | Treat as hazardous chemical waste. | [1][3] |
| Container Type | Tightly sealed, compatible container. | [1][3] |
| Labeling | "Hazardous Waste" with the full chemical name. | [1][2] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [4] |
| Disposal Method | Collection by the institution's EHS office or licensed contractor. | [2][5] |
| Prohibited Disposal | Do not dispose of in sinks or regular trash. | [1][2] |
Experimental Protocols
The primary protocol for the disposal of this compound is not one of in-lab treatment but of safe collection and transfer to a licensed hazardous waste facility.
Protocol for Preparing this compound Waste for Disposal:
-
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated hazardous waste containers (for solid and liquid waste).
-
Hazardous waste labels.
-
Sealable bags for contaminated disposables.
-
-
Procedure:
-
Don all required PPE before handling the chemical.
-
Carefully transfer any unused or waste this compound solid into the designated solid hazardous waste container.
-
Place any disposables contaminated with this compound (e.g., weigh paper, gloves) into a sealable bag and then into the solid hazardous waste container.
-
Collect all solutions containing this compound into the designated liquid hazardous waste container.
-
Decontaminate non-disposable glassware by rinsing with a suitable solvent and collecting the rinsate as hazardous liquid waste.
-
Securely close and label the hazardous waste containers with the chemical name and hazard information.
-
Store the containers in a designated Satellite Accumulation Area, segregated from incompatible materials.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. clariant.com [clariant.com]
- 6. static.abclonal.com [static.abclonal.com]
- 7. uspmsds.com [uspmsds.com]
Personal protective equipment for handling (-)-Willardiine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (-)-Willardiine, a potent agonist of AMPA/kainate receptors. Given its potential as an excitotoxic neurotoxin, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specifications and Use |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher-level respirator is essential to prevent inhalation of the powdered form of the compound. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) should be considered. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Skin and Body Protection | Chemical-resistant Lab Coat | A long-sleeemed, chemical-resistant lab coat is the minimum requirement. For extensive handling, disposable coveralls are recommended to prevent contamination of personal clothing. |
| Hand Protection | Double Gloving with Chemical-resistant Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon any sign of contamination. For prolonged handling, consider gloves with a higher level of chemical resistance. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from receipt of the compound to its use in experimental procedures.
Experimental Protocol: Preparation of a Stock Solution (10 mM)
This protocol is a general guideline for the preparation of a stock solution of this compound for in vitro studies, such as whole-cell patch-clamp recording from neurons.
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials: this compound powder, appropriate solvent (e.g., sterile water or DMSO, as per experimental requirements), calibrated pipettes, sterile microcentrifuge tubes, and a vortex mixer.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of solvent to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the supplier.
-
Labeling: Clearly label all tubes with the compound name, concentration, date of preparation, and your initials.
Mechanism of Action: AMPA Receptor Activation
This compound functions as an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors critical for fast excitatory neurotransmission in the central nervous system.[1][2] The binding of this compound to the AMPA receptor triggers a conformational change that opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.[1][2] This influx leads to depolarization of the neuronal membrane, which, if sufficient, results in the generation of an action potential and the propagation of the nerve impulse.[1]
Disposal Plan
Due to its potential neurotoxicity, this compound and all materials contaminated with it must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, pipette tips, gloves, and paper towels, must be segregated from general laboratory waste.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.
Disclaimer: This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most current regulatory guidelines before handling any hazardous chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
